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  • Product: 4-ethoxy-1H-indole-3-carbaldehyde
  • CAS: 90734-98-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of 4-Ethoxy-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract Indole-3-carbaldehyde and its derivatives are cornerstone scaffolds in medicinal chemistry, recognized for their versatile biological activities an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carbaldehyde and its derivatives are cornerstone scaffolds in medicinal chemistry, recognized for their versatile biological activities and as key intermediates in the synthesis of complex therapeutic agents. This guide focuses on a specific, yet under-characterized member of this family: 4-ethoxy-1H-indole-3-carbaldehyde. While direct experimental data for this compound is sparse in publicly accessible literature, its physicochemical profile can be reliably predicted through the analysis of closely related analogs and foundational chemical principles. This document provides a comprehensive technical overview of the predicted properties of 4-ethoxy-1H-indole-3-carbaldehyde and presents detailed, field-proven experimental protocols for their empirical determination. The methodologies described herein are designed to serve as a self-validating framework for researchers engaged in the synthesis, characterization, and application of novel indole derivatives.

Molecular Structure and Foundational Data

The initial step in characterizing any chemical entity is to define its fundamental molecular properties. The structure of 4-ethoxy-1H-indole-3-carbaldehyde combines an indole core, an electron-donating ethoxy group at the C4 position of the benzene ring, and an electron-withdrawing aldehyde (formyl) group at the C3 position of the pyrrole ring. This specific arrangement of functional groups is expected to significantly influence its electronic properties, reactivity, and intermolecular interactions.

Figure 1: Chemical structure of 4-ethoxy-1H-indole-3-carbaldehyde.

Table 1: Computed Molecular Properties

Property Value Source
Molecular Formula C₁₁H₁₁NO₂ Calculated
Molecular Weight 189.21 g/mol Calculated
Exact Mass 189.07898 Da Calculated
InChIKey N/A (Unregistered) N/A

| CAS Number | N/A (Unregistered) | N/A |

Synthesis and Purification

The most direct and established route for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] The indole nucleus, particularly at the C3 position, is highly susceptible to this type of electrophilic substitution. The presence of the electron-donating 4-ethoxy group is expected to further activate the indole ring towards formylation.

Caption: Proposed workflow for the synthesis and purification of the title compound.

Protocol 2.1: Synthesis via Vilsmeier-Haack Reaction
  • Expertise & Causality: This protocol is adapted from the well-established procedure for indole formylation.[4] The reaction is conducted at low temperatures initially to control the exothermic formation of the Vilsmeier reagent. The temperature is then raised to facilitate the electrophilic attack on the indole ring. The final hydrolysis step is critical for converting the intermediate iminium salt to the desired aldehyde.

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq). Cool the flask to 0°C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Maintain the temperature below 5°C. The formation of the chloroiminium salt (Vilsmeier reagent) will result in a viscous solution.

  • Substrate Addition: Dissolve the starting material, 4-ethoxyindole (1.0 eq), in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 35-40°C. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Hydrolysis: Cool the reaction mixture back to 0°C. Carefully add crushed ice to the flask, followed by a cold aqueous solution of sodium hydroxide (e.g., 4M) to neutralize the acid and hydrolyze the iminium salt. This step is highly exothermic and must be performed with caution.

  • Isolation: The product often precipitates from the aqueous solution upon neutralization/hydrolysis. Stir the resulting suspension for 1 hour to ensure complete hydrolysis. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then dry it. The primary method for purification is recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. If recrystallization is insufficient, silica gel column chromatography can be employed.

Core Physicochemical Properties
3.1. Appearance and Melting Point

Based on analogs like indole-3-carbaldehyde (off-white to beige crystalline powder) and 4-hydroxyindole-3-carbaldehyde (yellow crystals), 4-ethoxy-1H-indole-3-carbaldehyde is predicted to be an off-white to yellow crystalline solid at room temperature.[5][6]

The melting point is a critical indicator of purity. For indole-3-carbaldehyde, the melting point is reported as 193-198°C.[7] The related 4-hydroxy analog melts at 190-193°C.[6] The substitution of the 4-hydroxy group with a 4-ethoxy group may slightly alter crystal packing and intermolecular forces, but the melting point is expected to be in a similar high range, likely between 180-200°C.

Protocol 3.1: Melting Point Determination
  • Trustworthiness: This protocol follows the standard capillary method, which provides a narrow melting range for pure compounds and a depressed, broader range for impure samples, making it a self-validating test for purity.[8]

  • Sample Preparation: Ensure the synthesized compound is completely dry. Place a small amount on a watch glass and crush it into a fine powder.[9]

  • Loading: Jab the open end of a glass capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm height is achieved.[10]

  • Measurement (Rapid Estimation): Place the capillary in a melting point apparatus. Heat rapidly to get an approximate melting range. This saves time and prevents overshooting the melting point in subsequent, more accurate measurements.[10]

  • Measurement (Accurate Determination): Allow the apparatus to cool to at least 15-20°C below the estimated melting point.[9] Insert a new sample. Heat at a slow, controlled rate (1-2°C per minute).[8]

  • Recording: Record the temperature at which the first droplet of liquid appears (T₁). Record the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-1.5°C).

3.2. Solubility Profile

The solubility of a compound is paramount in drug development, affecting everything from formulation to bioavailability. Indole-3-carbaldehyde itself is sparingly soluble in water but shows good solubility in organic solvents like DMSO and dimethylformamide.[7][11] The introduction of the ethoxy group at the C4 position is not expected to dramatically increase aqueous solubility. The molecule retains its predominantly hydrophobic indole core and lacks significant new hydrogen bond donating/accepting sites for aqueous interaction. Therefore, 4-ethoxy-1H-indole-3-carbaldehyde is predicted to have low aqueous solubility and good solubility in polar aprotic organic solvents.

Protocol 3.2: Equilibrium Solubility Determination (Shake-Flask Method)
  • Authoritative Grounding: The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility, as it ensures the solution is fully saturated.[12]

  • Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol). The presence of undissolved solid throughout the experiment is crucial.[13]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[13][14]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand. Remove any undissolved solid by centrifuging the samples at high speed or by filtering through a 0.22 µm syringe filter.[15]

  • Quantification: Carefully withdraw an aliquot of the clear supernatant.

  • Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS. A standard curve prepared with known concentrations of the compound is required for accurate quantification.[14]

Caption: A logical workflow for addressing low aqueous solubility in drug development.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides the definitive structural fingerprint of a molecule.[16] Based on the known spectra of related indole-3-carbaldehydes, a detailed prediction of the spectral data for the 4-ethoxy derivative can be made.

Table 2: Predicted Spectroscopic and Spectrometric Data

Technique Predicted Key Features
¹H NMR Aldehyde-H: ~9.9-10.1 ppm (singlet). Indole N-H: >11.0 ppm (broad singlet). Aromatic-H: 6.8-7.8 ppm (doublets, triplets). H-2: ~8.0-8.3 ppm (singlet or doublet). Ethoxy-CH₂: ~4.1-4.3 ppm (quartet). Ethoxy-CH₃: ~1.4-1.6 ppm (triplet).
¹³C NMR Aldehyde C=O: ~184-186 ppm. Aromatic/Heteroaromatic Cs: 105-155 ppm. C4-O: ~150-155 ppm. Ethoxy-CH₂: ~64-66 ppm. Ethoxy-CH₃: ~14-16 ppm.
FTIR (cm⁻¹) N-H stretch: ~3300-3400 (sharp). C-H (aromatic): ~3100-3000. C-H (aliphatic): ~2980-2850. C=O stretch (aldehyde): ~1650-1670 (strong). C=C stretch (aromatic): ~1600-1450. C-O stretch (ether): ~1250-1200.

| Mass Spec. | [M+H]⁺ (ESI+): m/z 190.08. Key Fragments (EI): M-1 (loss of H•), M-29 (loss of CHO•), indolyl-methyl cation. |

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[17] The predicted chemical shifts are based on extensive data for indole-3-carbaldehyde and its derivatives.[18][19] The aldehyde proton signal is characteristically downfield due to the deshielding effect of the carbonyl group. The ethoxy group will present a classic ethyl pattern: a quartet for the methylene protons coupled to the methyl group, and a triplet for the methyl protons coupled to the methylene group.

Protocol 4.1: Acquiring ¹H and ¹³C NMR Spectra
  • Expertise & Causality: This protocol outlines standard practices for obtaining high-quality NMR data.[20] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it will solubilize the compound and its residual proton signal does not typically interfere with key analyte signals. For ¹³C NMR, a sufficient number of scans and an appropriate relaxation delay (d1) are necessary to obtain good signal-to-noise, especially for quaternary carbons.[21][22]

  • Sample Preparation: Accurately weigh 5-10 mg of the dry, pure compound and dissolve it in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H Spectrum Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range (e.g., 0 to 12 ppm).

    • Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.[23]

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Use a relaxation delay (d1) of 2-5 seconds to allow for full relaxation of quaternary carbons.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H signals and pick the peaks for both spectra.

4.2. Infrared (IR) Spectroscopy

FTIR spectroscopy is essential for identifying the functional groups within a molecule. The most prominent and diagnostic peak for 4-ethoxy-1H-indole-3-carbaldehyde will be the strong carbonyl (C=O) stretch of the aldehyde, expected around 1650-1670 cm⁻¹.[24] This value is slightly lower than a typical aliphatic aldehyde due to conjugation with the indole ring system. Other key absorbances will confirm the presence of the N-H group, aromatic C-H bonds, and the C-O ether linkage.[25]

Protocol 4.2: Acquiring an ATR-FTIR Spectrum
  • Trustworthiness: Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable sampling technique that requires minimal sample preparation, reducing the chance of operator error and ensuring excellent sample-to-crystal contact for high-quality spectra.[5][26][27]

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean.[28] Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and H₂O).

  • Sample Application: Place a small amount (a few milligrams) of the solid, powdered sample directly onto the ATR crystal.[29]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.[29]

  • Sample Scan: Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans to improve the signal-to-noise ratio.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface with a soft cloth or swab dampened with a suitable solvent (e.g., isopropanol).

4.3. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis.[30] For 4-ethoxy-1H-indole-3-carbaldehyde, electrospray ionization (ESI) in positive mode is expected to readily show the protonated molecular ion [M+H]⁺ at m/z 190.08. Under higher energy conditions, such as electron ionization (EI), characteristic fragmentation patterns are expected, including the loss of a hydrogen radical (M-1), the loss of the formyl group (M-29, yielding a stable indolyl cation), and cleavage of the ethoxy group.[31][32][33]

Protocol 4.3: LC-MS Analysis
  • Authoritative Grounding: This protocol outlines a standard approach for analyzing small organic molecules by LC-MS, a cornerstone technique in drug discovery and development for purity assessment and identification.[34][35]

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).[36]

  • Chromatography: Inject the sample onto a suitable HPLC column (e.g., a C18 reverse-phase column). Elute the compound using a gradient of mobile phases, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid aids in the protonation of the analyte for positive mode ESI.

  • Mass Spectrometry:

    • Direct the eluent from the LC into the mass spectrometer's ESI source.

    • Operate the mass spectrometer in positive ion scanning mode to detect the [M+H]⁺ ion.

    • Acquire data over a relevant mass range (e.g., m/z 50-500).

    • To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the parent ion (m/z 190) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[37]

References
  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

  • University of Calgary. Melting point determination. Retrieved from [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Virginia Tech. Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

  • Nagaraja Naik et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2):783-790. Retrieved from [Link]

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • University of California, Santa Cruz. 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

  • Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). Retrieved from [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • The Good Scents Company. indole-3-carboxaldehyde. Retrieved from [Link]

  • NPTEL. 13C NMR spectroscopy. Retrieved from [Link]

  • de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC - NIH. Retrieved from [Link]

  • Journal of Chemical Education. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]

  • Arkivoc. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-3,4,5,6,7,8-hexahydro-2H-carbazol-1-yl) malonaldehyde. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • PubChem. 4-Hydroxyindole-3-carboxaldehyde. Retrieved from [Link]

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  • ChemSynthesis. 4-iodo-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. FTIR spectrum of the ultimate product (indole-3-acetaldehyde). Retrieved from [Link]

  • Organic Syntheses Procedure. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]

  • ResearchGate. (PDF) Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

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  • RSC Publishing. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

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Exploratory

A Predictive Spectroscopic and Synthetic Guide to 4-Ethoxy-1H-indole-3-carbaldehyde

This technical guide provides a detailed predictive analysis of the spectroscopic data for 4-ethoxy-1H-indole-3-carbaldehyde, a molecule of interest for researchers in drug development and organic synthesis. Due to the l...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed predictive analysis of the spectroscopic data for 4-ethoxy-1H-indole-3-carbaldehyde, a molecule of interest for researchers in drug development and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous compounds to forecast its spectral characteristics. We present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a proposed synthetic pathway and detailed protocols for data acquisition. This guide is intended to serve as a valuable resource for scientists working with or aiming to synthesize this and related indole derivatives.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 4-ethoxy-1H-indole-3-carbaldehyde. These predictions are derived from the analysis of closely related molecules, including 1-ethyl-4-methoxy-1H-indole-3-carbaldehyde and the parent indole-3-carbaldehyde structure.

Molecular Structure and Atom Numbering

To ensure clarity in the assignment of spectroscopic signals, the following molecular structure and atom numbering scheme for 4-ethoxy-1H-indole-3-carbaldehyde will be used throughout this guide.

Figure 1: Molecular structure and atom numbering of 4-ethoxy-1H-indole-3-carbaldehyde.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 4-ethoxy-1H-indole-3-carbaldehyde in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic, aldehyde, ethoxy, and indole N-H protons. The chemical shifts are influenced by the electron-donating ethoxy group and the electron-withdrawing aldehyde group.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H (CHO)~10.0Singlet (s)-
N1-H~12.0Broad Singlet (br s)-
H2~8.2Singlet (s)-
H5~6.8Doublet (d)~8.0
H6~7.2Triplet (t)~8.0
H7~7.0Doublet (d)~8.0
O-CH₂~4.2Quartet (q)~7.0
CH₃~1.4Triplet (t)~7.0
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The aldehyde carbon will be significantly downfield, while the carbons of the ethoxy group will be upfield.

Carbon Predicted Chemical Shift (δ, ppm)
C8 (CHO)~185.0
C4~155.0
C7a~138.0
C3a~125.0
C2~139.0
C6~123.0
C5~105.0
C7~108.0
C3~118.0
O-CH₂~64.0
CH₃~15.0
Predicted IR Spectroscopy Data

The IR spectrum will be characterized by key functional group vibrations.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3200-3400Medium, Broad
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-2980Medium
C=O Stretch (Aldehyde)1650-1680Strong
C=C Stretch (Aromatic)1580-1620Medium
C-O Stretch (Ether)1200-1250Strong
Predicted Mass Spectrometry Data

For mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 189.1, corresponding to the molecular formula C₁₁H₁₁NO₂. Key fragmentation patterns would likely involve the loss of the ethoxy group and the aldehyde group.

m/z Predicted Fragment
189[M]⁺
160[M - CHO]⁺
144[M - OCH₂CH₃]⁺

Proposed Synthesis and Experimental Protocols

A reliable synthesis of 4-ethoxy-1H-indole-3-carbaldehyde can be envisioned starting from the commercially available 4-hydroxyindole. The synthesis involves a Vilsmeier-Haack formylation followed by a Williamson ether synthesis.

Synthetic Workflow

G A 4-Hydroxyindole B 4-Hydroxy-1H-indole-3-carbaldehyde A->B POCl₃, DMF C 4-Ethoxy-1H-indole-3-carbaldehyde B->C CH₃CH₂Br, K₂CO₃

Figure 2: Proposed synthetic workflow for 4-ethoxy-1H-indole-3-carbaldehyde.

Detailed Synthetic Protocol

Step 1: Synthesis of 4-Hydroxy-1H-indole-3-carbaldehyde [1]

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice-methanol bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring.

  • Dissolve 4-hydroxyindole in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to stir at room temperature for 2-3 hours.

  • Quench the reaction by carefully adding ice-cold water.

  • Basify the solution with aqueous sodium hydroxide to precipitate the product.

  • Filter the crude product, wash with water, and dry. Recrystallize from methanol to obtain pure 4-hydroxy-1H-indole-3-carbaldehyde.

Step 2: Synthesis of 4-Ethoxy-1H-indole-3-carbaldehyde

  • To a solution of 4-hydroxy-1H-indole-3-carbaldehyde in a suitable solvent (e.g., acetone or DMF), add potassium carbonate (K₂CO₃) as a base.

  • Add ethyl bromide (CH₃CH₂Br) and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final product, 4-ethoxy-1H-indole-3-carbaldehyde.

Spectroscopic Data Acquisition Protocols

2.3.1. NMR Spectroscopy

  • Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, use a proton-decoupled pulse sequence. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon signals.

2.3.2. IR Spectroscopy

  • Prepare a sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

2.3.3. Mass Spectrometry

  • Choose an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • For EI-MS, introduce a dilute solution of the sample into the mass spectrometer.

  • For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ESI source.

  • Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic and synthetic overview of 4-ethoxy-1H-indole-3-carbaldehyde. The data and protocols presented herein are based on sound chemical principles and established experimental practices. Researchers can use this information as a foundational reference for the synthesis, purification, and characterization of this and structurally related compounds, thereby accelerating their research and development efforts. It is important to reiterate that the spectral data are predicted and should be confirmed by experimental analysis upon successful synthesis of the target molecule.

References

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Foundational

Quantum chemical calculations for 4-ethoxy-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to the Quantum Chemical Analysis of 4-ethoxy-1H-indole-3-carbaldehyde for Drug Discovery Applications Authored by: A Senior Application Scientist Introduction: The Significance of the Indole S...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantum Chemical Analysis of 4-ethoxy-1H-indole-3-carbaldehyde for Drug Discovery Applications

Authored by: A Senior Application Scientist

Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile structure allow for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial actions.[3][4] 4-ethoxy-1H-indole-3-carbaldehyde, a specific derivative, represents a promising candidate for further investigation and development. Its functional groups—the ethoxy electron-donating group, the indole ring system, and the carbaldehyde electron-withdrawing group—create a unique electronic profile that can be precisely characterized using computational methods.[5][6]

This guide provides a comprehensive, technically-grounded framework for performing quantum chemical calculations on 4-ethoxy-1H-indole-3-carbaldehyde. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice. This approach is designed for researchers, medicinal chemists, and computational scientists seeking to leverage theoretical calculations to predict molecular properties, understand reactivity, and accelerate the drug design process.

Pillar I: Theoretical Foundation - Density Functional Theory (DFT)

For molecules of this size and complexity, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[7] Unlike more computationally expensive ab initio methods like Hartree-Fock, which approximate the many-electron wavefunction, DFT calculates the total energy of the system based on its electron density.[7][8] This makes it particularly well-suited for studying the electronic structure and properties of organic molecules relevant to drug discovery.[9]

The choice of a specific functional and basis set is critical for obtaining meaningful results. For this guide, we will primarily utilize the B3LYP functional , a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, providing a high degree of accuracy for a broad range of organic systems.[7][10] We will pair this with the 6-311+G(d,p) basis set , a Pople-style split-valence basis set that includes diffuse functions (+) to describe lone pairs and anions accurately, and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds.[11] This combination is a well-established standard for reliable calculations on organic molecules.[12]

Pillar II: The Computational Workflow - A Self-Validating Protocol

The following protocol outlines a complete, end-to-end workflow for the quantum chemical analysis of 4-ethoxy-1H-indole-3-carbaldehyde. The sequence is designed to be self-validating, where the results of one step confirm the validity of the previous one.

G cluster_prep Preparation cluster_core Core Calculations cluster_analysis Property Analysis & Prediction cluster_output Interpretation mol_build 1. Molecule Construction (e.g., GaussView, Avogadro) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) mol_build->geom_opt Initial Structure freq_anal 3. Frequency Analysis (Validation & Thermodynamics) geom_opt->freq_anal Optimized Geometry mo_anal 4. Molecular Orbital Analysis (HOMO-LUMO, MEP) freq_anal->mo_anal Validated Minimum Energy Structure spec_pred 5. Spectroscopic Prediction (TD-DFT for UV-Vis, GIAO for NMR) freq_anal->spec_pred drug_context 6. Interpretation for Drug Discovery mo_anal->drug_context Reactivity & Interaction Sites spec_pred->drug_context Structural Verification

Caption: Computational workflow for quantum chemical analysis.

Step 1: Molecular Structure Construction

The first step is to build an initial 3D structure of 4-ethoxy-1H-indole-3-carbaldehyde. This can be accomplished using molecular modeling software such as GaussView, Avogadro, or ChemDraw. While accuracy at this stage is not paramount, a chemically reasonable starting geometry (correct bond orders, general conformation) is essential to ensure the subsequent optimization converges efficiently.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the minimum energy conformation of the molecule on the potential energy surface.[13] This is the most stable arrangement of the atoms and serves as the foundational geometry for all subsequent property calculations.

Protocol:

  • Software: Use a quantum chemistry package like Gaussian.[14]

  • Input File Creation: Create a text file (e.g., 4-ethoxy-indole.com).

  • Route Section (# line): Specify the method, basis set, and calculation type. The Opt keyword requests a geometry optimization. SCF=Tight requests tighter convergence criteria for the self-consistent field procedure, ensuring a more reliable result.

  • Molecule Specification: Provide the charge (0 for neutral) and spin multiplicity (1 for a singlet ground state) followed by the Cartesian coordinates from Step 1.

  • Execution: Run the Gaussian calculation. The program will iteratively adjust the atomic positions to minimize the total energy until convergence criteria are met.[13]

Step 3: Vibrational Frequency Analysis

A frequency calculation is a critical validation step.[15] For a true minimum energy structure, all calculated vibrational frequencies must be real (positive numbers). The presence of one or more imaginary frequencies indicates that the optimized structure is a saddle point (a transition state), not a minimum, and the optimization must be revisited.[16]

Furthermore, this analysis provides valuable thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Protocol:

  • Input File: Use the optimized geometry from the previous step. It is crucial to use the exact same level of theory (method and basis set) as the optimization.[15][16]

  • Route Section: Replace the Opt keyword with Freq.

  • Execution & Verification: After the calculation completes, inspect the output file for the vibrational frequencies. Confirm that there are no imaginary frequencies listed.

Calculated Thermodynamic Properties (Representative)
Property Value (Hartree/Particle)
Zero-point vibrational energy (ZPVE)Value to be calculated
Thermal correction to EnthalpyValue to be calculated
Thermal correction to Gibbs Free EnergyValue to be calculated
Total EnthalpyValue to be calculated
Total Gibbs Free EnergyValue to be calculated
Note: These values would be populated from the Gaussian frequency output file.

Pillar III: Predicting Properties for Drug Development

With a validated minimum energy structure, we can now calculate properties that are directly relevant to the molecule's potential as a drug candidate.

Step 4: Molecular Orbital and Electrostatic Potential Analysis

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic behavior.[9][12]

  • HOMO Energy: Relates to the ability to donate an electron (nucleophilicity). A higher HOMO energy suggests a better electron donor.[17]

  • LUMO Energy: Relates to the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.[17]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.[8][18] For drug-like compounds, an optimal gap balances stability with the necessary reactivity for biological interactions.[18]

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). These sites are crucial for predicting non-covalent interactions with a biological target, such as hydrogen bonding.[8]

G LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor (Electrophilic Site) HOMO HOMO (Highest Occupied MO) Electron Donor (Nucleophilic Site) HOMO->LUMO Electronic Excitation Energy_Gap ΔE = E_LUMO - E_HOMO (Energy Gap) Small Gap → High Reactivity Large Gap → High Stability

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Protocol:

  • The HOMO/LUMO energies and MEP are standard outputs of the geometry optimization and frequency calculations in Gaussian.

  • Visualize the orbitals and MEP surface using software like GaussView or Chemcraft to identify the spatial distribution of these properties. The HOMO is often located on electron-rich parts of the molecule, while the LUMO is on electron-poor regions.

Calculated Quantum Chemical Descriptors
Descriptor Value (eV)
HOMO EnergyValue to be calculated
LUMO EnergyValue to be calculated
HOMO-LUMO Gap (ΔE)Value to be calculated
Ionization Potential (≈ -EHOMO)Value to be calculated
Electron Affinity (≈ -ELUMO)Value to be calculated
Hardness (η ≈ ΔE/2)Value to be calculated
Softness (S = 1/η)Value to be calculated
Note: These values are derived from the HOMO and LUMO energies in the calculation output.
Step 5: Prediction of Spectroscopic Properties

The ability to accurately predict spectra is a powerful tool for structure verification and interpretation of experimental data.

UV-Visible Spectroscopy

Electronic excitations, which give rise to UV-Vis spectra, are modeled using Time-Dependent DFT (TD-DFT).[19] This method calculates the energies of vertical electronic transitions from the ground state to various excited states.

Protocol:

  • Route Section: Use the TD keyword. It's also crucial to include a solvent model, as solvatochromic shifts can be significant. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a robust choice.

  • Analysis: The output will list the excited states, their corresponding excitation energies (in nm), and oscillator strengths (a measure of transition probability). The transitions with the highest oscillator strengths correspond to the major peaks in the experimental spectrum.[10][20]

NMR Spectroscopy

NMR chemical shifts can be predicted with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method.[11] This approach calculates the isotropic magnetic shielding tensors for each nucleus.

Protocol:

  • Route Section: Use the NMR keyword. Again, a solvent model is highly recommended for accuracy.[21]

  • Analysis: The output provides absolute shielding values. To convert these to chemical shifts (δ), a reference compound (e.g., Tetramethylsilane, TMS) must be calculated at the exact same level of theory. The chemical shift is then calculated as: δsample = σref - σsample.[21][22]

Predicted vs. Experimental Spectroscopic Data
Property Calculated Value Experimental Value
UV-Vis λmax (nm) Value from TD-DFT(Literature or experimental)
1H NMR (ppm, relative to TMS)
H at position XValue from GIAO(Literature or experimental)
H at position YValue from GIAO(Literature or experimental)
13C NMR (ppm, relative to TMS)
C at position XValue from GIAO(Literature or experimental)
C at position YValue from GIAO(Literature or experimental)
Note: Experimental values for 4-ethoxy-1H-indole-3-carbaldehyde would need to be sourced from literature or direct measurement for comparison.

Conclusion: Integrating Theory with Practice

This guide has detailed a robust, scientifically-grounded workflow for the quantum chemical characterization of 4-ethoxy-1H-indole-3-carbaldehyde. By following this protocol, researchers can derive a wealth of information about the molecule's structural, electronic, and spectroscopic properties. The calculated HOMO-LUMO gap provides insight into its kinetic stability and reactivity, while the MEP map reveals potential sites for intermolecular interactions—a critical factor in drug-receptor binding.[8][17] Finally, the accurate prediction of NMR and UV-Vis spectra serves as a powerful tool for structural confirmation.[23] These theoretical insights, when integrated with experimental findings, can significantly accelerate the rational design and development of new indole-based therapeutic agents.[24]

References

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Hydroxyindole-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

  • Lodewyk, M. W., & Tantillo, D. J. (2011). Prediction of the Structure of Nobilisitine A Using Computed NMR Chemical Shifts.
  • Hassan, M. A., et al. (2024). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central. [Link]

  • Feng, J., et al. (2009). DFT and TD-DFT study on structure and properties of organic dye sensitizer TA-St-CA. ScienceDirect. [Link]

  • Gaussian, Inc. (n.d.). Opt Keyword. Gaussian.com. [Link]

  • Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link]

  • MDPI. (n.d.). Special Issue : Indole Derivatives as Tools in New Drug Development. [Link]

  • ResearchGate. (n.d.). Performance of DetaNet in predicting UV-Vis and NMR spectra. [Link]

  • StackExchange. (n.d.). What software shall I use for DFT on an organic molecule?. [Link]

  • Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. [Link]

  • Omixium. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. [Link]

  • ResearchGate. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • ResearchGate. (n.d.). Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. [Link]

  • Wi, S., et al. (2018). Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. PubMed Central. [Link]

  • Jacquemin, D., et al. (2012). Extensive TD-DFT Benchmark: Singlet-Excited States of Organic Molecules. ACS Publications. [Link]

  • Gaussian, Inc. (n.d.). Freq Keyword. Gaussian.com. [Link]

  • C&EN. (2025). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. [Link]

  • MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. [Link]

  • ResearchGate. (n.d.). Combining NMR spectroscopy and quantum chemistry as tools to quantify spin density distributions in molecular magnetic compounds. [Link]

  • Moniruzzaman, M. (2019). Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. Lupine Publishers. [Link]

  • ResearchGate. (2017). Frequency Calculation in Gaussian?. [Link]

  • MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]

  • Herbert, J. (2019). Time-dependent DFT. The Ohio State University. [Link]

  • AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. [Link]

  • MDPI. (n.d.). Modern Quantum Chemistry Methodology for Predicting 31 P Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian. [Link]

Sources

Foundational

Introduction: The Scientific Rationale for Screening 4-ethoxy-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to the Biological Activity Screening of 4-ethoxy-1H-indole-3-carbaldehyde This guide provides a comprehensive framework for the systematic biological evaluation of 4-ethoxy-1H-indole-3-carbald...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity Screening of 4-ethoxy-1H-indole-3-carbaldehyde

This guide provides a comprehensive framework for the systematic biological evaluation of 4-ethoxy-1H-indole-3-carbaldehyde. Designed for researchers, scientists, and drug development professionals, the following sections detail the scientific rationale, experimental protocols, and data interpretation strategies necessary to thoroughly characterize the bioactivity profile of this novel indole derivative. The structure of this guide is designed to follow a logical, multi-tiered screening cascade, beginning with broad-spectrum in vitro assays and providing a basis for more focused downstream investigation.

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Compounds built around this heterocyclic motif have demonstrated anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][3] The parent molecule, 1H-indole-3-carbaldehyde, serves as a crucial intermediate for the synthesis of these biologically active compounds.[1][2][4]

The specific compound of interest, 4-ethoxy-1H-indole-3-carbaldehyde, presents a unique opportunity for investigation. The strategic placement of substituents on the indole ring can significantly modulate its electronic properties and, consequently, its interaction with biological targets.

  • The 3-carbaldehyde Group: This electron-withdrawing group is a key site for chemical modification and interaction. It can participate in hydrogen bonding and other non-covalent interactions within enzyme active sites or cellular receptors. Its presence is common in indole derivatives showing therapeutic potential.[1]

  • The 4-ethoxy Group: The introduction of an ethoxy group at the C4-position is of particular interest. Alkoxy groups are known to influence the lipophilicity and metabolic stability of a molecule. In the context of indoles, substitutions at this position have been shown to be important for certain biological activities, including those related to plant defense mechanisms which can be analogously explored for therapeutic potential.[5]

This combination of an electron-donating alkoxy group and an electron-withdrawing aldehyde group on the indole scaffold suggests a high potential for novel biological activity. Therefore, a systematic screening approach is warranted to elucidate its therapeutic promise. This guide proposes a tiered screening cascade designed to efficiently probe its potential as an anticancer, antimicrobial, antioxidant, and anti-inflammatory agent.

A Tiered Strategy for Biological Activity Screening

A logical and resource-efficient approach to screening a novel compound involves a multi-tiered strategy. This begins with broad, cost-effective in vitro assays to identify potential "hits" across several therapeutic areas. Positive results from this initial screen can then justify more complex and targeted mechanistic studies.

Screening_Workflow cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary & Mechanistic Studies Compound 4-ethoxy-1H-indole-3-carbaldehyde Antimicrobial Antimicrobial Screening (MIC Determination) Compound->Antimicrobial Anticancer Anticancer Screening (MTT Cytotoxicity Assay) Compound->Anticancer Antioxidant Antioxidant Screening (DPPH/ABTS Assays) Compound->Antioxidant Anti_inflammatory Anti-inflammatory Screening (NO Inhibition Assay) Compound->Anti_inflammatory Dose_Response Dose-Response & Selectivity Antimicrobial->Dose_Response Anticancer->Dose_Response Antioxidant->Dose_Response Anti_inflammatory->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) Dose_Response->Mechanism_of_Action In_Vivo In Vivo Model Testing Mechanism_of_Action->In_Vivo caption Fig 1: Tiered Biological Screening Workflow.

Caption: Fig 1: A logical workflow for the biological screening of 4-ethoxy-1H-indole-3-carbaldehyde.

Part 1: Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[6] Indole derivatives have historically shown promise in this area.[1]

Rationale and Causality

The proposed mechanism for many antimicrobial agents involves the disruption of the bacterial cell membrane or inhibition of essential enzymes. The planar indole scaffold can intercalate into membranes, while the reactive aldehyde group can potentially form covalent bonds with nucleophilic residues in bacterial enzymes, leading to their inactivation.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Materials:

  • 4-ethoxy-1H-indole-3-carbaldehyde (stock solution in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO vehicle)

  • Resazurin dye (for viability indication)[8]

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound. Start with 100 µL of broth in wells 2 through 12. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Wells 11 (vehicle control) and 12 (growth control) will not contain the test compound.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well (wells 1-11). Well 12 receives 100 µL of sterile broth (sterility control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity. To enhance objectivity, 10 µL of resazurin solution can be added to each well and incubated for another 2-4 hours. A color change from blue to pink indicates viable, respiring cells. The MIC is the lowest concentration where the blue color is maintained.[8]

Data Presentation

Summarize the results in a clear, tabular format.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-ethoxy-1H-indole-3-carbaldehyde

Test Microorganism Gram Stain Compound MIC (µg/mL) Positive Control Positive Control MIC (µg/mL)
S. aureus (ATCC 29213) Gram-positive Ciprofloxacin
E. coli (ATCC 25922) Gram-negative Ciprofloxacin
C. albicans (ATCC 90028) N/A (Fungus) Fluconazole

| P. aeruginosa (ATCC 27853)| Gram-negative | | Ciprofloxacin | |

Part 2: Anticancer (Cytotoxicity) Screening

The indole nucleus is a key feature in several established anticancer drugs, such as Vinblastine, and numerous experimental agents that target various aspects of cancer cell biology, including tubulin polymerization and specific kinases.[9][10]

Rationale and Causality

Anticancer agents often work by inducing apoptosis (programmed cell death) or inhibiting cell proliferation. The cytotoxic potential of indole derivatives can stem from their ability to intercalate with DNA, inhibit critical enzymes like topoisomerases, or disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[11] The specific electronic configuration of 4-ethoxy-1H-indole-3-carbaldehyde may favor interactions with specific protein targets involved in cancer progression.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical)) and a non-cancerous control cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of 4-ethoxy-1H-indole-3-carbaldehyde. Include wells for untreated cells (negative control) and cells treated with the positive control drug.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression.

Data Presentation

Table 2: Cytotoxic Activity (IC50) of 4-ethoxy-1H-indole-3-carbaldehyde

Cell Line Cancer Type Compound IC50 (µM) Doxorubicin IC50 (µM)
MCF-7 Breast Adenocarcinoma
A549 Lung Carcinoma
HeLa Cervical Adenocarcinoma

| HEK293 | Normal Kidney | | |

Part 3: Antioxidant Activity Screening

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Antioxidants can neutralize these harmful species. Indole derivatives are known to possess antioxidant properties, often acting as free radical scavengers.[12]

Rationale and Causality

The indole ring, particularly the N-H group, can donate a hydrogen atom to neutralize free radicals. The electron-donating nature of the 4-ethoxy group can enhance this radical scavenging ability by stabilizing the resulting indolyl radical.

Experimental Protocols: DPPH and ABTS Radical Scavenging Assays

These two assays are complementary and widely used to assess the radical scavenging capacity of compounds.[13][14][15]

5.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol).

  • Add 100 µL of the DPPH solution to each well.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid or Trolox should be used as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

5.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Procedure:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of ~0.7 at 734 nm.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound.

  • Add 180 µL of the diluted ABTS•+ solution.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Use Trolox as a standard to calculate the Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation

Table 3: Antioxidant Activity of 4-ethoxy-1H-indole-3-carbaldehyde

Assay Parameter Compound Value Positive Control (Ascorbic Acid/Trolox)
DPPH IC50 (µg/mL)

| ABTS | TEAC (mM Trolox Eq/mg) | | |

Part 4: Anti-inflammatory Activity Screening

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and some cancers.[3] The ability to inhibit inflammatory mediators is a key therapeutic strategy. Indole-3-carbaldehyde itself has been shown to alleviate intestinal inflammation.[16]

Rationale and Causality

A key event in inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. Overproduction of NO contributes to tissue damage. Compounds that inhibit NO production may do so by directly inhibiting iNOS or by suppressing the signaling pathways that lead to its expression, such as the NF-κB pathway. The structure of 4-ethoxy-1H-indole-3-carbaldehyde may allow it to interfere with components of this inflammatory signaling cascade.

Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα (Inhibitor) IKK->IkB phosphorylates & promotes degradation NFkB p65/p50 (NF-κB) Nucleus Nucleus NFkB->Nucleus translocates IkB->NFkB sequesters iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Compound 4-ethoxy-1H- indole-3-carbaldehyde Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition caption Fig 2: Hypothetical Anti-inflammatory Mechanism.

Caption: Fig 2: Hypothetical mechanism of inhibiting LPS-induced NO production via the NF-κB pathway.

Experimental Protocol: Griess Assay for Nitrite Determination

This assay measures nitrite, a stable breakdown product of NO, in cell culture supernatants from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard curve

  • Dexamethasone (positive control)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells for 1-2 hours with various concentrations of the test compound.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include control wells (cells only, cells + LPS, cells + LPS + Dexamethasone).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

  • Incubation and Reading: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production and determine the IC50.

  • Viability Check: It is crucial to perform a concurrent MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Data Presentation

Table 4: Anti-inflammatory Activity of 4-ethoxy-1H-indole-3-carbaldehyde

Parameter Compound IC50 (µM) Dexamethasone IC50 (µM) Cytotoxicity (MTT) IC50 (µM)

| NO Inhibition | | | |

Conclusion and Future Directions

This guide outlines a robust, multi-faceted screening strategy to define the biological activity profile of 4-ethoxy-1H-indole-3-carbaldehyde. The causality-driven selection of assays provides a comprehensive initial assessment of its potential as an anticancer, antimicrobial, antioxidant, or anti-inflammatory agent. The detailed, self-validating protocols ensure data integrity and reproducibility.

Any significant "hits" identified during this primary screening phase should be subjected to Tier 2 analysis. This would involve detailed dose-response studies, screening against a wider panel of cell lines or microbial strains to determine selectivity, and subsequent mechanistic studies (e.g., specific enzyme inhibition assays, Western blotting for pathway analysis) to elucidate the precise molecular targets. This structured approach provides a clear and scientifically rigorous path from initial discovery to potential lead compound development.

References

  • Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available at: [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1393–1407. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Li, D., et al. (2022). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. MDPI. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]

  • Mhlongo, J. T., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. Available at: [Link]

  • Varela, M. F., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central. Available at: [Link]

  • Kushwaha, N., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. Available at: [Link]

  • Sim, Y. L., et al. (2021). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... ResearchGate. Available at: [Link]

  • Młynarczyk, K., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. National Institutes of Health. Available at: [Link]

  • Lestari, D. A. P., et al. (2022). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Available at: [Link]

  • Al-Ani, L. K. T., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PubMed Central. Available at: [Link]

  • Kumar, A., et al. (2018). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. ResearchGate. Available at: [Link]

  • Kushwaha, N., et al. (2022). Target-based anticancer indole derivatives and insight into structure-activity relationship: A mechanistic review update (2018-2021). PubMed. Available at: [Link]

Sources

Exploratory

4-ethoxy-1H-indole-3-carbaldehyde as a natural product derivative

An In-Depth Technical Guide to 4-Ethoxy-1H-indole-3-carbaldehyde: A Synthetic Derivative of a Natural Product Scaffold Introduction: The Indole-3-Carbaldehyde Core in Drug Discovery The indole nucleus is a privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Ethoxy-1H-indole-3-carbaldehyde: A Synthetic Derivative of a Natural Product Scaffold

Introduction: The Indole-3-Carbaldehyde Core in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and pharmaceuticals.[1][2] Its presence in the essential amino acid tryptophan makes it a fundamental building block in biochemistry, leading to a diverse family of indole alkaloids with potent biological activities.[3][4][5] Among the simplest of these is indole-3-carbaldehyde (I3C), a metabolite of tryptophan found in gut microbiota and various plants, which serves as a crucial precursor for the synthesis of more complex bioactive molecules.[5][6] I3C and its derivatives have demonstrated a wide spectrum of therapeutic potential, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][4][7]

This guide focuses on 4-ethoxy-1H-indole-3-carbaldehyde , a synthetic derivative of the indole-3-carbaldehyde framework. While not a natural product itself, it represents a strategic modification of naturally occurring and biologically active indole structures. The introduction of an ethoxy group at the 4-position of the indole ring is a deliberate chemical design choice aimed at modulating the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and metabolic stability—to enhance its therapeutic potential. As Senior Application Scientists, our goal is to elucidate the synthesis, characterization, and potential biological significance of this compound, providing a technical foundation for researchers in drug development.

PART 1: Chemical Synthesis and Mechanistic Rationale

The functionalization of the indole ring is a cornerstone of synthetic organic chemistry. For the preparation of indole-3-carbaldehydes, the Vilsmeier-Haack reaction is the most reliable and widely adopted method.[3][8] This reaction offers high regioselectivity for the electron-rich C3 position of the indole nucleus, proceeding under relatively mild conditions with excellent yields.

The Vilsmeier-Haack Formylation Mechanism

The causality behind this method's success lies in the generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), which readily attacks the indole ring. The reaction begins with the activation of a formamide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[9] The resulting electrophilic Vilsmeier reagent is then introduced to the starting material, 4-ethoxyindole. The indole's π-system attacks the iminium carbon, leading to the formation of an iminium ion intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde product, 4-ethoxy-1H-indole-3-carbaldehyde.[9]

Synthetic Workflow Diagram

The logical flow of the Vilsmeier-Haack reaction for this specific synthesis is outlined below.

Vilsmeier_Haack_Synthesis DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Activation POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Indole 4-Ethoxyindole (Starting Material) Indole->Intermediate Electrophilic Attack Workup Aqueous Hydrolysis (e.g., sat. Na₂CO₃ aq.) Intermediate->Workup Quenching Product 4-Ethoxy-1H-indole-3-carbaldehyde (Final Product) Workup->Product Hydrolysis

Caption: Vilsmeier-Haack synthesis of 4-ethoxy-1H-indole-3-carbaldehyde.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility. It is adapted from established procedures for the formylation of substituted indoles.[10]

Objective: To synthesize 4-ethoxy-1H-indole-3-carbaldehyde from 4-ethoxyindole.

Materials:

  • 4-Ethoxyindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask with magnetic stirrer and dropping funnel

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (5 equivalents). Cool the flask to 0-5 °C using an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel while stirring vigorously. Maintain the temperature below 10 °C. Stir the resulting mixture at 0-5 °C for 30-45 minutes to ensure complete formation of the Vilsmeier reagent.

  • Indole Addition: Dissolve 4-ethoxyindole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). For less reactive substrates, the mixture can be heated to 40-60 °C for several hours.

  • Workup and Isolation: Once the reaction is complete, cool the mixture back down in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice. Neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate until the pH is alkaline (pH ~8-9), which will precipitate the crude product.

  • Purification: Filter the precipitated solid and wash it thoroughly with cold water. Dry the solid under vacuum. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

PART 2: Physicochemical Properties and Spectroscopic Signature

Characterization is critical for confirming the identity and purity of the synthesized compound.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂Calculated
Molecular Weight 189.21 g/mol Calculated
Appearance Expected to be a crystalline solid (pale yellow to beige)Analog Comparison
Solubility Soluble in DMSO, DMF, acetone; sparingly soluble in ethanolAnalog Comparison
logP (Predicted) ~2.2-2.6Chemoinformatic Tools
Spectroscopic Analysis (Predicted)

The structural integrity is confirmed by spectroscopic methods. The expected data, based on the parent compound and related structures, are as follows:[11][12]

  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).

    • δ ~8.5-9.0 ppm (br s, 1H): Indole N-H proton.

    • δ ~7.5-8.0 ppm (d, 1H): Aromatic proton at C7.

    • δ ~7.2-7.4 ppm (s, 1H): Proton at C2.

    • δ ~7.0-7.2 ppm (t, 1H): Aromatic proton at C6.

    • δ ~6.6-6.8 ppm (d, 1H): Aromatic proton at C5.

    • δ ~4.1-4.3 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).

    • δ ~1.4-1.6 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

  • ¹³C NMR (in CDCl₃, 101 MHz):

    • δ ~185 ppm: Aldehyde carbonyl carbon (C=O).

    • δ ~155 ppm: Aromatic carbon attached to ethoxy group (C4).

    • δ ~138-140 ppm: Aromatic carbons (C7a, C2).

    • δ ~120-125 ppm: Aromatic carbons (C3a, C6).

    • δ ~118 ppm: Aldehyde-bearing carbon (C3).

    • δ ~105-110 ppm: Aromatic carbons (C5, C7).

    • δ ~64 ppm: Methylene carbon of the ethoxy group (-OCH₂).

    • δ ~15 ppm: Methyl carbon of the ethoxy group (-CH₃).

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3300-3400 cm⁻¹: N-H stretching.

    • ~2850-2950 cm⁻¹: C-H stretching (aliphatic).

    • ~1650-1670 cm⁻¹: C=O stretching (aldehyde, conjugated).

    • ~1200-1250 cm⁻¹: C-O stretching (aryl ether).

PART 3: Biological Activity and Therapeutic Potential

While specific bioactivity data for 4-ethoxy-1H-indole-3-carbaldehyde is not extensively published, we can infer its potential by examining the well-documented activities of the parent indole-3-carbaldehyde (I3C) and structurally related analogs. The 4-ethoxy modification serves as a valuable probe for understanding structure-activity relationships (SAR).

Known Biological Activities of the Indole-3-Carbaldehyde Scaffold
  • Anti-Inflammatory Activity via NLRP3 Inflammasome Inhibition: I3C, a metabolite from gut microbiota, has been shown to protect against intestinal inflammation.[6] It functions by activating the aryl hydrocarbon receptor (AhR), which in turn suppresses the production of reactive oxygen species (ROS) and inhibits the activation of the NF-κB/NLRP3 inflammasome pathway.[6] This mechanism is crucial for mitigating inflammatory diseases.

  • Antimicrobial and Anti-Biofilm Properties: I3C has been identified as a potent agent against various pathogens. It effectively inhibits biofilm formation in Vibrio cholerae by down-regulating virulence gene expression through modulation of quorum sensing pathways.[13] It also shows antifungal activity against plant pathogens like the fungus responsible for Scutellaria baicalensis root rot.[7]

  • Broad-Spectrum Biological Precursor: The I3C scaffold is a key intermediate for synthesizing a multitude of indole alkaloids with diverse activities, including anticancer, antiviral, and antimalarial properties.[3][4][5]

Signaling Pathway: NLRP3 Inflammasome Inhibition

The diagram below illustrates the mechanism by which the I3C scaffold can mitigate inflammation.

NLRP3_Pathway LPS LPS (Inflammatory Stimulus) ROS Reactive Oxygen Species (ROS) Production LPS->ROS stimulates NFkB NF-κB Pathway LPS->NFkB activates I3C Indole-3-Carbaldehyde Scaffold AhR Aryl Hydrocarbon Receptor (AhR) I3C->AhR activates AhR->ROS inhibits AhR->NFkB inhibits NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 triggers NFkB->NLRP3 primes Inflammation Pro-inflammatory Cytokine Release (e.g., IL-1β) NLRP3->Inflammation leads to

Caption: I3C scaffold inhibits inflammation via AhR activation and NLRP3 suppression.

Structure-Activity Relationship (SAR) Insights

The choice to synthesize the 4-ethoxy derivative is rooted in established medicinal chemistry principles.

  • Electronic Effects: The ethoxy group is electron-donating, which increases the electron density of the indole ring. This can enhance its interaction with biological targets and may increase its potency as an AhR agonist.

  • Lipophilicity: Compared to the naturally occurring 4-hydroxyindole-3-carbaldehyde[14][15], the 4-ethoxy derivative is significantly more lipophilic. This increased lipophilicity can improve cell membrane permeability, potentially leading to better bioavailability and intracellular target engagement.

  • Metabolic Stability: The ether linkage in the ethoxy group is generally more resistant to metabolic degradation (e.g., glucuronidation) than a free hydroxyl group. This could translate to a longer biological half-life in vivo.

These modifications make 4-ethoxy-1H-indole-3-carbaldehyde a compelling candidate for screening in assays where the parent scaffold has shown promise.

Conclusion and Future Outlook

4-Ethoxy-1H-indole-3-carbaldehyde stands as a testament to the power of leveraging natural product scaffolds for targeted drug design. While its direct biological profile remains to be fully elucidated, its synthesis is straightforward via the Vilsmeier-Haack reaction, and its structure is readily characterizable. Based on the robust anti-inflammatory and antimicrobial activities of its parent compound, this derivative is a prime candidate for further investigation.

Future research should focus on:

  • Biological Screening: Evaluating its efficacy in anti-inflammatory (NLRP3), antimicrobial, and anticancer cell-based assays.

  • Comparative Studies: Directly comparing its activity against indole-3-carbaldehyde and 4-hydroxyindole-3-carbaldehyde to quantify the impact of the 4-ethoxy group.

  • In Vivo Evaluation: Assessing its pharmacokinetic profile and therapeutic efficacy in animal models of inflammatory or infectious diseases.

This technical guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the therapeutic potential of 4-ethoxy-1H-indole-3-carbaldehyde, driving forward the development of novel indole-based therapeutics.

References

  • El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

  • Alsamri, H., et al. (2021). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1-Methoxy-1H-indole-3-carboxaldehyde. Retrieved from [Link]

  • Cao, J., Bao, Q., & Hao, H. (2024). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. International Journal of Molecular Sciences, 25(1), 143. [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2018). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. Mini-Reviews in Organic Chemistry, 15(4). [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 164(2), 595-605. [Link]

  • Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds (CN102786460A).
  • PubChem. (n.d.). 4-Hydroxyindole-3-carboxaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Li, Y., et al. (2023). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Journal of Fungi, 9(10), 968. [Link]

  • McConnell, D. B., et al. (2020). The extended Vilsmeier reaction of dimethoxy-activated indoles. Arkivoc, 2020(8), 176-184. [Link]

  • Packiavathy, I. A. S. V., et al. (2013). An in silico, in vitro and in vivo investigation of indole-3-carboxaldehyde identified from the seawater bacterium Marinomonas sp. as an anti-biofilm agent against Vibrio cholerae O1. RSC Advances, 3(46), 24234-24245. [Link]

  • McConnell, D. B., et al. (2020). The extended Vilsmeier reaction of dimethoxy-activated indoles. Arkivoc. [Link]

  • Akbari, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-dimethylamino-propenal and its reactions. International Journal of Organic Chemistry, 3(3), 187-192. [Link]

  • Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc. [Link]

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Foundational

An In-depth Technical Guide to 4-Ethoxy-1H-indole-3-carbaldehyde (CAS 90734-98-8)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 4-ethoxy-1H-indole-3-carbaldehyde, a member of the indole family of heterocyclic compounds. Drawing upon ava...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-ethoxy-1H-indole-3-carbaldehyde, a member of the indole family of heterocyclic compounds. Drawing upon available data and the well-established chemistry of related indole-3-carboxaldehydes, this document details its physicochemical properties, synthesis, potential biological applications, and safety considerations. This information is intended to support researchers and drug development professionals in their work with this and similar molecules.

Chemical Identity and Physicochemical Properties

4-Ethoxy-1H-indole-3-carbaldehyde is a derivative of indole, a ubiquitous scaffold in biologically active compounds and natural products. The presence of the ethoxy group at the 4-position and the carbaldehyde at the 3-position of the indole ring are key structural features that influence its chemical reactivity and biological profile.

Table 1: Physicochemical Properties of 4-Ethoxy-1H-indole-3-carbaldehyde

PropertyValueSource/Notes
CAS Number 90734-98-8
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Off-white to light-colored solidInferred from supplier data and general appearance of indole-3-carboxaldehydes.
Melting Point Not experimentally determined. Predicted to be in a similar range to related compounds like 4-hydroxyindole-3-carboxaldehyde (190-193 °C).[1]Prediction based on structural similarity.
Boiling Point Not determined. Likely to decompose at high temperatures.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Inferred from the properties of similar indole derivatives.
Stability Stable under normal laboratory conditions. May be sensitive to light and strong oxidizing agents.General stability of indole compounds.

Synthesis of 4-Ethoxy-1H-indole-3-carbaldehyde

The synthesis of 4-ethoxy-1H-indole-3-carbaldehyde can be achieved through various methods common in indole chemistry. A prevalent and effective method is the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring.

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

This reaction involves the formylation of 4-ethoxyindole using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

G reagent1 4-Ethoxyindole product 4-Ethoxy-1H-indole-3-carbaldehyde reagent1->product Formylation at C3 reagent2 POCl₃ + DMF (Vilsmeier Reagent) reagent2->product

Caption: Proposed synthesis of 4-ethoxy-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction.

Experimental Protocol (Adapted from the synthesis of 4-hydroxy-1H-indole-3-carbaldehyde[1])
  • Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice-methanol bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature. Stir the mixture for approximately 15-30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with 4-Ethoxyindole: Dissolve 4-ethoxyindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, ensuring the reaction temperature is kept low with an ice bath.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 2-4 hours, monitor by TLC).

  • Work-up: Quench the reaction by carefully pouring the mixture onto crushed ice. Basify the aqueous solution with a concentrated sodium hydroxide solution until alkaline. This will hydrolyze the intermediate and precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the final product.

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Ethoxy-1H-indole-3-carbaldehyde

¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)
Aldehyde-H~10.0C=O~185
Indole-NH~8.5 (broad)C3a~138
Aromatic-H6.8 - 7.8C7a~125
O-CH₂~4.1 (quartet)C4~155
CH₃~1.4 (triplet)Aromatic C110-130
O-CH₂~64
CH₃~15

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Potential Biological Applications and Research Insights

The indole-3-carboxaldehyde scaffold is a well-known pharmacophore present in numerous biologically active molecules.[3][4] Research into derivatives of indole-3-carboxaldehyde has revealed a wide range of therapeutic potentials.

Antioxidant Activity

Studies on various indole-3-carboxaldehyde analogues have demonstrated their potential as antioxidant agents.[5] The indole nucleus can act as a scavenger of free radicals, and substituents on the ring can modulate this activity. The electron-donating nature of the ethoxy group at the 4-position of the target molecule may enhance its antioxidant properties.

Anti-inflammatory Effects

Indole-3-carboxaldehyde itself has been shown to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome.[6] This suggests that 4-ethoxy-1H-indole-3-carbaldehyde could be a subject of interest for research into inflammatory diseases.

Anti-biofilm and Antimicrobial Potential

The parent compound, indole-3-carboxaldehyde, has been identified as an anti-biofilm agent, particularly against pathogenic bacteria like Vibrio cholerae.[5] This activity is often linked to the modulation of quorum sensing pathways. The specific effects of the 4-ethoxy substitution on this activity would be a valuable area of investigation.

G core Indole-3-carboxaldehyde Scaffold app1 Antioxidant Activity core->app1 Free Radical Scavenging app2 Anti-inflammatory Effects core->app2 NLRP3 Inhibition app3 Anti-biofilm Properties core->app3 Quorum Sensing Modulation

Caption: Potential biological activities of the indole-3-carboxaldehyde scaffold.

Safety and Handling

Specific safety data for 4-ethoxy-1H-indole-3-carbaldehyde is limited. However, based on the safety data sheets (SDS) for the parent compound, indole-3-carboxaldehyde, and other similar derivatives, the following precautions should be observed.[7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

  • Inhalation: Avoid inhaling dust. Work in a well-ventilated area or use a fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place, away from light and strong oxidizing agents.

Suppliers

4-Ethoxy-1H-indole-3-carbaldehyde (CAS 90734-98-8) is available from various chemical suppliers. Researchers should request a certificate of analysis (CoA) to verify the purity and identity of the compound before use.

Table 3: Selected Suppliers of 4-Ethoxy-1H-indole-3-carbaldehyde

SupplierLocationNotes
Hangzhou J&H Chemical Co., Ltd.ChinaOffers the product with specified purity.[10]
Chemical-Suppliers.euEuropeLists multiple suppliers for this CAS number.[11]
MolbaseGlobalPlatform with multiple listed suppliers.

Conclusion

4-Ethoxy-1H-indole-3-carbaldehyde is a promising, yet understudied, derivative of the versatile indole-3-carboxaldehyde scaffold. While specific experimental data for this compound is not abundant, its structural similarity to well-researched analogues suggests significant potential for applications in medicinal chemistry and drug discovery, particularly in the areas of antioxidant, anti-inflammatory, and antimicrobial research. Further investigation into the specific properties and biological activities of this compound is warranted to fully elucidate its potential.

References

Sources

Protocols & Analytical Methods

Method

Synthetic Routes to 4-Ethoxy-1H-indole-3-carbaldehyde: An Application Note for Drug Discovery and Development Professionals

Introduction 4-Ethoxy-1H-indole-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The indo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Ethoxy-1H-indole-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The indole-3-carbaldehyde scaffold is a common motif in numerous natural products and synthetic molecules with diverse biological activities. The presence of the 4-ethoxy group can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety for drug design and optimization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on viable synthetic routes to 4-ethoxy-1H-indole-3-carbaldehyde starting from substituted indoles. The protocols described herein are based on established chemical transformations and offer insights into the practical execution of these synthetic strategies.

Strategic Approaches to Synthesis

The synthesis of 4-ethoxy-1H-indole-3-carbaldehyde can be approached via two primary strategies:

  • Direct Formylation of 4-Ethoxyindole: This is the most straightforward approach, involving the introduction of a formyl group at the C3 position of a pre-existing 4-ethoxyindole ring. The Vilsmeier-Haack reaction is the most common and efficient method for this transformation.

  • Indole Ring Formation with Pre-installed Functionality: This strategy involves constructing the indole ring system with the 4-ethoxy and/or 3-formyl (or a precursor) group already incorporated into the starting materials. The Fischer indole synthesis is a classic and versatile method for this purpose.

This guide will detail protocols for both approaches, providing a comprehensive overview for the synthesis of the target compound.

Route 1: Direct C3-Formylation of 4-Ethoxyindole via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1][2][3][4][5][6] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide derivative, most commonly N,N-dimethylformamide (DMF). The indole nucleus is highly activated towards electrophilic substitution at the C3 position, making the Vilsmeier-Haack reaction an excellent choice for the synthesis of indole-3-carbaldehydes.

The proposed synthesis involves a two-step sequence starting from the commercially available or synthetically accessible 4-hydroxyindole.

Caption: Two-step synthesis of the target compound from 4-hydroxyindole.

Step 1: Synthesis of 4-Ethoxyindole from 4-Hydroxyindole (Williamson Ether Synthesis)

The first step is the ethylation of 4-hydroxyindole. The Williamson ether synthesis is a classic and reliable method for this transformation, involving the reaction of an alkoxide with a primary alkyl halide.[7][8][9]

Protocol:

  • Materials:

    • 4-Hydroxyindole

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Ethyl Bromide (EtBr) or Ethyl Iodide (EtI)

    • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 4-hydroxyindole (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Add ethyl bromide or ethyl iodide (1.2-1.5 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-ethoxyindole.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group of 4-hydroxyindole to form the more nucleophilic phenoxide. Stronger bases like sodium hydride could also be used but may lead to deprotonation of the indole N-H.

  • Solvent: Acetone and DMF are suitable polar aprotic solvents that facilitate the Sₙ2 reaction. DMF can lead to faster reaction rates due to its higher polarity.

  • Alkylating Agent: Ethyl bromide and ethyl iodide are good electrophiles for the Sₙ2 reaction. Ethyl iodide is more reactive but also more expensive.

Step 2: Vilsmeier-Haack Formylation of 4-Ethoxyindole

This step introduces the formyl group at the C3 position of 4-ethoxyindole. The following protocol is adapted from the well-established procedure for the formylation of indoles and related heterocycles.[10][11][12][13]

Protocol:

  • Materials:

    • 4-Ethoxyindole

    • Phosphorus Oxychloride (POCl₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ice

    • Sodium Hydroxide (NaOH) solution

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (3.0-5.0 eq) in an ice-salt bath.

    • Add phosphorus oxychloride (1.1-1.2 eq) dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.

    • Stir the mixture for 30-60 minutes at low temperature.

    • Dissolve 4-ethoxyindole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Basify the aqueous solution with a cold solution of sodium hydroxide until a precipitate forms.

    • Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-ethoxy-1H-indole-3-carbaldehyde.

Causality Behind Experimental Choices:

  • Reagents: The combination of POCl₃ and DMF generates the electrophilic chloroiminium salt (Vilsmeier reagent) necessary for the formylation.

  • Temperature Control: The initial formation of the Vilsmeier reagent and its reaction with the indole are exothermic. Low-temperature control is crucial to prevent side reactions and decomposition.

  • Work-up: The hydrolysis of the intermediate iminium salt to the aldehyde is achieved by quenching the reaction with water and subsequent basification.

Route 2: Indole Ring Formation via Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for constructing the indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions.[2][3][14][15][16] This route can be advantageous if the appropriately substituted (2-ethoxyphenyl)hydrazine is readily available.

Sources

Application

Application Notes and Protocols for the Vilsmeier-Haack Formylation of 4-Ethoxyindole

Abstract This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the Vilsmeier-Haack formylation of 4-ethoxyindole to synthesize 4-ethoxyindole-3-carbaldehyde. This transformation is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the Vilsmeier-Haack formylation of 4-ethoxyindole to synthesize 4-ethoxyindole-3-carbaldehyde. This transformation is a cornerstone reaction in synthetic organic chemistry, affording a critical building block for the development of novel pharmaceutical agents and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying mechanistic principles, safety protocols, and troubleshooting advice to ensure successful and reproducible outcomes.

Introduction: The Significance of Indole-3-Carbaldehydes

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a vast array of biologically active compounds. The introduction of a formyl (-CHO) group at the C3 position of the indole ring via the Vilsmeier-Haack reaction is a highly efficient and widely utilized transformation.[1][2] This reaction converts the relatively unreactive C-H bond into a versatile aldehyde functionality. Indole-3-carbaldehydes are key intermediates, serving as precursors for the synthesis of tryptamines, auxin analogs, and a variety of heterocyclic systems with therapeutic potential.[3]

The substrate of interest, 4-ethoxyindole, possesses an electron-donating ethoxy group on the benzene portion of the indole ring. This substituent is expected to enhance the electron density of the heterocyclic ring, thereby facilitating the electrophilic substitution at the C3 position, which is the most nucleophilic site of the indole ring system.[4][5]

Reaction Mechanism: The Electrophilic Formylation Pathway

The Vilsmeier-Haack reaction proceeds through two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the indole ring.[6][7]

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[8][9]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the 4-ethoxyindole nucleus attacks the carbon atom of the Vilsmeier reagent. This step is the key bond-forming event.

  • Intermediate Formation and Hydrolysis: The attack leads to the formation of an iminium ion intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to yield the final product, 4-ethoxyindole-3-carbaldehyde.[7][9]

Experimental Protocol: Synthesis of 4-Ethoxyindole-3-Carbaldehyde

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a high probability of success.

Reagents and Materials
Reagent/MaterialGradeSupplierCAS NumberNotes
4-Ethoxyindole>98%Commercially Available34945-63-4Substrate
Phosphorus Oxychloride (POCl₃)Reagent Grade, >99%Commercially Available10025-87-3Freshly distilled if necessary. Highly corrosive and water-reactive.[10]
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Commercially Available68-12-2Use from a sealed bottle to avoid moisture.
Sodium Carbonate (Na₂CO₃)Reagent GradeCommercially Available497-19-8For neutralization.
Ethyl AcetateACS GradeCommercially Available141-78-6For extraction.
Brine (Saturated NaCl solution)-Prepared in-house7647-14-5For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available7757-82-6For drying.
Deionized Water--7732-18-5For work-up.
Ice---For temperature control.
Equipment
  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Ice-salt bath.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware for work-up and purification.

  • Rotary evaporator.

Reaction Workflow Diagram

Vilsmeier_Haack_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagent 1. Prepare Vilsmeier Reagent: POCl₃ added to DMF at 0-5°C addition 3. Slow addition of substrate solution to Vilsmeier reagent at 0-5°C prep_reagent->addition prep_substrate 2. Prepare Substrate Solution: 4-Ethoxyindole in anhydrous DMF prep_substrate->addition stir_rt 4. Stir at room temperature for 1-2 hours addition->stir_rt heat 5. Heat to 85-95°C for 5-8 hours stir_rt->heat quench 6. Cool and quench reaction mixture onto ice heat->quench neutralize 7. Neutralize with saturated Na₂CO₃ solution quench->neutralize extract 8. Extract with Ethyl Acetate neutralize->extract purify 9. Dry, concentrate, and purify (recrystallization/chromatography) extract->purify product 4-Ethoxyindole-3-carbaldehyde purify->product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 4-ethoxyindole.

Step-by-Step Procedure

Step 1: Preparation of the Vilsmeier Reagent

  • To a dry, three-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (50 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel to the cooled DMF with vigorous stirring over 30 minutes. Maintain the internal temperature below 10 °C.[11]

  • After the addition is complete, stir the resulting mixture at 0-5 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale yellow to pinkish complex, should be observed.[12]

Step 2: Formylation Reaction

  • In a separate flask, dissolve 4-ethoxyindole (1.0 equivalent) in anhydrous DMF (20 mL).

  • Add the 4-ethoxyindole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C over 30 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.[11]

  • Heat the reaction mixture to 85-95 °C using a heating mantle and maintain this temperature for 5-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

Step 3: Work-up and Purification

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then further cool in an ice bath.

  • In a separate large beaker, prepare a mixture of crushed ice (200 g).

  • Carefully and slowly pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process.[8]

  • Once the quench is complete, neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate until the pH is approximately 8-9. A precipitate should form.[11]

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL) to recover any dissolved product.

  • Combine the collected solid with the organic extracts. If the solid does not fully dissolve, add more ethyl acetate.

  • Wash the combined organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography.

Product Characterization

The final product, 4-ethoxyindole-3-carbaldehyde, should be characterized to confirm its identity and purity.

TechniqueExpected Results
Melting Point Compare with literature values.
¹H NMR Expect characteristic peaks for the aldehyde proton (~9.9 ppm), indole NH proton (>12 ppm, broad), and aromatic and ethoxy group protons. The coupling patterns of the aromatic protons will confirm C3 substitution.
¹³C NMR Expect a characteristic signal for the aldehyde carbonyl carbon (~185 ppm) and signals corresponding to the indole ring and ethoxy group carbons.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of C₁₁H₁₁NO₂ should be observed.
FT-IR Look for characteristic stretching frequencies for the N-H bond (~3200-3400 cm⁻¹), the aldehyde C-H bond (~2700-2800 cm⁻¹), and the carbonyl C=O bond (~1650-1670 cm⁻¹).

Safety Precautions

The Vilsmeier-Haack reaction involves hazardous reagents that must be handled with extreme care in a well-ventilated chemical fume hood.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water.[10][13][14] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty chemical-resistant gloves.[15][16] Ensure an emergency shower and eyewash station are readily accessible.

  • N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.

  • Reaction Quenching: The quenching of the reaction mixture with water is highly exothermic due to the hydrolysis of excess POCl₃.[8] This step must be performed slowly and with efficient cooling to prevent uncontrolled boiling and splashing.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive Vilsmeier reagent (due to moisture).Use anhydrous DMF and freshly distilled POCl₃. Ensure all glassware is thoroughly dried.
Insufficient reaction time or temperature.Monitor the reaction by TLC to ensure completion. If necessary, extend the heating time.
Formation of Multiple Products Potential for formylation at other positions (less likely for indole).Ensure the reaction is carried out at the recommended temperatures. The C3 position is kinetically and thermodynamically favored.
Difficult Purification Presence of dark, tar-like byproducts.This can result from overheating. Maintain the reaction temperature within the specified range. A charcoal treatment of the crude product solution before recrystallization may help.
Incomplete neutralization during work-up.Ensure the pH is adequately adjusted to precipitate the product and facilitate extraction.

Conclusion

The Vilsmeier-Haack formylation of 4-ethoxyindole is a robust and high-yielding method for the synthesis of 4-ethoxyindole-3-carbaldehyde. By understanding the reaction mechanism, adhering strictly to the detailed protocol, and observing all safety precautions, researchers can reliably produce this valuable synthetic intermediate. The key to success lies in the careful control of reaction conditions, particularly the exclusion of moisture and the management of temperature during reagent addition and work-up.

References

  • Roohi, L. et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Current Chemistry Letters, 2, 187-194. Available at: [Link]

  • Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-13. Available at: [Link]

  • Cipiciani, A. et al. (1981). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2, 1284-1287. Available at: [Link]

  • Khezri, M. et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 21, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 21, 2026, from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 21, 2026, from [Link]

  • Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. Available at: [Link]

  • Böttcher, C. et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 853-867. Available at: [Link]

  • Patil, S. A., & Patil, R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Chemistry, 2(4), 131-143. Available at: [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for C1-Deuterated Formylation of Indoles. Organic Syntheses Procedure, 10, 1-15. Available at: [Link]

  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(1), 1-13. Available at: [Link]

  • Supporting Information for: Regioselective C5−H Direct Iodination of Indoles. (n.d.). Available at: [Link]

  • Organic Syntheses. (n.d.). Indole-3-aldehyde. Organic Syntheses Procedure, 4, 539. Available at: [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

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Method

Application Notes & Protocols: The Utility of 4-Ethoxy-1H-indole-3-carbaldehyde in Modern Medicinal Chemistry

Introduction: The Indole Scaffold and the Significance of 4-Ethoxy-1H-indole-3-carbaldehyde The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold and the Significance of 4-Ethoxy-1H-indole-3-carbaldehyde

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for designing molecules that can effectively interact with biological targets.[2] Among the vast family of indole derivatives, 1H-indole-3-carbaldehydes are particularly valuable as synthetic intermediates.[2][4][5] The aldehyde group at the C3 position is a versatile handle for a variety of chemical transformations, including condensations, oxidations, and reductions, allowing for the facile construction of diverse molecular libraries.[5]

This document focuses on a specific, yet highly promising derivative: 4-ethoxy-1H-indole-3-carbaldehyde . The introduction of an ethoxy group at the 4-position of the indole ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. While much of the published research has focused on the parent indole-3-carbaldehyde or its hydroxy and methoxy analogues, the principles and applications can be logically extended to the 4-ethoxy derivative.[6][7] This guide will provide an in-depth look at the potential applications of 4-ethoxy-1H-indole-3-carbaldehyde in medicinal chemistry, complete with detailed protocols for its synthesis and derivatization, as well as representative biological assays.

Chemical Profile and Synthetic Considerations

Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[6]
Molecular Weight 189.21 g/mol [6]
Melting Point 124-126 °C[6]
Boiling Point 381.8±22.0 °C (Predicted)[6]
Density 1.228±0.06 g/cm³ (Predicted)[6]
Appearance Typically a solid
Solubility Soluble in common organic solvents like DMF, DMSO, and alcohols.
Synthetic Protocol: Vilsmeier-Haack Formylation of 4-Ethoxy-1H-indole

The most common and efficient method for introducing a formyl group at the C3 position of an indole is the Vilsmeier-Haack reaction. The following protocol is adapted from the synthesis of the analogous 4-hydroxy-1H-indole-3-carbaldehyde.[8]

Objective: To synthesize 4-ethoxy-1H-indole-3-carbaldehyde from 4-ethoxy-1H-indole.

Materials:

  • 4-Ethoxy-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice-methanol bath

  • Ice bath

  • 30% aqueous sodium hydroxide (NaOH) solution

  • 5N Hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice-methanol bath. Slowly add phosphorus oxychloride dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5 °C. Stir the mixture for an additional 15 minutes to ensure the complete formation of the Vilsmeier reagent (chloroiminium salt).

  • Indole Addition: Dissolve 4-ethoxy-1H-indole in a minimal amount of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent under cooling in an ice bath.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice. This will hydrolyze the intermediate and quench the reaction.

  • Basification and Acidification: Make the aqueous mixture alkaline by the slow addition of a 30% NaOH solution, with continuous stirring, until the pH is basic. Stir for 15 minutes. Then, acidify the mixture to a pH of 4 with 5N HCl. A precipitate of the product should form.

  • Isolation and Purification: Collect the crude product by filtration using a Buchner funnel. Wash the precipitate thoroughly with cold water to remove any inorganic impurities. Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to yield the final 4-ethoxy-1H-indole-3-carbaldehyde.

Diagram of Synthetic Workflow:

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Indole 4-Ethoxy-1H-indole Indole->ReactionMix Quench Quenching with Ice ReactionMix->Quench Basify Basification (NaOH) Quench->Basify Acidify Acidification (HCl) Basify->Acidify Filter Filtration Acidify->Filter Product 4-Ethoxy-1H-indole-3-carbaldehyde Filter->Product G ICA 4-Ethoxy-1H-indole-3-carbaldehyde (Proposed) miR1271 miR-1271-5p ICA->miR1271 Upregulates HDAC9 HDAC9 miR1271->HDAC9 Inhibits M2 M2 Macrophage Polarization HDAC9->M2 Suppresses Inflammation Inflammatory Response (e.g., IL-6) HDAC9->Inflammation Promotes M2->Inflammation Reduces G node1 4-Ethoxy-1H-indole-3-carbaldehyde Enters Cell node2 AhR Complex (Cytosol) AhR hsp90 XAP2 node1:f1->node2:f0 Binds to node3 Ligand-AhR Binding Conformational Change node2->node3 node4 Translocation to Nucleus node3->node4 node5 Dimerization with ARNT node4->node5 node6 Binding to XRE Gene Transcription (e.g., CYP1A1, IL-22) node5->node6

Caption: Aryl Hydrocarbon Receptor (AhR) activation pathway.

Conclusion and Future Directions

4-Ethoxy-1H-indole-3-carbaldehyde represents a valuable and versatile building block in medicinal chemistry. Its strategic design, combining the privileged indole scaffold with a synthetically tractable aldehyde handle and a metabolically relevant ethoxy group, positions it as a promising starting point for the development of novel therapeutics. While direct biological data for this specific derivative is still emerging, the extensive research on related indole-3-carbaldehydes provides a strong rationale for its exploration in anticancer, anti-inflammatory, and immunomodulatory drug discovery programs. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to unlock the full therapeutic potential of this intriguing molecule. Future work should focus on synthesizing and screening a focused library of 4-ethoxy-1H-indole-3-carbaldehyde derivatives to establish clear structure-activity relationships and identify lead compounds for further preclinical development.

References

  • Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). (2025). Asian Journal of Green Chemistry.
  • Katariya, D., et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Journal of Chemical and Chemical Sciences. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-Ethoxy-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Importance of 4-Methoxy-1H-indole-3-carbaldehyde in Chemical Synthesis. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Prashanth, T., & Lokanatha, V. (n.d.).
  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.). ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. Available at: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Khalilullah, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules. Available at: [Link]

  • Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. (2018). R Discovery. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]

  • Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. (n.d.). MDPI.
  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (n.d.). PubMed Central.
  • Alam, M. M., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. (2024). PubMed. Available at: [Link]

  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
  • Villa, C., et al. (2021). Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome. International Journal of Pharmaceutics. Available at: [Link]

Sources

Application

Application Notes and Protocols: 4-Ethoxy-1H-indole-3-carbaldehyde as a Versatile Building Block for Complex Molecule Synthesis

Introduction: The Strategic Value of the 4-Ethoxyindole Scaffold The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Ethoxyindole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its inherent biological activity and synthetic versatility have established it as a "privileged scaffold."[3] Modifications to the indole ring system can profoundly influence the pharmacological properties of the resulting derivatives.[3] The introduction of an ethoxy group at the 4-position of the indole ring, coupled with a reactive carbaldehyde at the 3-position, creates a unique building block: 4-ethoxy-1H-indole-3-carbaldehyde .

The 4-ethoxy substituent offers several strategic advantages:

  • Modulation of Electronic Properties: The electron-donating nature of the ethoxy group increases the electron density of the indole ring, potentially enhancing its interaction with biological targets and influencing the reactivity of the scaffold.

  • Improved Pharmacokinetic Profile: The ethoxy group can increase lipophilicity, which may improve membrane permeability and oral bioavailability of drug candidates.

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation compared to a free hydroxyl group.

  • Vector for Further Functionalization: The ethoxy group provides a handle for further chemical modification, allowing for the exploration of a wider chemical space.

This application note provides detailed protocols for the synthesis of 4-ethoxy-1H-indole-3-carbaldehyde and its subsequent use in the construction of more complex molecular architectures, underscoring its potential in drug discovery and development.

Physicochemical and Spectroscopic Properties

While specific experimental data for 4-ethoxy-1H-indole-3-carbaldehyde is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

PropertyPredicted Value
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Expected to be a pale yellow to brown solid.
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and likely insoluble in water.
Melting Point Not determined. For comparison, the melting point of indole-3-carboxaldehyde is 193-198 °C.
¹H NMR (Predicted) δ (ppm) in CDCl₃: ~1.5 (t, 3H, -OCH₂CH₃), ~4.2 (q, 2H, -OCH₂CH₃), ~6.8-7.5 (m, 3H, aromatic protons), ~8.0 (s, 1H, C2-H), ~10.1 (s, 1H, CHO), ~8.5 (br s, 1H, NH). This prediction is based on the known spectrum of 1-ethyl-4-methoxy-1H-indole-3-carbaldehyde.[4]
¹³C NMR (Predicted) δ (ppm) in CDCl₃: ~15 (-OCH₂CH₃), ~65 (-OCH₂CH₃), ~105-140 (aromatic carbons), ~185 (CHO).
IR (KBr, cm⁻¹) Expected characteristic peaks around 3300 (N-H stretch), 1650 (C=O stretch, aldehyde), 1250 (C-O stretch, ether).

Synthesis Protocol: 4-Ethoxy-1H-indole-3-carbaldehyde

The synthesis of 4-ethoxy-1H-indole-3-carbaldehyde is most effectively achieved through a two-step process starting from the commercially available 4-hydroxyindole. The first step involves a Williamson ether synthesis to introduce the ethoxy group, followed by a Vilsmeier-Haack formylation at the C3 position.

Step 1: Synthesis of 4-Ethoxyindole

This protocol is a standard Williamson ether synthesis. The hydroxide base deprotonates the phenolic hydroxyl group of 4-hydroxyindole, and the resulting phenoxide undergoes nucleophilic substitution with ethyl iodide.

Materials:

  • 4-Hydroxyindole

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethyl iodide (C₂H₅I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-hydroxyindole (1.0 eq) in anhydrous DMF, add powdered NaOH or KOH (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add ethyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 4-ethoxyindole.

Step 2: Vilsmeier-Haack Formylation to Yield 4-Ethoxy-1H-indole-3-carbaldehyde

This protocol is adapted from the well-established Vilsmeier-Haack formylation of electron-rich aromatic compounds, with specific conditions based on the successful formylation of 4-hydroxyindole.[5] The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride and DMF and acts as the formylating agent.

Materials:

  • 4-Ethoxyindole (from Step 1)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice

  • 30% aqueous sodium hydroxide (NaOH) solution

  • 5N Hydrochloric acid (HCl)

  • Methanol for recrystallization

  • Two-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube

  • Magnetic stirrer

  • Ice-methanol bath

Procedure:

  • In a two-necked round-bottom flask, cool anhydrous DMF (3 volumes relative to POCl₃) in an ice-methanol bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the cooled DMF with vigorous stirring over 15 minutes to form the Vilsmeier reagent.

  • Prepare a solution of 4-ethoxyindole (1.0 eq) in anhydrous DMF (2 volumes relative to 4-ethoxyindole).

  • Add the 4-ethoxyindole solution dropwise to the Vilsmeier reagent under cooling in an ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully quench the reaction by adding crushed ice to the mixture.

  • Make the solution alkaline by the addition of a 30% aqueous NaOH solution and stir for 15 minutes.

  • Acidify the mixture to a pH of 4 with 5N HCl. A precipitate should form.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from methanol to obtain pure 4-ethoxy-1H-indole-3-carbaldehyde.

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation HI 4-Hydroxyindole Step1_Reaction Reaction at RT HI->Step1_Reaction EtI Ethyl Iodide EtI->Step1_Reaction Base NaOH/KOH in DMF Base->Step1_Reaction EI 4-Ethoxyindole Step1_Reaction->EI Step2_Reaction Reaction at RT EI->Step2_Reaction DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Vilsmeier->Step2_Reaction Target 4-Ethoxy-1H-indole- 3-carbaldehyde Step2_Reaction->Target

Figure 1: Synthetic workflow for 4-ethoxy-1H-indole-3-carbaldehyde.

Application Protocol: Synthesis of a Schiff Base Derivative

The aldehyde functionality of 4-ethoxy-1H-indole-3-carbaldehyde is a versatile handle for further elaboration. A common and straightforward reaction is the formation of a Schiff base (imine) through condensation with a primary amine. This protocol details the synthesis of an N-aryl imine, a common motif in bioactive compounds. This protocol is adapted from a general procedure for the synthesis of indole-3-carboxaldehyde analogues.[6]

Materials:

  • 4-Ethoxy-1H-indole-3-carbaldehyde

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve 4-ethoxy-1H-indole-3-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted aniline (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

SchiffBaseWorkflow IndoleAldehyde 4-Ethoxy-1H-indole- 3-carbaldehyde Reaction Reflux IndoleAldehyde->Reaction Aniline Substituted Aniline Aniline->Reaction Solvent Ethanol, cat. Acetic Acid Solvent->Reaction Product Schiff Base Derivative Reaction->Product

Figure 2: Experimental workflow for Schiff base synthesis.

Versatility in Complex Molecule Synthesis

The reactivity of 4-ethoxy-1H-indole-3-carbaldehyde extends far beyond Schiff base formation. The aldehyde and the indole nucleus can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable precursor for a diverse range of complex molecules.

Reactivity cluster_aldehyde Reactions at the Aldehyde cluster_indole Reactions at the Indole Ring Start 4-Ethoxy-1H-indole-3-carbaldehyde Wittig Wittig Reaction (Alkenes) Start->Wittig Grignard Grignard/Organolithium Addition (Secondary Alcohols) Start->Grignard ReductiveAmination Reductive Amination (Amines) Start->ReductiveAmination Henry Henry Reaction (Nitroaldol Adducts) Start->Henry N_Alkylation N-Alkylation/Arylation Start->N_Alkylation C2_Functionalization C2-Lithiation/Functionalization Start->C2_Functionalization

Figure 3: Key synthetic transformations of 4-ethoxy-1H-indole-3-carbaldehyde.

Conclusion

4-Ethoxy-1H-indole-3-carbaldehyde represents a strategically designed building block for the synthesis of complex molecules with potential therapeutic applications. The protocols provided herein offer a reliable pathway for its synthesis and demonstrate its utility in subsequent chemical transformations. The unique combination of the electron-rich, modifiable indole core and the versatile aldehyde functionality makes this compound a valuable asset for researchers, scientists, and drug development professionals seeking to explore novel chemical space and develop next-generation therapeutics.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. (n.d.).
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.).
  • 10 - Organic Syntheses Procedure. (n.d.).
  • Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids - R Discovery. (2018, October 15).
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (n.d.).
  • 4-HYDROXY-1H-INDOLE-3-CARBALDEHYDE synthesis - ChemicalBook. (n.d.).
  • indole-3-aldehyde - Organic Syntheses Procedure. (n.d.).
  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde - ResearchGate. (n.d.).
  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (2025, August 6).
  • 1H-Indole-3-carbaldehyde - PMC - NIH. (n.d.).
  • 4-Hydroxyindole-3-carboxaldehyde | C9H7NO2 | CID 9815282 - PubChem. (n.d.).
  • Indole-3-carboxaldehyde 97 487-89-8 - Sigma-Aldrich. (n.d.).

Sources

Method

The Versatile Scaffold: Application of 4-Ethoxy-1H-indole-3-carbaldehyde in the Synthesis of Bioactive Compounds

Introduction: The Privileged Indole Nucleus and the Potential of 4-Ethoxy Substitution The indole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indole Nucleus and the Potential of 4-Ethoxy Substitution

The indole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a "privileged scaffold" in drug discovery. Among the various functionalized indoles, indole-3-carbaldehydes are particularly valuable as versatile precursors for the synthesis of complex heterocyclic systems.[2][3] This guide focuses on a specific, yet highly promising derivative: 4-ethoxy-1H-indole-3-carbaldehyde .

The introduction of an ethoxy group at the 4-position of the indole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These modifications can, in turn, modulate the biological activity and pharmacokinetic profile of the resulting compounds. This document provides a detailed exploration of the application of 4-ethoxy-1H-indole-3-carbaldehyde in the synthesis of diverse bioactive compounds, offering insights into synthetic protocols and potential therapeutic applications.

Synthetic Applications and Bioactive Compound Classes

4-Ethoxy-1H-indole-3-carbaldehyde serves as a key building block for a variety of important chemical reactions, leading to the generation of diverse molecular architectures with potential biological significance. The primary reactive site is the aldehyde group at the 3-position, which readily undergoes condensation reactions.

Synthesis of Schiff Bases: A Gateway to Antimicrobial and Anticancer Agents

The condensation of the aldehyde functionality of 4-ethoxy-1H-indole-3-carbaldehyde with primary amines provides a straightforward route to Schiff bases (imines). These compounds have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][4] The imine bond is often crucial for biological activity, and the nature of the substituent on the amine component allows for extensive structural diversification.

General Reaction Scheme:

Schiff_Base_Formation 4-Ethoxy-1H-indole-3-carbaldehyde 4-Ethoxy-1H-indole-3-carbaldehyde Schiff_Base 4-Ethoxy-1H-indol-3-yl Schiff Base 4-Ethoxy-1H-indole-3-carbaldehyde->Schiff_Base + R-NH2 - H2O Primary_Amine R-NH2 Knoevenagel_Condensation Indole_Aldehyde 4-Ethoxy-1H-indole-3-carbaldehyde Product Knoevenagel Condensation Product Indole_Aldehyde->Product + Active Methylene - H2O Active_Methylene Active Methylene (e.g., Malononitrile) Pyrimidoindole_Synthesis Start 4-Ethoxy-1H-indole-3-carbaldehyde Intermediate [4+2] Annulation Start->Intermediate Reagent1 Aromatic Aldehyde Reagent1->Intermediate Reagent2 Ammonium Iodide Reagent2->Intermediate Product 4-Ethoxy-9H-pyrimido[4,5-b]indole Intermediate->Product One-pot reaction

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Ethoxy-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Privileged Indole Scaffold and the Power of Palladium Catalysis The indole nucleus is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Indole Scaffold and the Power of Palladium Catalysis

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" in drug design. The functionalization of the indole ring allows for the precise tuning of a molecule's steric and electronic properties to optimize its biological activity. Among the various indole derivatives, those bearing a carbaldehyde group at the C3 position are particularly valuable synthetic intermediates, as the aldehyde can be readily transformed into a wide array of other functional groups.[2][3]

This guide focuses on a specific, yet highly versatile building block: 4-ethoxy-1H-indole-3-carbaldehyde . The presence of the electron-donating ethoxy group at the C4 position is anticipated to modulate the reactivity of the indole core, influencing the regioselectivity of C-H functionalization reactions. Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[4][5][6][7] These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, provide powerful strategies for the late-stage functionalization of complex molecules, a critical aspect of modern drug discovery.[6]

This document provides detailed protocols and expert insights into the application of these palladium-catalyzed reactions for the derivatization of 4-ethoxy-1H-indole-3-carbaldehyde, enabling the synthesis of diverse molecular libraries for screening and development.

Synthesis of the Starting Material: 4-Ethoxy-1H-indole-3-carbaldehyde

While this guide focuses on the coupling reactions of the title compound, a reliable synthesis of the starting material is paramount. The Vilsmeier-Haack reaction is the most common and efficient method for the C3-formylation of indoles.[8] The protocol for the analogous 4-hydroxyindole can be adapted, with the initial step being the ethylation of 4-hydroxyindole to form 4-ethoxyindole, followed by formylation.

Protocol 1: Synthesis of 4-Ethoxy-1H-indole-3-carbaldehyde

  • Ethoxyindole Synthesis: To a solution of 4-hydroxyindole in a suitable polar aprotic solvent (e.g., DMF, acetone), add a base such as potassium carbonate (K₂CO₃). Stir the mixture and add ethyl iodide or diethyl sulfate. Heat the reaction mixture to facilitate the Williamson ether synthesis. Monitor the reaction by TLC until the starting material is consumed. Work up the reaction by adding water and extracting with an organic solvent. Purify the resulting 4-ethoxyindole by column chromatography.

  • Vilsmeier-Haack Formylation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool freshly distilled dimethylformamide (DMF) in an ice-salt bath.[8] Slowly add phosphorus oxychloride (POCl₃) with stirring, keeping the temperature low to form the Vilsmeier reagent.[8]

  • Dissolve the 4-ethoxyindole from step 1 in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent, maintaining a low temperature (e.g., below 10°C).[8]

  • After the addition is complete, allow the mixture to warm to approximately 35°C and stir for about an hour. The reaction progress can be monitored by the formation of a thick paste.[8]

  • Quench the reaction by carefully adding crushed ice, which will result in a clear aqueous solution.[8]

  • Neutralize the solution by the dropwise addition of a concentrated aqueous solution of sodium hydroxide (NaOH) with vigorous stirring, which will precipitate the product.[8]

  • Collect the solid product by filtration, wash with cold water, and dry. The crude 4-ethoxy-1H-indole-3-carbaldehyde can be further purified by recrystallization or column chromatography.

C-C Bond Forming Reactions: Expanding the Core

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds by coupling an organoboron species with an aryl or vinyl halide/triflate.[9][10][11] To apply this to our scaffold, we must first introduce a halide or triflate handle onto the indole ring. Alternatively, and more elegantly, recent advances have enabled the direct C-H arylation, leveraging the directing capacity of the C3-aldehyde.

Protocol 2: Direct C4-Arylation via C-H Functionalization (Suzuki-type)

The C3-formyl group can act as a directing group to facilitate C-H activation at the C4-position.[1] However, with an existing ethoxy group at C4, direct C-H functionalization would likely be directed to other positions, such as C2 or C5. For the purpose of this guide, we will assume a halogenated precursor is available, for instance, 5-bromo-4-ethoxy-1H-indole-3-carbaldehyde.

Experimental Setup:

  • Reactants: 5-bromo-4-ethoxy-1H-indole-3-carbaldehyde (1.0 equiv), Arylboronic acid (1.5-2.0 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) or a pre-catalyst like SPhos Pd G2 (1-2 mol%)

  • Ligand: A bulky, electron-rich phosphine such as SPhos or XPhos (2-5 mol%) is often crucial for high yields with nitrogen-rich heterocycles.[12]

  • Base: A moderately strong base like K₃PO₄ or K₂CO₃ (2.0-3.0 equiv) is required to activate the boronic acid.[9][10]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used.[10][13]

Step-by-Step Procedure:

  • To a reaction vial, add the 5-bromo-4-ethoxy-1H-indole-3-carbaldehyde, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Seal the vial and heat the reaction mixture with stirring at a temperature ranging from 80 to 110°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Expertise: The choice of a bulky phosphine ligand like SPhos is critical. It promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which readily undergoes oxidative addition with the aryl bromide. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step, a key part of the catalytic cycle.[9][14]

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_complex L₂Pd(II)(Ar)(X) OxAdd->PdII_complex Transmetalation Transmetalation R-B(OR)₂ + Base PdII_complex->Transmetalation PdII_R_complex L₂Pd(II)(Ar)(R) Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Mizoroki-Heck Reaction: Alkenylation of the Indole Core

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[15][16][17] This reaction is particularly useful for synthesizing substituted styrenes and cinnamaldehyde derivatives from our indole scaffold.

Protocol 3: Heck Alkenylation of Halogenated 4-Ethoxy-1H-indole-3-carbaldehyde

Experimental Setup:

  • Reactants: Halogenated 4-ethoxy-1H-indole-3-carbaldehyde (e.g., 5-bromo derivative, 1.0 equiv), Alkene (e.g., styrene, butyl acrylate, 1.2-1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)

  • Ligand (optional but recommended): Triphenylphosphine (PPh₃) or a more specialized ligand if needed. For electron-rich olefins, specific ligand systems may be required to control regioselectivity.[18]

  • Base: An organic base like triethylamine (Et₃N) or a weaker inorganic base like NaOAc or K₂CO₃ (1.5-2.0 equiv).

  • Solvent: A polar aprotic solvent such as DMF, NMP, or acetonitrile.

Step-by-Step Procedure:

  • Combine the halogenated indole, palladium catalyst, and base in a reaction vessel. If using a solid ligand, add it at this stage.

  • De-gas the vessel by evacuating and backfilling with an inert gas.

  • Add the degassed solvent, followed by the alkene.

  • Heat the mixture to 80-140°C with stirring. The optimal temperature will depend on the reactivity of the aryl halide and alkene.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over a suitable drying agent, and concentrate.

  • Purify the product via column chromatography.

Expert Insights: The Heck reaction mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond.[19] A subsequent β-hydride elimination releases the product and generates a palladium-hydride species. The base is crucial for regenerating the active Pd(0) catalyst from this intermediate.[17] The regioselectivity of the alkene insertion is a key consideration, especially with electron-rich olefins.[20]

Diagram 2: The Mizoroki-Heck Reaction Workflow

Heck_Workflow Start Start: Halogenated Indole + Alkene Reagents Add Pd Catalyst, Base, Solvent Start->Reagents Reaction Heat under Inert Atmosphere (80-140°C) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: Alkenylated Indole Purification->Product

Caption: A generalized workflow for a Mizoroki-Heck cross-coupling experiment.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to arylalkynes.[21][22][23] This reaction is notable for its mild conditions and is typically co-catalyzed by palladium and copper(I) salts.[21]

Protocol 4: Sonogashira Alkynylation

Experimental Setup:

  • Reactants: Halogenated 4-ethoxy-1H-indole-3-carbaldehyde (1.0 equiv), Terminal alkyne (1.2-1.5 equiv)

  • Catalyst: A palladium(0) source, often Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂ (1-5 mol%).

  • Co-catalyst: Copper(I) iodide (CuI) (1-10 mol%).

  • Base: A strong amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also often serves as the solvent.

  • Solvent: THF or DMF can be used in conjunction with the amine base.

Step-by-Step Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the halogenated indole, palladium catalyst, and copper(I) iodide in the amine solvent (or a mixture with THF/DMF).

  • Stir the mixture for a few minutes to ensure dissolution and complex formation.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitor by TLC).

  • Once complete, remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution (to remove copper salts) and brine.

  • Dry the organic phase, filter, and evaporate the solvent.

  • Purify the resulting alkynylated indole by column chromatography.

Mechanistic Rationale: The Sonogashira reaction involves two interconnected catalytic cycles.[24] The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the deprotonation of the terminal alkyne by the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex to form the key Pd(II)-aryl-alkynyl intermediate, which reductively eliminates to yield the product.[25]

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[26][27][28] This reaction has revolutionized the synthesis of anilines and other arylamines, which are common motifs in pharmaceuticals.[29]

Protocol 5: Buchwald-Hartwig Amination

Experimental Setup:

  • Reactants: Halogenated 4-ethoxy-1H-indole-3-carbaldehyde (1.0 equiv), Primary or secondary amine (1.2-1.5 equiv)

  • Catalyst: A palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ (1-4 mol%).

  • Ligand: A bulky, electron-rich biarylphosphine ligand is essential. Examples include RuPhos, XPhos, or Josiphos-type ligands (1.5-6 mol%).

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 equiv).

  • Solvent: Anhydrous, apolar solvents like toluene or dioxane are typically used.

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium catalyst, ligand, and base.

  • Add the halogenated indole and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat with stirring in a preheated oil bath or heating block to a temperature between 80 and 110°C.

  • Monitor the reaction's progress by LC-MS or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry.

  • Concentrate the solution and purify the product by column chromatography.

Expert Commentary: The key to a successful Buchwald-Hartwig amination is the careful selection of the ligand and base.[30] The bulky ligand facilitates both the oxidative addition and the final reductive elimination step, which is often rate-limiting. The strong base is necessary to deprotonate the amine, forming the active palladium-amido intermediate. The reaction is highly sensitive to air and moisture, so stringent anhydrous and anaerobic conditions are critical for good results.

Data Summary Table

Reaction TypeTypical CatalystTypical LigandTypical BaseSolventTemp (°C)Key Product
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhosK₃PO₄, K₂CO₃Dioxane/H₂O80-110Biaryl Indole
Mizoroki-Heck Pd(OAc)₂PPh₃Et₃N, NaOAcDMF, ACN80-140Alkenyl Indole
Sonogashira PdCl₂(PPh₃)₂, CuIPPh₃Et₃N, DIPAAmine, THF25-60Alkynyl Indole
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂RuPhos, XPhosNaOt-Bu, LHMDSToluene, Dioxane80-110Arylamino Indole

Conclusion and Future Directions

The palladium-catalyzed cross-coupling reactions detailed in this guide provide a powerful and versatile toolkit for the functionalization of 4-ethoxy-1H-indole-3-carbaldehyde. By strategically applying Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, researchers can rapidly generate libraries of novel indole derivatives. The aldehyde at the C3 position serves as a versatile handle for further synthetic transformations, opening avenues to a vast chemical space of potential drug candidates and molecular probes. The principles and protocols outlined here serve as a robust starting point for the exploration of this promising scaffold in medicinal chemistry and materials science.

References

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  • Dutta, J., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(14), 9148–9162. [Link]

  • Li, J., et al. (2023). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 25(4), 634–639. [Link]

  • Wang, H., et al. (2022). Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. Organic Letters, 24(26), 4768–4773. [Link]

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  • Zhang, Y., et al. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 20(8), 1735-1740. [Link]

  • Griffin, J. R., et al. (2016). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Organic Letters, 18(15), 3822–3825. [Link]

  • Zhang, Y., et al. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. RSC Publishing. [Link]

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  • Shaker, Y. M., et al. (2018). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. [Link]

  • Abdel-Wahab, B. F. (2023). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Prieto, M., et al. (2005). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 70(21), 8448–8457. [Link]

  • Gevorgyan, V., & Kaleda, A. (2008). Heck-like Reactions Involving Heteroatomic Electrophiles. Synlett, (13), 1885-1897. [Link]

  • Solé, D., & Vallverdú, L. (2014). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas, 108(1), 133-167. [Link]

  • Das, P., & Chowdhury, C. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22384. [Link]

  • Al-Amiery, A. A., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Molecules, 25(6), 1383. [Link]

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  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

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  • Patel, R. B., et al. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 6(6), 363-369. [Link]

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Method

Application Notes and Protocols for the Derivatization of 4-Ethoxy-1H-indole-3-carbaldehyde and Subsequent Biological Screening

Abstract The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a vast array of biologically active compounds. This guide provides a comprehensive framework for the chemical derivatiz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a vast array of biologically active compounds. This guide provides a comprehensive framework for the chemical derivatization of a promising starting material, 4-ethoxy-1H-indole-3-carbaldehyde, to generate a library of novel compounds for biological screening. We present detailed, field-proven protocols for the synthesis of the core scaffold, its subsequent derivatization via Schiff base formation and Knoevenagel condensation, and a strategic workflow for evaluating the antimicrobial and anticancer potential of the resulting molecules. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel indole derivatives.

I. Introduction: The Strategic Importance of the 4-Ethoxyindole Scaffold

The indole nucleus is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The strategic introduction of substituents onto the indole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity.

The focus of this guide, the 4-ethoxyindole scaffold, offers distinct advantages. The alkoxy group at the 4-position can influence the molecule's lipophilicity and hydrogen-bonding capabilities, potentially enhancing membrane permeability and target engagement. While extensive research exists for various indole derivatives, the 4-ethoxy substitution remains a comparatively underexplored area, presenting a unique opportunity for the discovery of novel bioactive agents. This guide provides the necessary protocols to synthesize and screen derivatives of 4-ethoxy-1H-indole-3-carbaldehyde, a versatile intermediate for generating chemical diversity.

II. Synthesis of the Core Scaffold: 4-Ethoxy-1H-indole-3-carbaldehyde

The synthesis of the target aldehyde can be efficiently achieved in a two-stage process, beginning with the construction of the 4-ethoxyindole core via the Leimgruber-Batcho indole synthesis, followed by formylation at the C3 position using the Vilsmeier-Haack reaction.[3][4][5]

A. Stage 1: Leimgruber-Batcho Synthesis of 4-Ethoxyindole

This powerful method constructs the indole ring from an appropriately substituted o-nitrotoluene.[4][6] The key steps involve the formation of an enamine followed by reductive cyclization.

Protocol 1: Synthesis of 4-Ethoxyindole

  • Enamine Formation:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-ethoxy-2-methyl-3-nitrobenzene (1 equivalent), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 equivalents), and pyrrolidine (1.2 equivalents) in anhydrous dimethylformamide (DMF).

    • Heat the reaction mixture at reflux (approximately 110-120 °C) for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the volatile components under reduced pressure to obtain the crude enamine.

  • Reductive Cyclization:

    • Dissolve the crude enamine in a mixture of methanol and tetrahydrofuran (THF) (1:1 v/v).

    • Add Raney nickel (approximately 10% w/w) to the solution under a nitrogen atmosphere.

    • Carefully add hydrazine hydrate (85% solution, 3-5 equivalents) dropwise to the stirred suspension. An exothermic reaction with gas evolution will be observed. Maintain the temperature between 40-50 °C using a water bath.

    • After the initial vigorous reaction subsides, continue stirring at 50 °C for an additional 2-3 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and carefully filter it through a pad of Celite® to remove the Raney nickel. Wash the filter cake with methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield 4-ethoxyindole.

B. Stage 2: Vilsmeier-Haack Formylation of 4-Ethoxyindole

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like indoles.[5][7][8]

Protocol 2: Synthesis of 4-Ethoxy-1H-indole-3-carbaldehyde

  • Vilsmeier Reagent Preparation:

    • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.

    • Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 4-ethoxyindole (1 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat it to 35-40 °C for 1-2 hours. Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a cold aqueous solution of sodium hydroxide (e.g., 30% w/v) until the pH is approximately 8-9. This may cause the product to precipitate.

    • Stir the resulting suspension for 30 minutes and then collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and dry it under vacuum to obtain 4-ethoxy-1H-indole-3-carbaldehyde. The product can be further purified by recrystallization from ethanol.

III. Derivatization Strategies for Library Generation

The aldehyde functionality at the C3 position of 4-ethoxy-1H-indole-3-carbaldehyde is a versatile handle for a variety of chemical transformations, allowing for the generation of a diverse library of derivatives. We will focus on two robust and high-yielding reactions: Schiff base formation and Knoevenagel condensation.

A. Schiff Base Formation

The condensation of the aldehyde with primary amines yields Schiff bases (imines), a class of compounds known for their wide range of biological activities, including antimicrobial and anticancer properties.[9][10][11]

Protocol 3: General Procedure for Schiff Base Synthesis

  • Dissolve 4-ethoxy-1H-indole-3-carbaldehyde (1 equivalent) in absolute ethanol.

  • Add the desired primary amine (1-1.1 equivalents) to the solution. A variety of aromatic and aliphatic amines can be used to generate diversity.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Table 1: Representative Primary Amines for Schiff Base Derivatization

Amine PartnerRationale for Selection
AnilineSimple aromatic amine to establish a baseline.
4-FluoroanilineIntroduction of a halogen for potential enhancement of activity.
4-AminophenolIncorporation of a hydroxyl group for altered solubility and hydrogen bonding.
2-AminopyridineIntroduction of a heterocyclic ring for additional binding interactions.
BenzylamineAliphatic amine to explore the effect of a flexible linker.
IsoniazidHydrazide to form a hydrazone, a class with known antimicrobial activity.
B. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with active methylene compounds, leading to the formation of α,β-unsaturated systems.[12][13] These products are valuable intermediates and have shown diverse biological activities.

Protocol 4: General Procedure for Knoevenagel Condensation

  • In a round-bottom flask, dissolve 4-ethoxy-1H-indole-3-carbaldehyde (1 equivalent) and an active methylene compound (1 equivalent) in ethanol or isopropanol.

  • Add a catalytic amount of a base, such as piperidine or triethylamine (2-3 drops).

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-8 hours. Monitor the reaction progress by TLC.

  • The product often precipitates from the reaction mixture upon cooling.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the product purified by column chromatography.

Table 2: Representative Active Methylene Compounds for Knoevenagel Condensation

Active Methylene PartnerRationale for Selection
MalononitrileIntroduces a dinitrile group, a common pharmacophore.
Ethyl cyanoacetateProvides an ester and a nitrile group for further functionalization.
Barbituric acidForms a barbiturate derivative with potential CNS or anticancer activity.
2-Thiobarbituric acidCreates a thiobarbiturate adduct, known for its diverse biological properties.
Meldrum's acidA highly acidic cyclic diester that readily undergoes condensation.
NitromethaneLeads to the formation of a nitroalkene derivative.

IV. Biological Screening Cascade

A hierarchical screening approach is recommended to efficiently evaluate the biological potential of the synthesized library of 4-ethoxy-1H-indole-3-carbaldehyde derivatives.

A. Antimicrobial Activity Screening

Protocol 5: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Preparation of Bacterial/Fungal Inoculum:

    • Prepare a fresh overnight culture of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

    • Perform a two-fold serial dilution of each compound in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

    • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 30 °C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

B. Anticancer Activity Screening

Protocol 6: Cytotoxicity Assessment using the MTT Assay

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) for each compound.

Protocol 7: Apoptosis Induction Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

For compounds that exhibit significant cytotoxicity, further investigation into the mechanism of cell death is warranted.

  • Cell Treatment:

    • Treat the cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Staining:

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

V. Visualization of Workflows

A. Synthetic Workflow

Synthetic_Workflow start 1-Ethoxy-2-methyl- 3-nitrobenzene enamine Enamine Intermediate start->enamine Leimgruber-Batcho (Step 1) indole 4-Ethoxyindole enamine->indole Reductive Cyclization (Step 2) aldehyde 4-Ethoxy-1H-indole- 3-carbaldehyde indole->aldehyde Vilsmeier-Haack Formylation schiff Schiff Base Derivatives aldehyde->schiff Schiff Base Formation knoevenagel Knoevenagel Adducts aldehyde->knoevenagel Knoevenagel Condensation

Caption: Synthetic pathway for the derivatization of 4-ethoxy-1H-indole-3-carbaldehyde.

B. Biological Screening Workflow

Biological_Screening_Workflow library Synthesized Compound Library antimicrobial Antimicrobial Screening (MIC Assay) library->antimicrobial anticancer Anticancer Screening (MTT Assay) library->anticancer active_antimicrobial Active Antimicrobial Hits antimicrobial->active_antimicrobial active_anticancer Active Anticancer Hits anticancer->active_anticancer lead_optimization Lead Optimization active_antimicrobial->lead_optimization apoptosis Mechanism of Action (Apoptosis Assay) active_anticancer->apoptosis apoptosis->lead_optimization

Caption: Hierarchical workflow for the biological evaluation of synthesized indole derivatives.

VI. Conclusion

This application note provides a robust and detailed guide for the synthesis and biological evaluation of novel derivatives based on the 4-ethoxy-1H-indole-3-carbaldehyde scaffold. The protocols outlined herein are designed to be reproducible and adaptable, providing a solid foundation for drug discovery programs aimed at identifying new antimicrobial and anticancer agents. The strategic exploration of this underrepresented indole scaffold holds significant promise for the development of new therapeutic leads.

VII. References

  • Gribble, G. W. (n.d.). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

  • ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. [Link]

  • Siddegowda, K. S., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(1), 119-124. [Link]

  • Dyakonov, V. A., et al. (2014). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Russian Journal of Organic Chemistry, 50(10), 1469-1477. [Link]

  • Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. [Link]

  • Chemiz. (2024, December 13). Leimgruber–Batcho Indole Synthesis [Video]. YouTube. [Link]

  • Mubassir, M., et al. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry. [Link]

  • Singh, P., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(9), 1215-1221. [Link]

  • PubMed. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). SYNTHESIS OF SCHIFF BASES OF INDOLE-3-CARBOXALDEHYDE DERIVATIVES USING BIGINELLI REACTION AND THEIR ANTIOXIDANT EVALUATION. [Link]

  • Semantic Scholar. (n.d.). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. [Link]

  • MDPI. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. [Link]

  • Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]

  • Oriental Journal of Chemistry. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. [Link]

  • Encyclopedia.pub. (2022). Antibacterial Activity of Heterocyclic Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 919-940. [Link]

  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • ResearchGate. (2015). Heterocycle Compounds with Antimicrobial Activity. [Link]

  • Bentham Science. (n.d.). The Biological and Pharmacological Potentials of Indole-based Heterocycles. [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

  • Semantic Scholar. (n.d.). Cytotoxic and antimicrobial activities of some novel heterocycles employing 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. [Link]

  • Semantic Scholar. (n.d.). Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. [Link]

  • MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]

  • Bull. Korean Chem. Soc. 2007, Vol. 28, No. 12 2331. The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)indoles via Leimgruber-Batcho Indole Synthesis. [Link]

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Application

Topic: 4-Ethoxy-1H-indole-3-carbaldehyde in the Development of Fluorescent Probes

An Application Note and Protocol from the Senior Application Scientist Introduction: The Indole Scaffold as a Privileged Platform for Fluorescent Sensing The indole ring system is a cornerstone in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Introduction: The Indole Scaffold as a Privileged Platform for Fluorescent Sensing

The indole ring system is a cornerstone in medicinal chemistry and materials science, renowned for its presence in bioactive natural products and its versatile chemical reactivity.[1] In recent years, this heterocycle has been increasingly exploited in analytical chemistry for the design of small-molecule fluorescent probes for molecular recognition and bioimaging.[1][2] The intrinsic fluorescence of the indole scaffold, coupled with its biocompatibility and the ease with which its electronic properties can be modulated, makes it an ideal platform for developing sensitive and selective chemosensors.

This guide focuses on 4-ethoxy-1H-indole-3-carbaldehyde , a key building block for a new generation of fluorescent probes. The strategic placement of an electron-donating ethoxy group at the C4 position and an electron-withdrawing carbaldehyde (formyl) group at the C3 position establishes a potent intramolecular charge transfer (ICT) character. This "push-pull" electronic architecture is fundamental to designing probes that exhibit significant changes in their photophysical properties upon interaction with specific analytes. The aldehyde functionality, in particular, serves as a versatile reaction site for detecting a wide range of biologically and environmentally relevant species.

Herein, we provide a comprehensive overview of the principles, applications, and detailed protocols for leveraging 4-ethoxy-1H-indole-3-carbaldehyde in advanced fluorescent probe design.

Core Principle: Modulating Fluorescence via Intramolecular Charge Transfer (ICT)

The fluorescence properties of probes derived from 4-ethoxy-1H-indole-3-carbaldehyde are governed by the Donor-π-Acceptor (D-π-A) framework. In this system:

  • Donor (D): The electron-rich indole nucleus, further enhanced by the electron-donating 4-ethoxy group.

  • π-Bridge (π): The conjugated indole ring system that facilitates electron delocalization.

  • Acceptor (A): The electron-withdrawing 3-carbaldehyde group.

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor portion, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the acceptor moiety.[3] This charge redistribution creates an excited state with a large dipole moment, known as the ICT state. The energy of this ICT state is highly sensitive to the local environment and chemical modifications.

The aldehyde group is the key to sensing. It is generally a fluorescence-quenching group due to its electron-withdrawing nature. However, when it reacts with a specific analyte, its electronic character is fundamentally altered. For example, a condensation reaction with an analyte can disrupt the D-π-A system or form a new, more rigid, and highly emissive fluorophore. This chemical transformation provides a clear "off-on" or ratiometric fluorescence response, forming the basis of detection.

cluster_0 Probe Ground State (Low Fluorescence) cluster_1 Sensing Event (High Fluorescence) p_ground 4-Ethoxy-1H-indole-3-carbaldehyde Scaffold p_excited Excited State (ICT) p_ground->p_excited Excitation (hν) product Probe-Analyte Adduct (New Fluorophore) p_ground->product Reaction p_quenched Non-Radiative Decay (Quenching) p_excited->p_quenched Efficient Quenching by Aldehyde analyte Target Analyte analyte->product product_excited Excited State (Rigidified) product->product_excited Excitation (hν) product_fluorescence Radiative Decay (Fluorescence) product_excited->product_fluorescence High Quantum Yield

Figure 1: General mechanism of a "turn-on" fluorescent probe based on the 4-ethoxy-1H-indole-3-carbaldehyde scaffold.

Application Profile: Detection of Hydrazine

Hydrazine (N₂H₄) is a highly toxic and carcinogenic compound used in various industrial applications, making its sensitive detection crucial for environmental and occupational safety. The aldehyde group of 4-ethoxy-1H-indole-3-carbaldehyde provides a perfect reaction site for the selective detection of hydrazine through a condensation reaction, leading to the formation of a highly fluorescent azine or hydrazone derivative.

Probe Synthesis Workflow

The synthesis of a functional probe involves a one-step condensation reaction between the aldehyde scaffold and a recognition/modulating moiety. For hydrazine detection, the scaffold itself can act as the probe.

G start Start: Define Analytical Target (e.g., Hydrazine) scaffold Select Scaffold: 4-Ethoxy-1H-indole-3-carbaldehyde start->scaffold synthesis Protocol 1: Probe Synthesis (Condensation Reaction) scaffold->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, HRMS, FT-IR) purification->characterization protocol_dev Protocol 2: Assay Development (Optimization of pH, Temp, Time) characterization->protocol_dev validation Assay Validation (Selectivity, LOD, LOQ) protocol_dev->validation application Application: Real Sample Analysis (e.g., Water, Biological Fluid) validation->application end End: Quantified Results application->end

Figure 2: High-level workflow for the development and application of an indole-based fluorescent probe.

Protocol 1: Synthesis of a Hydrazine-Sensitive Probe (ISP-H)

This protocol describes the direct use of 4-ethoxy-1H-indole-3-carbaldehyde as the probe, which reacts with hydrazine to form a fluorescent adduct.

Materials:

  • 4-ethoxy-1H-indole-3-carbaldehyde

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Ethanol (Absolute, Spectroscopic Grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water (Milli-Q or equivalent)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • Stock Solution Preparation:

    • Probe Stock (10 mM): Accurately weigh 18.92 mg of 4-ethoxy-1H-indole-3-carbaldehyde and dissolve it in 10 mL of absolute ethanol. This is your stock solution (ISP-H). Store in the dark at 4°C.

    • Hydrazine Stock (100 mM): Prepare a 100 mM stock solution of hydrazine monohydrate in deionized water. Caution: Hydrazine is highly toxic. Handle with extreme care in a fume hood.

  • Reaction Principle: The aldehyde group of the probe reacts with the two amine groups of a single hydrazine molecule in a 2:1 stoichiometry to form a symmetric, highly conjugated, and fluorescent azine derivative. This reaction is the basis for the "turn-on" fluorescence. The extended π-conjugation and rigid structure of the resulting product significantly enhance the fluorescence quantum yield compared to the starting aldehyde.

Protocol 2: Fluorometric Detection of Hydrazine

Instrumentation:

  • Fluorescence Spectrophotometer

  • UV-Vis Spectrophotometer

  • Calibrated micropipettes

Procedure:

  • Working Solution Preparation:

    • Prepare a 10 µM working solution of the probe (ISP-H) by diluting the 10 mM stock solution in a suitable solvent system (e.g., PBS:Ethanol, 99:1 v/v). Rationale: A small amount of ethanol ensures probe solubility while the aqueous PBS buffer mimics physiological conditions.

    • Prepare a series of hydrazine standard solutions (e.g., 0 µM to 100 µM) by serial dilution of the 100 mM stock in the same PBS:Ethanol solvent system.

  • Assay Execution:

    • To a series of fluorescence cuvettes, add 2 mL of the 10 µM probe working solution.

    • Add 20 µL of each hydrazine standard solution to the respective cuvettes. Include a "blank" cuvette containing only the probe solution.

    • Incubate the solutions at room temperature (25°C) for 15 minutes to ensure the reaction goes to completion. Rationale: A fixed incubation time is critical for reproducible results and kinetic consistency.

  • Spectroscopic Measurement:

    • Record the fluorescence emission spectra for each sample. Based on related indole derivatives, typical excitation is in the range of 350-380 nm.[3] Set the emission scan range from 400 nm to 600 nm.

    • Identify the wavelength of maximum emission (λ_em).

    • Plot the fluorescence intensity at λ_em against the concentration of hydrazine.

  • Data Analysis and Interpretation:

    • The resulting plot should show a concentration-dependent increase in fluorescence intensity.

    • Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ / k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve.

Expected Photophysical Properties

The following table summarizes representative photophysical data for indole-based fluorescent probes, providing an expected performance baseline for derivatives of 4-ethoxy-1H-indole-3-carbaldehyde. Actual values must be determined experimentally.

PropertyProbe (Aldehyde Form)Probe-Analyte AdductRationale & Reference
λ_abs (nm) ~320-350~360-400Red-shift due to extended conjugation.[3]
λ_em (nm) ~400-430 (Weak)~450-520 (Strong)Formation of a new, more rigid fluorophore.[3][4]
Quantum Yield (Φ) < 0.05> 0.30Aldehyde quenching is removed; rigidification reduces non-radiative decay.[4]
Stokes Shift (nm) ~80-100~90-120Large Stokes shifts are characteristic of ICT fluorophores, minimizing self-absorption.
Appearance ColorlessYellow/GreenThe extended chromophore shifts absorption into the visible range.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No fluorescence signal 1. Incorrect excitation/emission wavelengths.2. Probe degradation.3. Reaction inhibition (e.g., wrong pH).1. Run a full excitation-emission matrix scan to find optimal wavelengths.2. Prepare fresh stock solutions. Store protected from light.3. Optimize the pH of the buffer system; aldehyde-amine condensations are pH-sensitive.
High background fluorescence 1. Impure probe or solvents.2. Autofluorescence from sample matrix.1. Use spectroscopic grade solvents. Re-purify the probe if necessary.2. Subtract the spectrum of a matrix blank (sample without probe).
Poor linearity in calibration 1. Inner filter effect at high concentrations.2. Probe saturation or aggregation.1. Dilute samples to operate within a linear fluorescence range.2. Lower the probe concentration or add a non-ionic surfactant (e.g., Tween-20) to prevent aggregation.

References

  • Nagano, T., et al. (2005). Development of fluorescent probes for bioimaging applications. Proceedings of the Japan Academy, Series B, 81(8), 337-348. Available at: [Link]

  • Wang, Y., et al. (2019). Development of indole-based fluorescent probe for detection of fluoride and cell imaging of HepG2. ResearchGate. Request PDF available at: [Link]

  • Zhang, X., et al. (2024). A novel multifunctional fluorescent probe with ESIPT and AIE effects for the detection of Co2+ and HClO. RSC Advances. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]

  • Conti, G., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives. ACS Chemical Neuroscience. Available at: [Link]

  • Wang, T., et al. (2021). Indole-Based Long-Wavelength Fluorescent Probes for Bioimaging of S-Nitrosylation in Mitochondria. Angewandte Chemie. Available at: [Link]

  • Reddy, T., et al. (n.d.). Regioselective C5−H Direct Iodination of Indoles. University of Texas at San Antonio. Retrieved from [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 863-875. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(2), 798. Available at: [Link]

  • Samanta, S., & Singh, P. C. (2015). 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. Methods in Enzymology, 563, 431-451. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]

  • Aathithan, S., et al. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Structure, 1222, 128889. Available at: [Link]

  • Singh, N., et al. (2022). Small-molecule fluorogenic probes based on indole scaffold. RSC Advances, 12(45), 29277-29302. Available at: [Link]

  • Conti, G., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ACS Chemical Neuroscience, 14(6), 1069-1083. Available at: [Link]

  • Chen, Y., et al. (2021). Development of a unique reversible fluorescent probe for tracking endogenous sulfur dioxide and formaldehyde fluctuation in vivo. Chemical Communications, 57(62), 7695-7698. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: A Scalable Synthesis of 4-Ethoxy-1H-indole-3-carbaldehyde for Preclinical Advancement

Abstract This document provides a comprehensive guide for the scale-up synthesis of 4-ethoxy-1H-indole-3-carbaldehyde, a key intermediate in the development of various therapeutic agents. Recognizing the increasing deman...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-ethoxy-1H-indole-3-carbaldehyde, a key intermediate in the development of various therapeutic agents. Recognizing the increasing demand for this scaffold in preclinical studies, this application note details a robust and scalable protocol leveraging the Vilsmeier-Haack reaction. The procedure is designed for reproducibility and high yield, addressing common challenges encountered during scale-up. We provide in-depth explanations for critical process parameters, safety considerations, and analytical characterization techniques to ensure the production of high-purity material suitable for rigorous preclinical evaluation.

Introduction: The Significance of the 4-Ethoxy-1H-indole-3-carbaldehyde Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The functionalization of the indole ring at the 3-position with a carbaldehyde group provides a versatile handle for a wide array of chemical transformations, making indole-3-carbaldehydes valuable precursors in drug discovery.[1][2] Specifically, the 4-ethoxy substitution on the indole ring has been shown to modulate the electronic and steric properties of the molecule, influencing its biological activity.

Recent preclinical investigations have highlighted the therapeutic potential of indole-3-carboxaldehyde derivatives in a range of disease models. For instance, indole-3-carboxaldehyde has been shown to restore gut mucosal integrity and protect against liver fibrosis in murine models of sclerosing cholangitis.[3][4] Furthermore, it has demonstrated protective effects in metabolic syndrome models and has been studied for its ability to alleviate intestinal inflammation by inhibiting ROS production and NLRP3 inflammasome activation.[5][6] Given this promising bioactivity, the development of a reliable and scalable synthesis of derivatives such as 4-ethoxy-1H-indole-3-carbaldehyde is paramount for advancing these compounds through the preclinical pipeline.

This guide addresses the critical need for a well-documented, scalable synthetic process. We will focus on the Vilsmeier-Haack formylation of 4-ethoxyindole, a classic yet powerful method for introducing a formyl group onto electron-rich aromatic rings.[7][8][9]

The Synthetic Strategy: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the cornerstone of this synthetic protocol.[7] This reaction involves the formylation of an electron-rich arene, in this case, 4-ethoxyindole, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[7][8]

The mechanism proceeds via an electrophilic aromatic substitution where the electron-rich indole attacks the electrophilic Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the desired aldehyde.[7] This method is highly effective for indoles due to the high electron density of the pyrrole ring, which favors electrophilic attack at the C3 position.

Diagram: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Formylation & Hydrolysis cluster_purification Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reaction at 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Start 4-Ethoxyindole Reaction_Mix Reaction Mixture Start->Reaction_Mix Addition to Vilsmeier Reagent Hydrolysis Aqueous Workup (Hydrolysis) Reaction_Mix->Hydrolysis Stirring at elevated temp. Product 4-Ethoxy-1H-indole-3-carbaldehyde Hydrolysis->Product Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: Workflow for the synthesis of 4-ethoxy-1H-indole-3-carbaldehyde.

Detailed Protocol for Scale-Up Synthesis

This protocol is optimized for a 100-gram scale synthesis of 4-ethoxy-1H-indole-3-carbaldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Ethoxyindole>98%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Use freshly opened or distilled
Phosphorus oxychloride (POCl₃)>99%Handle with extreme care
Sodium Hydroxide (NaOH)Pellets, >97%
Ethyl AcetateACS GradeFor extraction
HexaneACS GradeFor recrystallization
Deionized Water
Celite®For filtration
Equipment
  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel (500 mL)

  • Thermometer

  • Ice-salt bath

  • Heating mantle with temperature controller

  • Large Buchner funnel and filter flask

  • Rotary evaporator

  • Vacuum oven

Step-by-Step Procedure

Part 1: Preparation of the Vilsmeier Reagent

  • Set up the 5 L three-necked flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is dry.

  • Charge the flask with 1.5 L of anhydrous DMF.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 250 mL (2.7 moles) of phosphorus oxychloride via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C. This is a highly exothermic reaction.

  • After the addition is complete, stir the resulting pale-yellow solution for an additional 30 minutes at 0-5 °C.

Part 2: Formylation Reaction

  • In a separate beaker, dissolve 100 g (0.62 moles) of 4-ethoxyindole in 500 mL of anhydrous DMF.

  • Slowly add the 4-ethoxyindole solution to the Vilsmeier reagent via the dropping funnel over 1.5 hours, keeping the internal temperature below 15 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 60-65 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Part 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature and then carefully pour it onto 3 kg of crushed ice with vigorous stirring. This step is also exothermic.

  • Slowly add a 50% (w/v) aqueous solution of sodium hydroxide to neutralize the mixture to a pH of 7-8. A precipitate will form.

  • Stir the resulting suspension for 1 hour.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with deionized water (3 x 1 L) until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 50 °C overnight.

Part 4: Purification

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane.

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Expected Yield and Purity
  • Yield: 85-95%

  • Purity: >98% (by HPLC)

  • Appearance: Off-white to pale yellow solid

Analytical Characterization

To ensure the identity and purity of the synthesized 4-ethoxy-1H-indole-3-carbaldehyde, the following analytical techniques are recommended:

TechniquePurposeExpected Results
¹H NMR Structural ConfirmationSignals corresponding to the ethoxy group, aromatic protons, indole NH, and the aldehyde proton.[10]
¹³C NMR Structural ConfirmationResonances for all unique carbon atoms, including the characteristic downfield shift of the aldehyde carbonyl carbon.[10]
Mass Spec (MS) Molecular Weight VerificationA molecular ion peak corresponding to the calculated mass of the product.
HPLC Purity AssessmentA single major peak indicating high purity.
Melting Point Purity and IdentityA sharp melting point consistent with literature values.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Work in a fume hood and have a neutralizing agent (e.g., sodium bicarbonate) readily available.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Sodium Hydroxide (NaOH): Corrosive. Handle with care to avoid skin and eye burns. The neutralization step is highly exothermic.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing work.[11][12][13][14][15]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature slightly. Ensure anhydrous conditions.
Loss during work-upEnsure complete precipitation by adjusting the pH carefully.
Impure Product Side reactionsMaintain strict temperature control during the addition of POCl₃ and 4-ethoxyindole.
Inefficient purificationOptimize the solvent ratio for recrystallization. Consider a second recrystallization or column chromatography for very high purity requirements.
Dark-colored product Overheating or air oxidationMaintain an inert atmosphere and avoid excessive heating during the reaction.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 4-ethoxy-1H-indole-3-carbaldehyde. By carefully controlling the reaction parameters and adhering to the safety guidelines, researchers and drug development professionals can confidently produce high-purity material for preclinical studies. The versatility of the resulting aldehyde opens up a vast chemical space for the development of novel therapeutic candidates.

References

  • Vertex AI Search. (2010).
  • Cayman Chemical. (2025).
  • BenchChem. (2025).
  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Wikipedia. Vilsmeier–Haack reaction.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Der Pharma Chemica.
  • Organic Syntheses. indole-3-aldehyde.
  • PubMed Central (PMC). (2015).
  • ChemicalBook. 4-HYDROXY-1H-INDOLE-3-CARBALDEHYDE synthesis.
  • Organic Syntheses. 10 - Organic Syntheses Procedure.
  • OXFORD LAB FINE CHEM LLP.
  • Thermo Fisher Scientific. (2025).
  • BenchChem. (2025).
  • FLORE. (2024). Food Chemistry Advances.
  • MedChemExpress. 4-Hydroxy-1H-indole-3-carbaldehyde (4-Hydroxyindole-3-carboxaldehyde) | Plant Metabolite.
  • Carl ROTH. (2021).
  • PubMed. (2021). Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis.
  • MDPI. (2021). Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis.
  • Google Patents. (2022). RU2760000C1 - Method for producing indole-3-carbinol.
  • ResearchGate. (2023).
  • MDPI. (2022).
  • PubMed. (2021). Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-ethoxy-1H-indole-3-carbaldehyde

Introduction: 4-ethoxy-1H-indole-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Vilsmeier-Haack reaction, is well-esta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-ethoxy-1H-indole-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Vilsmeier-Haack reaction, is well-established. However, researchers frequently encounter significant challenges in purifying the final product to the high degree required for subsequent applications.[1][2] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate the common purification hurdles associated with this compound. The focus here is not just on the "how," but the critical "why" behind each step, ensuring a deeper understanding and more successful outcomes in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-ethoxy-1H-indole-3-carbaldehyde and what are its immediate purification implications?

The Vilsmeier-Haack reaction is the predominant method for the C3-formylation of electron-rich indoles like 4-ethoxyindole.[3][4] This reaction involves the in-situ formation of a chloroiminium ion (the Vilsmeier reagent) from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). The indole then acts as a nucleophile, attacking the reagent. The primary purification challenge stems directly from this process: the crude product is often contaminated with unreacted starting materials, residual DMF, and potential side-products from undesired reactions of the highly reactive Vilsmeier reagent.[5]

Q2: What are the most common impurities I should expect?

Beyond the starting 4-ethoxyindole, the main impurities include:

  • Over-formylated or Side-Reaction Products: While C3 formylation is electronically favored, minor amounts of other regioisomers or products from reactions at the indole nitrogen can occur.[6]

  • Degradation Products: Indoles, particularly when activated with an ethoxy group, can be sensitive to the acidic conditions of the reaction and subsequent work-up. This can lead to the formation of colored, often polymeric, impurities that are difficult to remove.

  • Residual Solvents: DMF, with its high boiling point, is notoriously difficult to remove completely and can interfere with subsequent reactions and characterization.

Q3: What is the best general-purpose method for purifying the crude product?

For most cases, a two-step approach is most effective:

  • Flash Column Chromatography: This is the most robust method for separating the target compound from both more and less polar impurities.[7][8]

  • Recrystallization: Following chromatography, recrystallization from a suitable solvent system will yield a highly crystalline, pure product, effectively removing any minor impurities that co-eluted.

Q4: How should I store the purified 4-ethoxy-1H-indole-3-carbaldehyde?

Indole derivatives can be sensitive to light, air, and acid. For long-term stability, store the purified solid in an amber vial under an inert atmosphere (nitrogen or argon) at a low temperature (0-4 °C).

Troubleshooting Guide: From Crude Reaction to Pure Compound

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying rationale and actionable protocols.

Problem 1: The crude product is a dark, oily residue, not a solid.

Q: After the aqueous work-up of my Vilsmeier-Haack reaction, I'm left with a dark brown oil that refuses to solidify. What's happening and how can I isolate my product?

A: Rationale and Causality

An oily crude product is a classic sign of significant impurities depressing the freezing point of your target compound. The dark color indicates the presence of degradation or polymerization byproducts, which are common when the indole ring is exposed to strong acid (from the hydrolysis of excess POCl₃) for extended periods or at elevated temperatures. The goal is to first remove these major impurities to allow the product to crystallize.

Troubleshooting Protocol: Flash Column Chromatography

  • Preparation: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) or ethyl acetate. If it doesn't fully dissolve, add a small amount of the more polar solvent. Adsorb this solution onto a small amount of silica gel (slurry method) and dry it under reduced pressure to create a fine, free-flowing powder. This "dry loading" technique prevents streaking and improves separation.

  • Column Packing: Prepare a silica gel column packed using a non-polar solvent like hexane. The amount of silica should be approximately 50 times the weight of your crude material for effective separation.[7]

  • Elution:

    • Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). This will elute very non-polar impurities first.

    • Gradually increase the polarity of the mobile phase (gradient elution). A common gradient would be from 5% to 30% ethyl acetate in hexane.

    • The 4-ethoxy-1H-indole-3-carbaldehyde is moderately polar and should elute as the polarity increases.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). Combine the fractions that contain the pure product (single spot with the correct Rf value).

  • Solvent Removal: Remove the solvent under reduced pressure. The resulting product should be a much cleaner solid or semi-solid, now ready for recrystallization.

Solvent System (Hexane:Ethyl Acetate)Typical Rf of ProductNotes
90:10~0.2Good for initial assessment.
80:20~0.4Often a good starting point for column elution.[8]
70:30~0.6Use for faster elution once less polar impurities are removed.
Problem 2: My final product has a persistent pink or brown tint.

Q: I've managed to get a solid, but even after recrystallization, it retains a noticeable color. How can I get a pure, off-white product?

A: Rationale and Causality

This indicates the presence of trace amounts of highly chromophoric (colored) impurities, likely resulting from minor oxidation of the indole ring. Standard recrystallization may not be sufficient to remove these if they have similar solubility profiles or get trapped within the crystal lattice of your product.

Troubleshooting Protocol: Charcoal Treatment during Recrystallization

  • Solvent Selection: Choose an appropriate solvent for recrystallization (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

  • Dissolution: Dissolve the impure solid in the minimum amount of the chosen solvent at its boiling point.

  • Charcoal Addition: Once fully dissolved, remove the solution from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient for small scales). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a small plug of celite in a heated funnel. This step is crucial to remove the charcoal, which has adsorbed the colored impurities.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure, colorless or pale-yellow crystals by vacuum filtration.

G cluster_0 Synthesis & Work-up cluster_1 Primary Purification cluster_2 Final Polishing a Vilsmeier-Haack Reaction b Aqueous Quench & Neutralization a->b c Crude Product (Often Oily & Colored) b->c d Flash Column Chromatography (Silica, Hexane/EtOAc) c->d e Semi-Pure Solid (May have color tint) d->e f Recrystallization (+/- Activated Charcoal) e->f g High-Purity Crystalline Product f->g

Caption: General workflow for the synthesis and purification of 4-ethoxy-1H-indole-3-carbaldehyde.

Problem 3: My yield is significantly lower than expected after column chromatography.

Q: I'm losing a lot of material on the silica gel column. Is the product degrading?

A: Rationale and Causality

While indoles can be sensitive, significant material loss on a column is often due to the slightly acidic nature of standard silica gel.[7] The aldehyde functional group, combined with the electron-rich indole ring, can lead to strong adsorption or even decomposition on the stationary phase over the long exposure times of gravity chromatography.

Troubleshooting Protocol: Optimizing Chromatography Conditions

  • Use Flash Chromatography: Forcing the solvent through the column with positive pressure (flash chromatography) significantly reduces the time the compound spends in contact with the silica, minimizing degradation.[8]

  • Deactivate the Silica: If degradation is still suspected, you can use a less acidic stationary phase. A common lab practice is to use silica gel that has been treated with a small amount of a tertiary amine.

    • Procedure: Prepare your column slurry as usual, but add ~1% triethylamine (Et₃N) to the chromatography solvent. This neutralizes the acidic sites on the silica gel, preventing degradation of sensitive compounds.

  • Check for Insolubility: Ensure your chosen starting solvent for loading the column completely dissolves your product. If the product precipitates at the top of the column, it will not elute properly, leading to apparent yield loss.

G A Low Yield Post-Purification B Product is Oily / Non-Crystalline? A->B C Product has Persistent Color? B->C No B_yes Perform Flash Chromatography First B->B_yes Yes D Significant Loss on Column? C->D No C_yes Use Activated Charcoal during Recrystallization C->C_yes Yes D_yes Use Flash Chromatography and/or Deactivated Silica D->D_yes Yes E Proceed to Final Recrystallization D->E No B_yes->E C_yes->E D_yes->E

Caption: Decision tree for troubleshooting purification issues.

References

  • Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2):783-790. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Google Patents. (CN102786460A). Synthetic method for indole-3-carboxaldehyde compounds.
  • Google Patents. (RU2760000C1). Method for producing indole-3-carbinol.
  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

  • SciSpace. Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Available at: [Link]

  • Palladino, P., et al. (2024). A colorimetric assay for indole-3-carbaldehyde detection in foods. Food Chemistry Advances, 3, 100052. Available at: [Link]

  • Supporting information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 863–873. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • McConnell, D. B., et al. (2020). The extended Vilsmeier reaction of dimethoxy-activated indoles. Arkivoc, 2020(8), 176-184. Available at: [Link]

  • Mohammadi, A. A., & Kianmehr, E. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Oriental Journal of Chemistry, 29(3), 1187-1193. Available at: [Link]

  • University of Alberta. Column chromatography. Available at: [Link]

  • PubChem. 4-Hydroxyindole-3-carboxaldehyde. Available at: [Link]

  • Skalicka, J., et al. (2016). A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method. Journal of Chromatographic Science, 54(6), 949–953. Available at: [Link]

  • Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]

  • SIELC Technologies. 1H-Indole-3-carboxaldehyde. Available at: [Link]

Sources

Optimization

Optimizing reaction conditions for the synthesis of 4-ethoxy-1H-indole-3-carbaldehyde

Technical Support Center: Synthesis of 4-Ethoxy-1H-indole-3-carbaldehyde Welcome to the technical support guide for the synthesis of 4-ethoxy-1H-indole-3-carbaldehyde. This document provides in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Ethoxy-1H-indole-3-carbaldehyde

Welcome to the technical support guide for the synthesis of 4-ethoxy-1H-indole-3-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes. Our guidance is grounded in established chemical principles and field-proven methodologies to ensure you can navigate the complexities of this synthesis with confidence.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis, providing the necessary theoretical background for practical application.

Q1: What is the primary reaction mechanism for synthesizing 4-ethoxy-1H-indole-3-carbaldehyde?

The synthesis is most commonly achieved via the Vilsmeier-Haack reaction . This is a robust formylation method used for electron-rich aromatic and heteroaromatic compounds.[1][2] The process involves two key stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid halide like phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1]

  • Electrophilic Aromatic Substitution: The electron-rich indole ring of the 4-ethoxyindole substrate attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C3 position. The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the final 3-carbaldehyde product.[1][3]

Q2: Why does formylation specifically occur at the C3 position of the indole ring?

The indole ring system is an aromatic heterocycle, but the electron density is not distributed uniformly. The nitrogen atom's lone pair of electrons participates in the π-system, significantly increasing the nucleophilicity of the ring, particularly at the C3 position. Resonance analysis shows that a carbocation intermediate formed by electrophilic attack at C3 is more stable than intermediates formed from attack at other positions, as the positive charge can be delocalized over the aromatic system without disrupting the benzene ring's aromaticity. This inherent electronic property makes the C3 position the most reactive site for electrophiles like the Vilsmeier reagent.[3]

Q3: How does the 4-ethoxy substituent influence the reaction?

The ethoxy group (-OCH₂CH₃) at the C4 position is a strong electron-donating group due to the resonance effect of the oxygen's lone pairs. This group further activates the indole ring towards electrophilic aromatic substitution, making the reaction more facile compared to unsubstituted indole.[2] It enhances the nucleophilicity of the entire ring system, thereby promoting a faster and often higher-yielding reaction under milder conditions.

Q4: What are the most critical safety precautions when performing this synthesis?

The Vilsmeier-Haack reaction requires stringent safety measures, primarily due to the reagents involved:

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and toxic substance. It reacts violently with water in a highly exothermic reaction, releasing toxic hydrogen chloride (HCl) gas. Always handle POCl₃ in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. Ensure all glassware is perfectly dry.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected carcinogen and teratogen. Avoid inhalation and skin contact.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the synthesis.

Issue 1: Low or No Product Yield

Possible CauseScientific Rationale & Recommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent is extremely sensitive to moisture. Water will rapidly hydrolyze both POCl₃ and the active chloroiminium salt, rendering them ineffective. Solution: Ensure all reagents and solvents are anhydrous. Use a freshly opened bottle or freshly distilled POCl₃ and anhydrous grade DMF. All glassware should be flame-dried or oven-dried before use and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[4]
Insufficient Reaction Temperature or Time The formylation of 4-ethoxyindole is an electrophilic substitution. While the substrate is activated, it still requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low or the reaction time too short, the reaction may not proceed to completion. Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If a significant amount of starting material remains after the initial reaction period, consider gradually increasing the temperature (e.g., from room temperature to 40-60 °C) or extending the reaction time.[4][5]
Improper Work-up and Hydrolysis The intermediate formed after the indole attacks the Vilsmeier reagent is an iminium salt. This salt must be hydrolyzed to the aldehyde. The pH during work-up is critical for both efficient hydrolysis and product precipitation. Solution: After quenching the reaction with ice water, the solution will be strongly acidic. Add a base (e.g., aqueous NaOH, Na₂CO₃) to hydrolyze the iminium salt.[6] The product, 4-ethoxy-1H-indole-3-carbaldehyde, is typically a solid that will precipitate from the aqueous solution. For the analogous 4-hydroxy compound, precipitation is optimal around pH 4.[7] Adjust the pH carefully to maximize the precipitation of your product.

Issue 2: Formation of a Dark Tar or Significant Impurities

Possible CauseScientific Rationale & Recommended Solution
Excessive Reaction Temperature The Vilsmeier-Haack reaction can be exothermic, especially during the formation of the reagent and the addition of the indole. Uncontrolled high temperatures can lead to the degradation of the sensitive indole ring, causing polymerization and the formation of intractable tars. Solution: Maintain strict temperature control throughout the experiment. The Vilsmeier reagent should be prepared at low temperatures (0–5 °C).[4] The 4-ethoxyindole solution should be added dropwise to the reagent, ensuring the internal temperature does not rise excessively.
Incorrect Reagent Stoichiometry While a slight excess of the Vilsmeier reagent is often used to ensure complete consumption of the starting material, a large excess can promote side reactions, such as di-formylation or other undesired substitutions. Solution: Use a carefully measured stoichiometry. A molar ratio of 1.1 to 1.5 equivalents of POCl₃ and DMF relative to the 4-ethoxyindole is typically sufficient.[8]

Issue 3: Difficulty in Product Purification

Possible CauseScientific Rationale & Recommended Solution
Contamination with Residual DMF DMF has a high boiling point (153 °C) and can be difficult to remove from the final product, leading to an oily or impure solid. Solution: After filtration, wash the crude product thoroughly with copious amounts of cold water to remove residual DMF and inorganic salts.[9] If the product is still impure, recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of chloroform and methanol) is highly effective.[7][10]
Presence of Closely-Related Byproducts Minor side reactions can lead to impurities with similar polarity to the desired product, making separation by simple precipitation or washing difficult. Solution: If recrystallization fails to yield a pure product, purification by column chromatography is the recommended next step. A typical eluent system would be a gradient of ethyl acetate in petroleum ether or hexane.[11]

Visualized Workflows and Mechanisms

Reaction Mechanism

The diagram below illustrates the step-by-step mechanism of the Vilsmeier-Haack formylation of 4-ethoxyindole.

Vilsmeier_Haack_Mechanism cluster_reagent Step 1: Vilsmeier Reagent Formation cluster_reaction Step 2: Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Iminium Iminium Salt Intermediate Vilsmeier->Iminium Reacts with Indole 4-Ethoxyindole Indole->Iminium Electrophilic Attack Product 4-Ethoxy-1H-indole- 3-carbaldehyde Iminium->Product Hydrolysis (H₂O/OH⁻)

Caption: Vilsmeier-Haack reaction mechanism.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and resolving common experimental issues.

Troubleshooting_Workflow Start Reaction Complete. Low Yield or Impure Product? Cause1 Check Reagent Quality Start->Cause1 No/Low Conversion Cause2 Review Reaction Conditions Start->Cause2 Incomplete Reaction or Tar Cause3 Analyze Work-up Procedure Start->Cause3 Product Lost During Work-up Solution1 Use Anhydrous DMF & Freshly Distilled POCl₃ Cause1->Solution1 Solution2a Increase Temperature/Time (Monitor by TLC) Cause2->Solution2a Solution2b Ensure Temp Control (Especially during additions) Cause2->Solution2b Solution3a Optimize pH for Precipitation Cause3->Solution3a Solution3b Wash Thoroughly with Water Cause3->Solution3b Purification Product Still Impure? Solution3b->Purification Recrystallize Recrystallize from Ethanol Purification->Recrystallize Yes Column Perform Column Chromatography Recrystallize->Column Still Impure

Caption: Troubleshooting decision tree for synthesis optimization.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents:

  • 4-Ethoxyindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Sodium hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

  • Ethanol (for recrystallization)

  • Round-bottom flask, three-necked

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, place anhydrous DMF (1.5 equivalents).

    • Cool the flask to 0 °C in an ice-salt bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel to the stirred DMF over 30-45 minutes.[7][9] Maintain the internal temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The mixture may become a viscous, yellowish paste.[9][12]

  • Formylation Reaction:

    • Dissolve 4-ethoxyindole (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the 4-ethoxyindole solution dropwise to the pre-formed Vilsmeier reagent over 30 minutes, again maintaining the temperature below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress should be monitored by TLC until the starting material is consumed. For less reactive substrates, heating to 35-40 °C may be required.[9]

  • Work-up and Isolation:

    • Carefully quench the reaction by pouring the viscous mixture onto a large amount of crushed ice with vigorous stirring.

    • Transfer the resulting solution to a larger beaker. Slowly and carefully add a cold aqueous solution of NaOH (e.g., 30% w/v) with continuous stirring until the solution is strongly basic (pH > 12) to ensure complete hydrolysis of the iminium intermediate.[7]

    • Stir the basic solution for 15-30 minutes. A precipitate should begin to form.

    • Carefully neutralize the solution by adding aqueous HCl to bring the pH to a slightly acidic or neutral range, which often maximizes the precipitation of the product.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake extensively with cold water to remove inorganic salts and residual DMF.

  • Purification:

    • Air-dry the crude product.

    • For further purification, recrystallize the solid from hot ethanol.[9] Dissolve the crude product in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 4-ethoxy-1H-indole-3-carbaldehyde as a solid.

Summary of Reaction Parameters

The table below summarizes the key quantitative parameters for optimizing the reaction.

ParameterRecommended ValueRationale
Stoichiometry (POCl₃ : Indole) 1.1 – 1.5 : 1.0A slight excess of the formylating agent ensures complete conversion of the starting material without promoting excessive side reactions.
Stoichiometry (DMF : Indole) 1.5 – 4.0 : 1.0DMF acts as both a reagent and a solvent. Sufficient quantity is needed for reagent formation and to ensure the mixture is stirrable.
Reagent Formation Temp. 0 – 10 °CPrevents degradation of the Vilsmeier reagent and controls the exothermic reaction between DMF and POCl₃.[9]
Reaction Temp. 20 – 60 °CDependent on substrate reactivity. 4-ethoxyindole is activated and should react well at the lower end of this range. Monitor by TLC to determine the optimal temperature.
Reaction Time 2 – 6 hoursSufficient time for the reaction to proceed to completion. Monitor by TLC to avoid unnecessary heating that could lead to byproduct formation.

References

  • Roohi, L. et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Current Chemistry Letters, 2, 187-194.
  • Sharma, V. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27765-27801. Available at: [Link]

  • Naik, N. et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available at: [Link]

  • Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 253-261. Available at: [Link]

  • Smith, G. (1963). Indole-3-aldehyde. Organic Syntheses, 4, 539. Available at: [Link]

  • Liao, L-L. et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Available at: [Link]

  • Ultimate Organic Chemistry. (2021, January 19). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. YouTube. Available at: [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (2012). Google Patents.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • McConnell, D. B. et al. (2020). The extended Vilsmeier reaction of dimethoxy-activated indoles. Arkivoc, 2020(8), 176-184. Available at: [Link]

  • Sharma, V. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information. Available at: [Link]

  • Yilmaz, F. et al. (2021). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4-Aryl-2-Aminothiazole Derivatives. ResearchGate. Available at: [Link]

  • Reddit. (2023). Vilsmeier-Haack formilation help. r/OrganicChemistry. Available at: [Link]

  • Wang, S. et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15545–15553. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Troubleshooting

Side-product formation in the formylation of 4-ethoxyindole

Welcome to the technical support center for the formylation of 4-ethoxyindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formylation of 4-ethoxyindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired 4-ethoxyindole-3-carbaldehyde product. As an electron-rich heterocyclic system, 4-ethoxyindole presents unique challenges and opportunities in electrophilic substitution reactions like formylation. This resource provides in-depth, experience-driven advice to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction the most common method for the formylation of 4-ethoxyindole?

The Vilsmeier-Haack reaction is favored for the formylation of electron-rich aromatic and heteroaromatic compounds like 4-ethoxyindole for several key reasons.[1][2] The reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2][3] This reagent is a moderately reactive electrophile, which is ideal for selectively formylating the highly activated indole ring without leading to uncontrolled polymerization or degradation that harsher electrophiles might cause.[4][5] The electron-donating nature of the 4-ethoxy group further enhances the nucleophilicity of the indole ring, making it highly susceptible to electrophilic attack at the C3 position.[4]

Q2: What is the primary, most common side-product I should be aware of?

The most prevalent side-product in the formylation of indoles is the corresponding bis(indolyl)methane derivative.[6] This occurs when the desired product, 4-ethoxyindole-3-carbaldehyde, reacts with a second molecule of the starting material, 4-ethoxyindole, under the acidic reaction conditions. The aldehyde is protonated, making it sufficiently electrophilic to be attacked by another electron-rich indole molecule.

Q3: Can diformylation occur with 4-ethoxyindole?

Yes, diformylation is a potential issue, particularly with highly activated substrates like 4-ethoxyindole. While the primary formylation occurs at the C3 position, a second formyl group could be introduced at another position on the indole nucleus, most likely on the benzene portion of the molecule. The use of excess Vilsmeier reagent and elevated temperatures can promote this side reaction.[6]

Q4: Are there greener alternatives to the traditional Vilsmeier-Haack reaction?

Indeed, the use of stoichiometric amounts of POCl₃ raises environmental and safety concerns.[7] Several milder and more environmentally benign formylation methods have been developed. These include:

  • Iodine-catalyzed formylation using hexamethylenetetramine (HMTA).[7]

  • Visible-light-mediated C3 formylation using Eosin Y as a photoredox catalyst and tetramethylethylenediamine (TMEDA) as the carbon source.[7][8]

  • Iron-catalyzed C3-formylation using formaldehyde and aqueous ammonia.[9]

  • Boron-catalyzed formylation using trimethyl orthoformate.[10]

These methods often offer the advantages of milder reaction conditions and avoidance of hazardous reagents.[9][10]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of desired product 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. Maintain a low reaction temperature (0 °C to room temperature) during the addition of the indole to the Vilsmeier reagent.[6]
Formation of a significant amount of a high molecular weight byproduct This is likely the bis(indolyl)methane derivative.[6]1. Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent (POCl₃ and DMF).[6] 2. Order of Addition: Add the 4-ethoxyindole solution dropwise to the pre-formed Vilsmeier reagent at a low temperature.[6] 3. Prompt Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction promptly to prevent further side reactions.[6]
Presence of a second formylated product This is likely a diformylated product.[6]1. Limit Vilsmeier Reagent: Use a stoichiometric ratio of the Vilsmeier reagent to the 4-ethoxyindole substrate as close to 1:1 as possible.[6] 2. Milder Conditions: Employ lower reaction temperatures and shorter reaction times.[6]
Reaction does not initiate 1. Poor quality of reagents (e.g., wet DMF). 2. Vilsmeier reagent not formed correctly.1. Use anhydrous DMF. DMF is hygroscopic and water will quench the Vilsmeier reagent. Consider using a freshly opened bottle or distilling the DMF. 2. Ensure the POCl₃ is added slowly to the DMF at a low temperature (e.g., 0 °C) to allow for the controlled formation of the Vilsmeier reagent.

Mechanistic Insights

The Vilsmeier-Haack reaction proceeds through a well-established two-part mechanism. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Part 1: Formation of the Vilsmeier Reagent

The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and POCl₃.[1][3][4][11]

Vilsmeier_Reagent_Formation DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - Cl₂PO₂⁻

Caption: Formation of the Vilsmeier Reagent.

Part 2: Electrophilic Attack and Hydrolysis

The electron-rich 4-ethoxyindole then attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis during aqueous workup yields the final aldehyde product.[1][11]

Formylation_Mechanism cluster_main Main Reaction Pathway cluster_side Side-Product Formation Indole 4-Ethoxyindole Sigma_Complex Sigma Complex Indole->Sigma_Complex + Vilsmeier Reagent Vilsmeier Vilsmeier Reagent Vilsmeier->Sigma_Complex Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ Aldehyde 4-Ethoxyindole-3-carbaldehyde Iminium_Salt->Aldehyde + H₂O (workup) Start_Indole 4-Ethoxyindole Bis_Indole Bis(indolyl)methane Start_Indole->Bis_Indole Product_Aldehyde 4-Ethoxyindole-3-carbaldehyde Product_Aldehyde->Bis_Indole + 4-Ethoxyindole (acidic conditions)

Caption: Vilsmeier-Haack Formylation and Side-Product Formation.

Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Formylation of 4-Ethoxyindole

  • Reagents and Equipment:

    • 4-Ethoxyindole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

  • Procedure:

    • To a stirred solution of anhydrous DMF (3 equivalents) in DCM at 0 °C under a nitrogen atmosphere, add POCl₃ (1.2 equivalents) dropwise over 15 minutes.

    • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Dissolve 4-ethoxyindole (1 equivalent) in DCM and add this solution dropwise to the Vilsmeier reagent at 0 °C over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Identification of Bis(indolyl)methane Side-Product

  • Analytical Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent method for identifying the desired product and the bis(indolyl)methane side-product.

  • Expected Masses:

    • 4-Ethoxyindole-3-carbaldehyde: Calculate the expected mass of the protonated molecule [M+H]⁺.

    • Bis(4-ethoxyindolyl)methane: Calculate the expected mass of the protonated molecule [M+H]⁺. This will have a significantly higher mass than the desired product.

  • Procedure:

    • Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample into the LC-MS system.

    • Analyze the resulting chromatogram and mass spectra to identify the peaks corresponding to the desired product and the high molecular weight side-product.

References

  • Jadhav, S. D., & Singh, S. K. (2021). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. ACS Omega, 6(45), 30035–30068. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Reddy, B. V. S., et al. (2022). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 7(21), 17945–17953. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Wang, F., et al. (2019). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. Organic Letters, 21(19), 7702–7707. [Link]

  • Potavathri, S., et al. (2010). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. Journal of the American Chemical Society, 132(40), 14053–14055. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(19), 2670-2674. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659. [Link]

Sources

Optimization

Stability and degradation of 4-ethoxy-1H-indole-3-carbaldehyde under various conditions

Technical Support Center: 4-Ethoxy-1H-indole-3-carbaldehyde A Guide to Stability, Handling, and Degradation Troubleshooting Welcome to the technical support guide for 4-ethoxy-1H-indole-3-carbaldehyde. This document is d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethoxy-1H-indole-3-carbaldehyde

A Guide to Stability, Handling, and Degradation Troubleshooting

Welcome to the technical support guide for 4-ethoxy-1H-indole-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and integrity of this compound throughout its handling, storage, and use in experimental workflows. As the indole scaffold is central to numerous high-value pharmaceutical agents, understanding its stability is paramount. This guide provides field-proven insights and troubleshooting protocols based on the fundamental chemistry of indole derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of 4-ethoxy-1H-indole-3-carbaldehyde.

Q1: What are the ideal storage conditions for solid 4-ethoxy-1H-indole-3-carbaldehyde?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container at -20°C, protected from light.[1] For routine short-term use, storage at 2-8°C is acceptable. The key is to minimize exposure to three primary degradation factors: light, oxygen, and moisture. We recommend flushing the container with an inert gas like argon or nitrogen before sealing to displace atmospheric oxygen.[2]

Q2: My solid 4-ethoxy-1H-indole-3-carbaldehyde has turned slightly pink/brown upon storage. Is it still usable?

A2: A slight discoloration often indicates minor surface oxidation, a common characteristic of indole derivatives due to the electron-rich nature of the pyrrole ring. While the bulk of the material may still be of high purity, this is a critical indicator of potential degradation. We strongly advise performing a purity check via HPLC or LC-MS before use. For high-sensitivity applications, such as in quantitative assays or late-stage synthetic steps, purification by recrystallization or column chromatography is recommended.

Q3: What solvents are recommended for preparing stock solutions, and how should they be stored?

A3: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent solvents for creating high-concentration stock solutions. For working solutions in assays, ethanol or acetonitrile are often suitable. Stock solutions are significantly more susceptible to degradation than the solid material. They should be stored in amber glass vials with PTFE-lined caps at -80°C for long-term storage (months) or -20°C for short-term storage (days to weeks).[1] Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.

Q4: Is 4-ethoxy-1H-indole-3-carbaldehyde sensitive to acidic or basic conditions?

A4: Yes. The indole ring system can be sensitive to both strong acids and strong bases, particularly at elevated temperatures. Strong acidic conditions can lead to polymerization or rearrangement, while strong basic conditions can facilitate deprotonation and subsequent oxidation. For reactions or formulations, it is crucial to use buffered systems or non-protic conditions where possible.

Part 2: Troubleshooting Guide for Experimental Instability

This section provides a structured approach to diagnosing and resolving stability issues encountered during experiments.

Workflow for Troubleshooting Compound Degradation

The following diagram outlines a systematic process for identifying the root cause of degradation when an unexpected result (e.g., new spots on TLC, unexpected masses in LC-MS) is observed.

G Start Unexpected Result Observed (e.g., Color Change, Low Purity) Check_Storage Review Storage Conditions (Light, Temp, Atmosphere) Start->Check_Storage Start Here Check_Solvent Analyze Solvent Purity (Peroxides, Water Content) Check_Storage->Check_Solvent Storage OK Sol_Oxidation Issue Identified: Oxidative Degradation Check_Storage->Sol_Oxidation Air Exposure Sol_Photo Issue Identified: Photodegradation Check_Storage->Sol_Photo Light Exposure Check_Reaction Evaluate Reaction Parameters (pH, Temp, Reagents) Check_Solvent->Check_Reaction Solvent OK Check_Solvent->Sol_Oxidation Peroxides Present Sol_pH Issue Identified: pH Instability Check_Reaction->Sol_pH Extreme pH Sol_Thermal Issue Identified: Thermal Degradation Check_Reaction->Sol_Thermal High Heat Action_Inert Action: Use Degassed Solvents, Store Under Inert Gas (Ar/N₂) Sol_Oxidation->Action_Inert Action_Light Action: Use Amber Vials, Protect from Ambient Light Sol_Photo->Action_Light Action_Buffer Action: Use Buffered Solutions, Avoid Strong Acids/Bases Sol_pH->Action_Buffer Action_Temp Action: Reduce Reaction Temperature, Minimize Heating Time Sol_Thermal->Action_Temp

Caption: A logical workflow for diagnosing degradation of 4-ethoxy-1H-indole-3-carbaldehyde.

Problem 1: My compound degrades rapidly in solution, even when stored cold and dark.
  • Suspected Cause: Oxidative degradation. The electron-donating 4-ethoxy group makes the indole ring particularly susceptible to oxidation.[3] Atmospheric oxygen dissolved in solvents is a common culprit. Certain solvents, like THF or ether, can also form explosive peroxides over time, which are potent oxidizing agents.

  • Causality Explained: The indole pyrrole ring can undergo oxidation to form various products, most commonly 2-oxindoles (indolones).[4] This process can be initiated by radical species or direct reaction with oxygen, often catalyzed by trace metals or light.

  • Troubleshooting Steps:

    • Solvent Purity Check: Test solvents for peroxides using commercially available test strips, especially if they have been stored for a long time.

    • Solvent Degassing: Before preparing solutions, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

    • Use of Antioxidants: For formulation studies where inert conditions are not feasible, consider the addition of a minimal amount of an antioxidant like Butylated Hydroxytoluene (BHT), but verify its compatibility with downstream applications.

Problem 2: During my reaction workup involving an aqueous wash, I see significant loss of product.
  • Suspected Cause: pH instability. If the aqueous layer is strongly acidic or basic, it can cause rapid degradation.

  • Causality Explained: Under strongly acidic conditions, the indole nitrogen can be protonated, making the ring susceptible to polymerization. Under strongly basic conditions (e.g., >1M NaOH), the N-H proton can be abstracted. The resulting anion is highly reactive and prone to rapid oxidation.

  • Troubleshooting Steps:

    • pH Monitoring: Check the pH of all aqueous solutions used in extractions and washes.

    • Use Buffered Washes: Replace washes with water or strong base/acid with buffered solutions like saturated sodium bicarbonate (mildly basic, pH ~8.5) or saturated ammonium chloride (mildly acidic, pH ~4.5-6).

    • Minimize Contact Time: Perform extractions quickly and avoid letting the organic layer sit in contact with the aqueous phase for extended periods.

Part 3: Protocols for Stability Assessment

To proactively understand the stability of 4-ethoxy-1H-indole-3-carbaldehyde in your specific experimental matrix, we recommend performing forced degradation studies.

Table 1: Summary of Forced Degradation Conditions
ConditionStressorTypical ConditionsPrimary Degradation Pathway
Photolytic UV/Vis LightICH Q1B Option 2: 1.2 million lux hours & 200 W·h/m²Photo-oxidation, Dimerization[5][6]
Oxidative Hydrogen Peroxide3% H₂O₂ in Acetonitrile, RT, 24hOxidation to N-oxides, Oxindoles[3]
Acidic Hydrochloric Acid0.1 M HCl in H₂O/ACN, 60°C, 24hPolymerization, Ring Opening
Basic Sodium Hydroxide0.1 M NaOH in H₂O/ACN, 60°C, 24hOxidation via Deprotonation
Thermal Heat (Solid & Sol.)80°C, 48hThermally-induced Oxidation
Protocol 1: Photostability Testing (ICH Q1B Guideline)

This protocol provides a standardized method to assess the light sensitivity of the compound.[7]

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of 4-ethoxy-1H-indole-3-carbaldehyde in acetonitrile.

    • Dispense 1 mL of the solution into two separate, clear glass HPLC vials (Test Sample).

    • Dispense 1 mL of the solution into two separate, amber glass HPLC vials (Control Sample).

    • Wrap one of the amber vials completely in aluminum foil (Dark Control).

  • Exposure:

    • Place the Test Sample vials and the unwrapped Control Sample vial in a calibrated photostability chamber.

    • Expose the samples to light as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Store the Dark Control at the same temperature but protected from light.

  • Analysis:

    • At designated time points (e.g., 0, 6, 12, 24 hours), analyze all samples by a stability-indicating HPLC-UV method.

    • Compare the chromatograms of the Test Sample to the Control and Dark Control samples. The appearance of new peaks or a decrease in the main peak area in the test sample indicates photodegradation.

Part 4: Understanding the Degradation Chemistry

The indole ring is an aromatic heterocycle, but the pyrrole moiety imparts unique reactivity. It is electron-rich and susceptible to electrophilic attack and oxidation. The 4-ethoxy substituent is an electron-donating group, which further activates the ring system towards oxidation compared to the parent indole-3-carbaldehyde.

Hypothesized Oxidative Degradation Pathway

The primary oxidative degradation is expected to occur at the C2 position of the indole ring, leading to a 2-oxindole derivative. This is a common metabolic and degradation pathway for many indoles.[8][9]

Sources

Troubleshooting

Troubleshooting low yields in 4-ethoxy-1H-indole-3-carbaldehyde synthesis

Technical Support Center: Synthesis of 4-Ethoxy-1H-indole-3-carbaldehyde A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 4-ethoxy-1H-in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Ethoxy-1H-indole-3-carbaldehyde

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-ethoxy-1H-indole-3-carbaldehyde. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this synthesis and overcome common challenges that can lead to low yields. This guide is structured as a series of frequently asked questions, addressing specific issues you may encounter in the lab.

The formylation of indoles, particularly at the C3 position, is a cornerstone transformation in medicinal chemistry. The resulting indole-3-carbaldehydes are pivotal intermediates for a vast array of biologically active molecules. The Vilsmeier-Haack reaction stands as the most prevalent and efficient method for this conversion, valued for its use of accessible and economical reagents.[1][2] However, success hinges on a nuanced understanding of the reaction mechanism and meticulous control over experimental parameters. This guide will dissect the causality behind each step, empowering you to troubleshoot effectively and optimize your yields.

Understanding the Core Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as 4-ethoxyindole.[3][4] The process involves two key stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[4][5] This step is exothermic and highly sensitive to moisture.

  • Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the electrophilic carbon of the Vilsmeier reagent, primarily at the C3 position, which is the most nucleophilic site.[6]

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[4][7]

Below is a diagram illustrating the general mechanism.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ (Exothermic) POCl3 POCl₃ Indole 4-Ethoxyindole Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt Attack on Vilsmeier Reagent Product 4-Ethoxy-1H-indole- 3-carbaldehyde Iminium_Salt->Product + H₂O (Work-up)

Caption: General mechanism of the Vilsmeier-Haack reaction.

Troubleshooting Guide: Frequently Asked Questions

Q1: My reaction yields are consistently low or zero, and I recover most of my 4-ethoxyindole starting material. What's going wrong?

This is the most common issue and almost always points to a problem with the Vilsmeier reagent itself or the reaction conditions.

Possible Cause 1: Vilsmeier Reagent Decomposition or Incomplete Formation

The Vilsmeier reagent is highly sensitive to moisture.[5] Any water present in the DMF, glassware, or from the atmosphere will rapidly decompose the POCl₃ and the reagent. Additionally, DMF can degrade over time to form dimethylamine, which can interfere with the reaction.[8]

  • Expert Insight: The formation of the Vilsmeier reagent is a highly exothermic reaction between DMF and POCl₃.[5] If the addition of POCl₃ is too fast or cooling is inefficient, localized heating can cause reagent decomposition or solidification, preventing proper mixing.[7]

Self-Validating Protocol & Solution:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon. Use a sealed system with septa and needles for all reagent transfers.

  • Use High-Purity, Anhydrous Reagents: Use a fresh, sealed bottle of anhydrous DMF. If in doubt, distill DMF over calcium hydride. Use freshly distilled POCl₃.

  • Controlled Reagent Preparation (In Situ):

    • Place anhydrous DMF in a three-necked flask under an inert atmosphere.

    • Cool the flask to 0 °C using an ice-water bath.

    • Add POCl₃ dropwise via a syringe or addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[7]

    • Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the reagent (often a pinkish or yellow complex).[9]

  • Substrate Addition: Dissolve your 4-ethoxyindole in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

Possible Cause 2: Insufficient Reaction Temperature or Time

While the 4-ethoxy group is electron-donating and activates the indole ring, the reaction may still require thermal energy to proceed to completion.[3]

Solution:

  • Stepwise Temperature Increase: After adding the 4-ethoxyindole at 0 °C, allow the reaction to slowly warm to room temperature.

  • Gentle Heating: If TLC analysis shows significant remaining starting material after several hours at room temperature, gently heat the reaction mixture. A temperature range of 40-80 °C is often effective.[2][7] For some substrates, refluxing may be necessary.[7]

  • Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the reaction. Take small aliquots, carefully quench them in a basic solution (e.g., saturated NaHCO₃), extract with ethyl acetate, and spot on a TLC plate.[5][10] The reaction is complete when the starting material spot has been consumed.

Q2: My TLC plate shows multiple spots, including the product, but the final isolated yield is poor. What are these byproducts?

The appearance of multiple spots suggests side reactions are occurring, which can compete with the desired formylation.

Possible Cause 1: Di-formylation or Other Side Reactions

Although formylation is highly regioselective for the C3 position in indoles, harsh conditions (high temperature, large excess of Vilsmeier reagent) can sometimes lead to reactions at other positions or even di-formylation.[10]

Solution:

  • Control Stoichiometry: Carefully control the molar ratios. A common starting point is 1.5 equivalents of the Vilsmeier reagent (and thus 1.5 eq. of POCl₃ and sufficient DMF) relative to the 4-ethoxyindole.[7]

  • Maintain Lowest Effective Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the desired thermodynamic product.[7]

Possible Cause 2: Product or Starting Material Decomposition

Indoles can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures during work-up. The iminium salt intermediate must be hydrolyzed, but prolonged exposure to harsh conditions can degrade the product.

Solution:

  • Controlled Work-up: Quench the reaction by pouring it slowly onto crushed ice to manage the exothermic hydrolysis.[5]

  • Buffered Hydrolysis: After the initial quench, perform the hydrolysis by adding a saturated aqueous solution of sodium acetate or by carefully adjusting the pH to be neutral or slightly basic with 1M NaOH.[7] Avoid strongly acidic or basic extremes.

  • Prompt Extraction: Once the hydrolysis is complete, immediately extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) to minimize its time in the aqueous phase.

Q3: I have a good product spot on TLC, but I'm struggling to isolate it during the aqueous work-up. What can I do?

Isolation issues are often mechanical and can be resolved with improved extraction techniques.

Possible Cause 1: Product has Partial Water Solubility

The aldehyde and ethoxy groups can impart some polarity, potentially leading to partial solubility in the aqueous layer, especially if large volumes of water are used.

Solution:

  • Saturate the Aqueous Layer: Before extraction, add sodium chloride (brine) to the aqueous layer.[5] This increases the polarity of the aqueous phase, reducing the solubility of the organic product and "salting it out" into the organic layer.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is a more efficient method for recovering the product.[5]

Possible Cause 2: Emulsion Formation

The presence of salts and other reaction byproducts can lead to the formation of a stable emulsion between the aqueous and organic layers, making separation difficult.[5]

Solution:

  • Patience and Brine: Allow the mixture to stand for a longer period. Adding brine can also help break the emulsion.

  • Filtration: Sometimes, filtering the entire mixture through a pad of Celite can help break up the emulsion.

  • Solvent Addition: Adding a small amount of a different solvent (e.g., a little methanol if using ethyl acetate) can sometimes disrupt the emulsion.

Troubleshooting Workflow

The following diagram provides a logical decision-making process for addressing low yields.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents reagents_ok Reagents & Conditions OK? check_reagents->reagents_ok Use fresh, anhydrous reagents. Dry glassware. reagents_ok->check_reagents No optimize_temp Optimize Reaction Temperature & Time reagents_ok->optimize_temp Yes workup_gentle Gentle Work-up? optimize_temp->workup_gentle Monitor by TLC. Try gentle heating (40-80°C). workup_gentle->optimize_temp No (Quench on ice, buffer pH) purification Review Purification Technique workup_gentle->purification Yes success Yield Improved purification->success Use brine, multiple extractions. Check column chromatography conditions.

Caption: A step-by-step troubleshooting workflow for low yields.

Key Experimental Protocols

Protocol 1: Synthesis of 4-Ethoxy-1H-indole-3-carbaldehyde

This protocol is a robust starting point and may require optimization for your specific setup.

  • Reagent Preparation:

    • To a dry 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (20 mL).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (4.6 mL, 50 mmol, 1.5 equiv.) dropwise to the stirred DMF over 30 minutes, keeping the internal temperature below 10 °C.[9]

    • After the addition is complete, stir the resulting complex at 0 °C for an additional 30 minutes.

  • Reaction with Substrate:

    • Dissolve 4-ethoxyindole (5.3 g, 33 mmol, 1.0 equiv.) in anhydrous DMF (20 mL).

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C.

  • Monitoring:

    • Monitor the reaction progress by TLC (Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice with vigorous stirring.

    • Slowly add a 5M aqueous solution of sodium hydroxide (NaOH) until the mixture is basic (pH 9-10).[9] A precipitate should form.

    • Stir the suspension for 30 minutes.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water (3 x 50 mL) and then air-dry.

    • The crude product can be further purified by recrystallization from ethanol to yield the final product.

Table 1: Summary of Critical Reaction Parameters
ParameterRecommended RangeRationale & Potential Impact on Yield
Equivalents of POCl₃ 1.2 - 2.0 eq.<1.2 eq: May lead to incomplete reaction and low conversion. >2.0 eq: Increases cost and risk of side reactions.[10]
Reagent Prep. Temp. 0 - 5 °CToo high: Decomposition of the Vilsmeier reagent. Too low: Potential solidification of the reagent mixture.[7]
Reaction Temp. RT to 80 °CSubstrate dependent. Higher temperatures increase rate but may also promote byproduct formation. Monitor by TLC to find the optimal temperature.[2][7]
Reaction Time 2 - 12 hoursMust be optimized by TLC monitoring. Insufficient time leads to incomplete conversion; excessive time can lead to degradation.[10]
Work-up pH Neutral to slightly basic (pH 7-10)Ensures complete hydrolysis of the iminium salt without causing degradation of the acid/base-sensitive indole product.[7]

References

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. (n.d.). Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Chemical Journal of Chinese Universities. (1988). A New Synthesis of 4-Hydroxyindole. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]

  • ACS Publications. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). CN113321609A - Method for synthesizing 4-hydroxyindole.
  • PubMed Central. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved from [Link]

  • YouTube. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Retrieved from [Link]

  • ACS Publications. (n.d.). FORMYLATION AND CYANOETHYLATION OF SUBSTITUTED INDOLES. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Improving Regioselectivity in the Functionalization of 4-Ethoxyindole

Welcome to the technical support center for the regioselective functionalization of 4-ethoxyindole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 4-ethoxyindole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this versatile heterocyclic scaffold. The inherent electronic properties of the indole nucleus, further modulated by the 4-ethoxy substituent, present unique challenges and opportunities in directing reactions to specific positions. This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and optimize your synthetic strategies.

Frequently Asked Questions: Understanding the Reactivity of 4-Ethoxyindole

Q1: What are the most reactive sites on the 4-ethoxyindole core and why?

The reactivity of the 4-ethoxyindole nucleus is governed by a combination of electronic and steric effects. The pyrrole ring is inherently electron-rich and thus more susceptible to electrophilic attack than the benzene portion.[1]

  • C3 Position: This is the most nucleophilic and sterically accessible position on the indole ring. Electrophilic aromatic substitution (EAS) overwhelmingly favors this site because the reaction proceeds through a cationic intermediate that does not disrupt the aromaticity of the fused benzene ring.[1]

  • C2 Position: While less reactive than C3, this position can be targeted. Functionalization here often requires blocking the C3 position or using specific transition-metal-catalyzed methods where the mechanism bypasses the traditional EAS pathway.[2]

  • N1 Position (Indole Nitrogen): The N-H proton is acidic and can be readily removed by a base, making the nitrogen a potent nucleophile for alkylation or acylation reactions.[3]

  • Benzene Ring (C5, C6, C7): The 4-ethoxy group is a strong electron-donating group, which activates the benzene ring towards electrophilic substitution. It directs ortho and para to itself. Therefore, the C5 and C7 positions are electronically activated. The C6 position is the most difficult to functionalize directly.[4] Functionalizing these positions typically requires overcoming the higher intrinsic reactivity of the pyrrole ring, often through the use of directing groups.[5][6]

Troubleshooting Guide I: Pyrrole Ring Functionalization (C3 vs. C2)

This section addresses common issues encountered during electrophilic substitution reactions targeting the five-membered ring.

Q2: My Vilsmeier-Haack formylation is exclusively yielding the C3-aldehyde. How can I achieve C2-formylation?

This is the expected outcome. The Vilsmeier-Haack reaction is a classic electrophilic aromatic substitution that proceeds via the chloroiminium ion (Vilsmeier reagent).[7][8] The strong kinetic preference for attack at C3 makes direct C2-formylation of an unprotected indole nearly impossible via this method.

Solution Pathway:

  • Block the C3 Position: If your synthesis allows, pre-substitute the C3 position. A common blocking group is a trialkylsilyl group (e.g., TMS), which can often be removed later. With C3 blocked, the Vilsmeier reagent will be directed to the next most reactive site, C2.

  • Employ a Directing Group Strategy: Certain N-protecting groups can steer the reaction. While less common for the Vilsmeier reaction itself, this is a general principle. A bulky N-pivaloyl group, for instance, protects both N1 and sterically shields the C2 position, further reinforcing C3 reactivity.[9]

  • Alternative Synthetic Routes: Consider a different approach entirely for C2-formylation. A common method involves C2-lithiation of a suitably N-protected indole followed by quenching with a formylating agent like DMF. This is a powerful, albeit more complex, alternative.[10]

dot graph TD { rankdir="LR"; node[shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];

} end Caption: Workflow for C3 vs. C2 Formylation Strategy.

Q3: I'm attempting a Friedel-Crafts acylation and getting a complex mixture of products, including N-acylated and poly-acylated species. How do I improve selectivity for C3-acylation?

This is a frequent problem due to the multiple nucleophilic sites (N1, C3) and the activating nature of the product, which can lead to further reactions.[11][12] The choice of Lewis acid and reaction conditions is paramount.

Causality & Troubleshooting Steps:

  • N-Acylation vs. C-Acylation: N-acylation is often kinetically favored. Using a strong base to deprotonate the indole first will almost certainly lead to N-acylation. For C-acylation, you must use a Lewis acid catalyst without a strong base.[13]

  • Catalyst Stoichiometry: Traditional Friedel-Crafts reactions often require more than a stoichiometric amount of the Lewis acid (e.g., AlCl₃) because the product ketone complexes with the catalyst, deactivating it.[14][15] This can lead to harsh conditions.

  • Polyacylation: The initially formed 3-acylindole is still an electron-rich heterocycle, which can undergo a second acylation.

Recommended Protocol for Clean C3-Acylation:

A milder, more selective approach is to use a catalytic amount of a metal triflate or inexpensive zinc oxide.[13] These catalysts are less aggressive than AlCl₃, reducing side reactions.

ParameterTraditional (AlCl₃)Modern (ZnO / Ionic Liquid)[13]Rationale
Catalyst AlCl₃ (1.1 - 2.0 eq)Zinc Oxide (ZnO) (0.5 eq)Milder catalyst prevents substrate degradation and side reactions.
Solvent CS₂, CH₂Cl₂, NitrobenzeneIonic Liquid (e.g., [bmim]BF₄)Ionic liquids can enhance reactivity and allow for milder conditions.
Temperature 0 °C to RTRoom TemperatureMilder conditions reduce the risk of polymerization and side products.
Outcome Often yields mixturesHigh yield of C3-monoacylated productImproved regioselectivity and cleaner reaction profile.
Q4: My Mannich reaction is giving low yields and polymerizes the starting material. What's going wrong?

The Mannich reaction involves formaldehyde and a secondary amine under acidic conditions to typically form a C3-aminomethylated indole (a "gramine").[16][17] The indole nucleus is sensitive to acid and can easily polymerize.[2] Furthermore, the initially formed gramine product can act as an alkylating agent itself, leading to complex mixtures.

Troubleshooting Steps:

  • Use a Pre-formed Iminium Salt: Instead of mixing formaldehyde, amine, and acid (which can be harsh), use a pre-formed iminium salt like Eschenmoser's salt (dimethyl(methylene)ammonium iodide). This provides a controlled source of the electrophile under milder conditions.

  • Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to RT) to disfavor the thermodynamically driven polymerization pathway.[18]

  • pH Control: The reaction is acid-catalyzed, but excess acid is detrimental. Using acetic acid as both a catalyst and solvent is a common and effective method that buffers the reaction medium.

Troubleshooting Guide II: Benzene Ring Functionalization (C5 & C7)

Targeting the carbocyclic ring requires strategies that override the intrinsic reactivity of the pyrrole moiety.

Q5: I need to introduce a substituent at the C7 position, but all my attempts at electrophilic substitution are failing or occurring at C3. How can I achieve C7 selectivity?

Direct electrophilic substitution at C7 is extremely difficult due to the overwhelming preference for C3. The most robust and reliable method for C7 functionalization is Directed ortho-Metalation (DoM) .[19][20]

The Principle of DoM:

This strategy involves installing a Directed Metalation Group (DMG) on the indole nitrogen. This group contains a heteroatom (typically O or N) that coordinates to an organolithium base (like n-BuLi or t-BuLi), delivering the deprotonation event to the adjacent C7 position. The resulting C7-lithiated species can then be trapped with a wide variety of electrophiles.

dot graph TD { rankdir="LR"; node[shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];

} end Caption: General workflow for C7 functionalization via DoM.

Choosing a Directed Metalation Group (DMG):

The choice of DMG is critical as it dictates the metalation conditions and its eventual removal.

DMGIntroductionMetalation ConditionsRemovalKey Advantage
Pivaloyl (COtBu) Pivaloyl chloride, bases-BuLi/TMEDA, -78 °CLDA, 40-45 °C[9]Sterically protects C2.
Di-tert-butylphosphinoyl ClP(O)(tBu)₂n-BuLi, -40 °C[20]Harsh conditionsExcellent directing ability.
N,N-Diisopropylcarboxamide (iPr)₂NCOCls-BuLi/TMEDAStrong acid/base hydrolysisReliable and well-documented.
Triisopropylsilyl (TIPS) TIPSCl, baset-BuLi[21]TBAFEasily removed.
Q6: I am trying a Directed Metalation, but I am getting C2-lithiation instead of C7. Why is this happening and how can I fix it?

This is a common competition. The C2-proton is the most acidic C-H bond on the indole ring, so deprotonation can occur there kinetically.[22] Achieving C7 selectivity relies on conditions that favor the thermodynamically more stable C7-lithiated species, which is facilitated by the DMG.

Troubleshooting C2 vs. C7 Lithiation:

  • Base/Solvent System: The choice of base is crucial. For many DMGs, a bulky base like LDA favors C2 deprotonation, whereas an alkyllithium base like n-BuLi or t-BuLi is required to engage the DMG and direct to C7.[20]

  • Temperature: C7 lithiation often requires specific temperature control. For example, with an N-di-tert-butylphosphinoyl group, C7 deprotonation is achieved with n-BuLi at -40 °C, while LDA at 0 °C gives exclusive C2 deprotonation.[20]

  • Protect C2 First: A highly effective, albeit longer, strategy is a "one-pot" C2-silylation followed by C7-metalation. First, you perform a C2-lithiation and quench with a silyl chloride (e.g., TMSCl). With the C2 position now blocked, a second equivalent of organolithium base will be cleanly directed to the C7 position by the DMG.[20]

The Critical Role of N-Protecting Groups

The substituent on the indole nitrogen does more than just protect the N-H; it fundamentally alters the electronic and steric profile of the entire molecule, thereby directing the regiochemical outcome of subsequent reactions.[23][24]

Q7: Which N-protecting group should I choose?

The optimal group depends entirely on your synthetic goal.

Protecting GroupTypeDirecting EffectBest For...
Tosyl (Ts) Electron-withdrawingStrongly deactivates the pyrrole ring. Can direct lithiation to C2.Reactions where pyrrole ring reactivity needs to be suppressed.
Boc (t-butoxycarbonyl) Electron-withdrawingDeactivates the pyrrole ring. Easily removed under mild acidic or basic conditions.[24]General protection; improving stability.
SEM (2-(trimethylsilyl)ethoxymethyl) Electron-neutralOffers good protection without significant electronic deactivation. Can be used in DoM.[25][26]Multi-step syntheses requiring a robust but removable group.
Pivaloyl (Piv) Sterically BulkySterically hinders C2 and N1, directing attack to C3. Can act as a DMG for C7.[9]Enhancing C3 selectivity; directing C7 metalation.

Experimental Protocols

Protocol 1: Regioselective Friedel-Crafts C3-Acylation using Zinc Oxide

This protocol provides a mild and efficient method for the C3-acylation of 4-ethoxyindole.[13]

  • Preparation: To a clean, dry round-bottom flask, add 4-ethoxyindole (1.0 mmol, 1.0 eq), zinc oxide (0.5 mmol, 0.5 eq), and an ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [bmim]BF₄, 2 mL).

  • Reagent Addition: Stir the mixture at room temperature. Slowly add the desired acyl chloride (e.g., acetyl chloride or benzoyl chloride, 1.3 mmol, 1.3 eq) dropwise over 5 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup: Upon completion, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-acyl-4-ethoxyindole.

Protocol 2: C7-Functionalization via Directed ortho-Metalation (DoM) using an N-Pivaloyl Group

This protocol details the C7-bromination of 4-ethoxyindole, which can then be used in cross-coupling reactions.

  • N-Protection:

    • Dissolve 4-ethoxyindole (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

    • Add NaH (60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) portion-wise. Stir for 20 minutes.

    • Add pivaloyl chloride (1.1 mmol, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Carefully quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Purify by column chromatography to obtain N-pivaloyl-4-ethoxyindole.

  • Directed Metalation and Quenching:

    • Dissolve N-pivaloyl-4-ethoxyindole (1.0 mmol, 1.0 eq) and TMEDA (1.2 mmol, 1.2 eq) in anhydrous THF (10 mL) under an inert atmosphere. Cool the solution to -78 °C.

    • Add sec-butyllithium (1.1 mmol, 1.1 eq, solution in cyclohexane) dropwise. Stir the deep-colored solution at -78 °C for 1 hour.

    • Add a solution of 1,2-dibromoethane (1.5 mmol, 1.5 eq) in anhydrous THF dropwise to quench the lithiated species.

    • Stir for an additional 30 minutes at -78 °C before warming to room temperature.

  • Workup and Deprotection:

    • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify the crude product to yield N-pivaloyl-7-bromo-4-ethoxyindole.

    • For deprotection, the N-pivaloyl indole can be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[9]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. (2025). Troubleshooting regioselectivity in indole N-alkylation reactions.
  • (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C-H Functionalization of Indole. Accounts of Chemical Research.
  • Chiong, H. A., & Daugulis, O. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society.
  • Zhu, H., He, Q., Fan, R., & He, J. (2025). Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. RSC Publishing.
  • Sihag, P., et al. (2023).
  • (2025). A New Protecting-Group Strategy for Indoles.
  • (n.d.). C2 vs. C3 functionalisation of the oxindole scaffold. a) Metal‐ and organocatalytic methods.
  • Park, Y., Niemeyer, Z. L., Yu, J.-Q., & Sigman, M. S. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Organometallics, 37(2), 203-210.
  • Snieckus, V., et al. (n.d.). Rapid Route to 3,4-Substituted Indoles via a Directed Ortho Metalation−Retro-Mannich Sequence.
  • (n.d.). Steric and Electronic Properties of Indole‐Derived CAAC Ligands. Wiley Online Library.
  • Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry.
  • (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC - NIH.
  • (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange.
  • Muchowski, J., et al. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.
  • Telang, N. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.
  • (n.d.). Metalation of Indole.
  • (2025). Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics.
  • Muchowski, J., et al. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar.
  • Benchchem. (n.d.). Strategies to avoid side reactions in indole functionalization.
  • (n.d.). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science (RSC Publishing).
  • (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc.
  • (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
  • Snieckus, V., et al. (n.d.). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids.
  • Lanke, V., & Prabhu, K. R. (2013).
  • (n.d.). Vilsmeier–Haack reaction. Wikipedia.
  • (n.d.). Directed (ortho) Metallation. University of Illinois Urbana-Champaign.
  • (n.d.).
  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • (n.d.). Friedel–Crafts reaction. Wikipedia.
  • (n.d.).
  • (n.d.). Mannich reaction. Wikipedia.
  • (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • (n.d.). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. PMC - NIH.
  • Purwono, B., et al. (2022).
  • Matsumoto, K., & Uchida, T. (1993). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. Heterocycles, 36(10), 2215.
  • Benchchem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation of Indoles.
  • (2015). synthesis of indole-fused new heterocycles via alkyne cyclizations. Hacettepe Journal of Biology and Chemistry.
  • (2025). ChemInform Abstract: Regioselective Synthesis of 4-Substituted Indoles via C-H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy.
  • (n.d.). 10 - Organic Syntheses Procedure. Organic Syntheses.
  • (2018). EAS Reactions (3)
  • (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube.
  • Lanke, V., & Prabhu, K. R. (2013).
  • (2023). 15.

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Troubleshooting

Technical Support Center: Purification of 4-Ethoxy-1H-indole-3-carbaldehyde

Welcome to the technical support guide for the purification of crude 4-ethoxy-1H-indole-3-carbaldehyde. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 4-ethoxy-1H-indole-3-carbaldehyde. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of 4-ethoxy-1H-indole-3-carbaldehyde, particularly after synthesis via the Vilsmeier-Haack reaction.

Q1: My crude product is a discolored (tan, brown, or reddish) solid with a wide melting point range. What are the likely impurities?

A1: This is a very common observation. The discoloration and poor melting point are indicative of a mixture of impurities arising from the synthesis, workup, and storage. The primary culprits typically include:

  • Unreacted Starting Material: Residual 4-ethoxy-1H-indole.

  • Vilsmeier-Haack Byproducts: The Vilsmeier-Haack reaction, while effective, is known to generate side products. A common high-molecular-weight byproduct is a bis(indolyl)methane derivative, formed when the newly generated aldehyde product reacts with another molecule of the starting indole under the acidic conditions.[1]

  • Oxidation Products: The aldehyde group is susceptible to oxidation, especially if exposed to air over time, which can form the corresponding 4-ethoxy-1H-indole-3-carboxylic acid.[2][3] This introduces an acidic impurity.

  • Residual Solvents and Reagents: Incomplete removal of N,N-Dimethylformamide (DMF) or hydrolysis products from phosphorus oxychloride (POCl₃) can contaminate the crude material.

  • Degradation Products: Indoles can be sensitive to strong acid and light, leading to the formation of colored, often polymeric, impurities.

Q2: I have a multi-gram batch of crude product. What is the most efficient first-pass purification method?

A2: For multi-gram quantities, recrystallization is the most practical and scalable initial purification step. It is highly effective at removing the bulk of impurities, especially those with different solubility profiles from your target compound. Ethanol or methanol are excellent solvent choices for this class of compounds.[4][5][6] The principle is to dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly, promoting the formation of pure crystals of your desired product while the impurities remain in the mother liquor.

Q3: My product is still showing multiple spots on TLC after recrystallization. What is the next step for achieving high purity (>98%)?

A3: If recrystallization is insufficient, silica gel column chromatography is the definitive next step for removing persistent impurities.[7][8][9][10] This technique separates compounds based on their differential adsorption to the silica stationary phase and solubility in the mobile phase. Impurities that co-crystallized with your product, such as the bis(indolyl)methane byproduct which may have similar polarity, can often be effectively separated using this method.

Q4: My TLC plate shows a significant, less polar spot (higher Rf) than my product that is not the starting material. What is it and how do I remove it?

A4: This less polar spot is very likely the bis(4-ethoxy-1H-indol-3-yl)methane byproduct. As a larger, more non-polar molecule, it will travel further up the TLC plate in a typical normal-phase system (e.g., ethyl acetate/hexane).

Removal Strategy: Silica gel column chromatography is the ideal method for removing this impurity. Due to its lower polarity, the bis(indolyl)methane will elute from the column before your more polar aldehyde product. By carefully selecting your solvent system and collecting fractions, you can achieve a clean separation.

Q5: How can I confirm the purity and identity of my final product?

A5: A combination of techniques should be used for comprehensive validation:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point that matches the literature value indicates high purity. For reference, the closely related indole-3-carbaldehyde melts at 197-199 °C.[4] The 4-ethoxy derivative will have a distinct melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation. The spectra should show the characteristic peaks for the indole, ethoxy, and aldehyde groups with the correct integrations and be free of signals from impurities.[11]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity, often capable of detecting trace impurities missed by TLC.[12][13]

Workflow & Decision Making for Purification

The following diagram outlines the logical workflow for purifying crude 4-ethoxy-1H-indole-3-carbaldehyde.

G crude Crude Product recrystallize Protocol 1: Recrystallization crude->recrystallize tlc_check1 Purity Check (TLC, Melting Point) recrystallize->tlc_check1 pure_product Pure Product (>98%) tlc_check1->pure_product Purity Met column_chrom Protocol 2: Column Chromatography tlc_check1->column_chrom Impurities Present tlc_check2 Purity Check (TLC, NMR, HPLC) column_chrom->tlc_check2 tlc_check2->pure_product Purity Met

Caption: Purification workflow for 4-ethoxy-1H-indole-3-carbaldehyde.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is designed for the bulk purification of the crude product. Ethanol is chosen for its favorable solubility profile—it readily dissolves the compound when hot but has lower solubility at room temperature, enabling good recovery.[4][6]

Step-by-Step Methodology:

  • Dissolution: Place the crude 4-ethoxy-1H-indole-3-carbaldehyde (e.g., 5.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of 95% ethanol (e.g., start with 40-50 mL) and heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot ethanol until all the solid just dissolves. Avoid adding a large excess of solvent to maximize recovery.

  • Decolorization (Optional): If the solution is intensely colored, remove it from the heat and add a small amount of activated carbon (approx. 1-2% by weight). Swirl the flask and gently reheat for 5-10 minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum. Determine the yield and measure the melting point.

ParameterRecommended ValueRationale
Solvent 95% Ethanol or MethanolGood solubility at high temp, poor at low temp.[5][6]
Solvent Volume Minimal amount for dissolutionMaximizes product recovery.
Cooling Rate Slow, undisturbed coolingPromotes the formation of larger, purer crystals.
Expected Recovery ~80-90%Dependent on crude purity.[6]
Protocol 2: Silica Gel Column Chromatography

This protocol is for removing persistent impurities that co-crystallize with the product. It separates compounds based on their polarity.

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, determine a suitable solvent system. A good starting point is a mixture of ethyl acetate and hexane. The ideal system will give your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the least polar solvent of your eluent system (hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the semi-pure product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, use a "dry loading" technique by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. Start with a higher ratio of the non-polar solvent (hexane) and gradually increase the polarity by adding more ethyl acetate.

  • Fraction Collection: Collect small fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions (those containing only your product spot), and remove the solvent using a rotary evaporator.

  • Final Analysis: Dry the final product under vacuum and confirm its purity using NMR and melting point analysis.

ParameterRecommended SystemRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for separating moderately polar organic compounds.
Mobile Phase Ethyl Acetate / Hexane GradientAllows for separation of non-polar impurities first, followed by elution of the more polar product.
TLC Visualization UV lamp (254 nm)The indole ring is UV-active, making spots easy to visualize.

Troubleshooting Impurity Removal

This decision tree can help guide your purification strategy based on TLC analysis of your crude material.

G start Analyze Crude by TLC main_spot Is there one major product spot? start->main_spot yes_main Yes main_spot->yes_main no_main No main_spot->no_main impurities What is the nature of impurities? yes_main->impurities re_evaluate Re-evaluate Synthesis: Reaction may have failed. Consider re-synthesis. no_main->re_evaluate baseline Baseline/Streaking (Polar/Acidic Impurities) impurities->baseline less_polar Less Polar Spots (e.g., bis-indole) impurities->less_polar more_polar More Polar Spots impurities->more_polar recrystallize Start with Recrystallization (Protocol 1) baseline->recrystallize column Proceed to Column Chromatography (Protocol 2) less_polar->column more_polar->recrystallize recrystallize->column If impurities persist

Caption: Troubleshooting decision tree for purification strategy.

References

  • Wikipedia contributors. (2023). Indole-3-carbaldehyde. Wikipedia. [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 897-909. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Somei, M., et al. (2001). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 55(5), 853. [Link]

  • SIELC Technologies. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. [Link]

  • SciSpace. (n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. [Link]

  • Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. (n.d.). [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 133-143. [https://www.semantic scholar.org/paper/Formation-of-indole-trimers-in-Vilsmeier-type-Aghazadeh-Aghazadeh/a218206d4e8c16054f056d61d15d666e511394f7]([Link] scholar.org/paper/Formation-of-indole-trimers-in-Vilsmeier-type-Aghazadeh-Aghazadeh/a218206d4e8c16054f056d61d15d666e511394f7)

  • International Journal of Pharmaceutical Sciences and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Satinsky, D., et al. (2016). A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method. Journal of Pharmaceutical and Biomedical Analysis, 121, 196-202. [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

  • Organic Syntheses. indole-3-aldehyde. [Link]

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Optimization

Technical Support Center: Recrystallization of 4-ethoxy-1H-indole-3-carbaldehyde

This guide provides in-depth technical support for the purification of 4-ethoxy-1H-indole-3-carbaldehyde via recrystallization. It is designed for researchers, chemists, and drug development professionals to troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of 4-ethoxy-1H-indole-3-carbaldehyde via recrystallization. It is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize the purification process. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and high purity.

Section 1: Critical Physicochemical Profile

Understanding the properties of 4-ethoxy-1H-indole-3-carbaldehyde is the foundation of a successful recrystallization strategy. While specific experimental data for this exact molecule is not widely published, we can infer a likely profile based on its parent compound, indole-3-carbaldehyde, and related structures. The ethoxy group at the 4-position will increase lipophilicity compared to a hydroxyl group and slightly increase the molecular weight.

Table 1: Estimated Physicochemical Properties

Property Value / Observation Rationale & Scientific Insight
Molecular Formula C₁₁H₁₁NO₂ -
Molecular Weight 189.21 g/mol -
Appearance Likely a crystalline solid (e.g., off-white to pale yellow) Indole-3-carbaldehyde is a crystalline solid.[1] The color may stem from minor impurities or inherent chromophoric properties of the indole ring system.
Melting Point Estimated range: 190-200 °C The parent indole-3-carbaldehyde melts at 198 °C.[2] Substituents can alter this, but it provides a crucial starting point for avoiding "oiling out."
Solubility Profile The indole NH group allows for hydrogen bonding, while the aromatic system and ethoxy group contribute to van der Waals interactions.
Soluble in: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solvents for the parent compound, indole-3-carbaldehyde.[1] Acetone and ethyl acetate are also likely good candidates.
Sparingly Soluble in: Alcohols like ethanol and methanol may require heating.

| | Insoluble in: | Non-polar solvents like hexanes and heptane, and likely water. |

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the recrystallization of 4-ethoxy-1H-indole-3-carbaldehyde in a direct question-and-answer format.

Q1: How do I select the ideal recrystallization solvent or solvent system?

Answer: The perfect solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. This differential solubility is the driving force for crystallization upon cooling. A systematic approach is paramount.

Causality: The principle of "like dissolves like" is a good starting point.[3] Given the molecule's moderate polarity (indole ring, aldehyde) and non-polar character (ethoxy group, benzene ring), a single solvent may not be ideal. A binary (two-solvent) system, where the compound is soluble in the "good" solvent and insoluble in the "bad" (or "anti-solvent"), often provides superior results.

Workflow for Solvent Selection:

cluster_start Phase 1: Initial Screening cluster_solvents Phase 2: Solubility Testing (Room Temp) cluster_heating Phase 3: Hot Solubility cluster_cooling Phase 4: Crystal Formation cluster_decision Phase 5: Decision Start Place ~10-20 mg of crude product into several test tubes Test Add 0.5 mL of a candidate solvent to each tube (e.g., Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane) Start->Test CheckSol Vortex/Shake. Is it soluble? Test->CheckSol Heat Heat the insoluble mixtures in a warm water bath CheckSol->Heat No BinarySystem Candidate for Binary System: Good Solvent + Anti-Solvent (e.g., Acetone + Hexane) CheckSol->BinarySystem Yes CheckHotSol Is it fully dissolved? Heat->CheckHotSol Cool Cool to room temperature, then in an ice bath CheckHotSol->Cool Yes BadSolvent Inappropriate Solvent CheckHotSol->BadSolvent No (Insoluble) CheckCrystal Do crystals form? Cool->CheckCrystal GoodSolvent Ideal Single Solvent Found CheckCrystal->GoodSolvent Yes CheckCrystal->BadSolvent No (Stays dissolved)

Caption: Workflow for selecting a recrystallization solvent.

Q2: My product is "oiling out" as a liquid instead of forming crystals. What's wrong and how do I fix it?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid in that particular solvent environment. The compound separates as a liquid phase because it's too "hot" to solidify. This is detrimental to purification as impurities are often trapped within the oil.

Root Causes & Solutions:

  • Cooling Too Quickly: Rapid cooling doesn't give the molecules time to align into an ordered crystal lattice.

    • Solution: Allow the flask to cool slowly on the benchtop. Insulating the flask with glass wool can help. Do not move it directly to an ice bath from a hot state.

  • Solvent Polarity Mismatch: The boiling point of your solvent might be too high.

    • Solution: Add a small amount of a miscible "anti-solvent" (one in which the compound is insoluble, like hexanes or heptane) to the hot solution until it just becomes cloudy. Then, add a drop or two of the "good" solvent to redissolve the solid and achieve clarity. This lowers the overall polarity and encourages crystallization at a more favorable temperature.

  • Impurity-Induced Melting Point Depression: Significant impurities can lower the melting point of your compound, making it more prone to oiling out.

    • Solution: Try to remove some impurities first. This could involve a pre-wash of the crude solid with a solvent that dissolves the impurity but not your product (e.g., a quick rinse with cold diethyl ether).

Q3: My yield after recrystallization is extremely low. How can I improve it?

Answer: Low yield is a common issue and typically points to one of several experimental factors.

Troubleshooting Steps:

  • Using Too Much Solvent: This is the most frequent cause. If you use an excessive volume of hot solvent to dissolve your crude material, the solution will not become sufficiently supersaturated upon cooling, and a large amount of your product will remain dissolved.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated crude material. If you've already used too much, you can carefully evaporate some of the solvent under a gentle stream of nitrogen to re-concentrate the solution.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. This can be done by passing hot solvent through it just before filtering your solution or by placing the setup under a heat lamp.

  • Incomplete Crystallization: You may not have allowed enough time or a low enough temperature for crystallization to complete.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes. Gently scratching the inside of the flask with a glass rod can sometimes induce further crystallization.

Q4: The purity of my compound (by NMR/HPLC) didn't improve. What should I do next?

Answer: If recrystallization fails to improve purity, it suggests the primary impurity has very similar solubility properties to your target compound.

Plausible Impurities & Next Steps:

  • Unreacted Starting Material: If 4-ethoxyindole was the starting material for a formylation reaction (e.g., Vilsmeier-Haack), it might co-crystallize. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles like indoles.[4][5]

  • Isomeric Impurities: If the synthesis could produce other isomers (e.g., formylation at a different position), these may be very difficult to separate by recrystallization.

  • Reaction Byproducts: Vilsmeier-type reactions can sometimes lead to the formation of indole trimers or other complex adducts, especially under non-optimized conditions.[6]

Alternative Purification Strategies:

  • Column Chromatography: This is the most robust method for separating compounds with similar polarities. A silica gel column using a gradient elution of hexanes and ethyl acetate is a standard starting point.

  • Bisulfite Adduct Formation: Aromatic aldehydes can often be purified by forming a solid bisulfite adduct, which can be filtered off from non-aldehyde impurities.[7] The aldehyde can then be regenerated by treating the adduct with a base.[8] This is a highly effective chemical separation method.

Section 3: Standardized Recrystallization Protocol

This protocol provides a self-validating, step-by-step methodology. The key is to perform a small-scale trial first to confirm your chosen solvent system before committing the bulk of your material.

cluster_prep Step 1: Preparation cluster_dissolve Step 2: Dissolution cluster_filter Step 3: Hot Filtration (Optional) cluster_cool Step 4: Crystallization cluster_isolate Step 5: Isolation & Drying Prep Place crude solid in an Erlenmeyer flask. Add a stir bar. Dissolve Add minimal hot solvent in portions while heating and stirring until all solid just dissolves. Prep->Dissolve Filter_Check Are there insoluble impurities present? Dissolve->Filter_Check Hot_Filter Filter solution while hot through a pre-heated funnel into a clean, pre-warmed flask. Filter_Check->Hot_Filter Yes Slow_Cool Remove from heat, cover, and allow to cool slowly to room temperature. Filter_Check->Slow_Cool No Hot_Filter->Slow_Cool Ice_Bath Place flask in an ice-water bath for >30 minutes to maximize crystal formation. Slow_Cool->Ice_Bath Isolate Collect crystals by vacuum filtration (e.g., using a Büchner funnel). Ice_Bath->Isolate Wash Wash crystals with a small amount of ice-cold solvent. Isolate->Wash Dry Dry crystals under vacuum. Wash->Dry

Caption: Standard experimental workflow for recrystallization.

References

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • PubChem. 4-Hydroxyindole-3-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Indole-3-carbaldehyde. Available at: [Link]

  • Google Patents. Crystallization process of tricyclic indole derivatives.
  • ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Efficient and Diverse Synthesis of Indole Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. Purification of aromatic polycarboxylic acids by recrystallization.
  • Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions. Available at: [Link]

  • National Institutes of Health. Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. Available at: [Link]

  • MDPI. Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: How To - Tips and Tricks: Recrystallization. Available at: [Link]

  • Chemical Synthesis Database. 4-phenyl-1H-indole-3-carbaldehyde. Available at: [Link]

  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]

  • Google Patents. Process of preparing purified aqueous indole solution.
  • LabXchange. Synthesis, Distillation, & Recrystallization. Available at: [Link]

  • ResearchGate. Synthesis of 2-Halo-3-Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Strategies for 4-Ethoxy-1H-indole-3-carbaldehyde Reactions

Welcome to the technical support center for the analysis of 4-ethoxy-1H-indole-3-carbaldehyde and its related reaction impurities. This guide is designed for researchers, chemists, and quality control professionals engag...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-ethoxy-1H-indole-3-carbaldehyde and its related reaction impurities. This guide is designed for researchers, chemists, and quality control professionals engaged in the synthesis and purification of this important heterocyclic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your analytical workflows effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when beginning the analysis of a new synthetic procedure.

Q1: What are the most common byproducts I should expect when synthesizing 4-ethoxy-1H-indole-3-carbaldehyde?

A1: The synthesis of indole-3-carbaldehydes, most commonly via the Vilsmeier-Haack reaction, is robust but prone to specific side reactions.[1][2][3] The primary impurities arise from the high reactivity of the indole nucleus and the product itself under acidic conditions. Key byproducts to monitor include:

  • Unreacted Starting Material: Residual 4-ethoxyindole.

  • Bis(indolyl)methane Derivatives: This is a frequent high-molecular-weight impurity. It forms when the newly generated aldehyde product acts as an electrophile and reacts with a second molecule of the electron-rich starting material (4-ethoxyindole).[4] Controlling stoichiometry and maintaining low reaction temperatures are critical to suppress this pathway.[4]

  • Diformylated Products: Although the C3 position is most reactive, forcing conditions (excess Vilsmeier reagent, elevated temperatures) can lead to a second formylation at other positions on the indole ring.[4]

  • Hydrolysis/Degradation Products: Indole derivatives can be sensitive to prolonged exposure to strong acids or bases during workup, leading to potential ring-opened or decomposed species.

Q2: Which analytical technique is most suitable for routine purity checks of my reaction mixture?

A2: For routine analysis of reaction progress and final product purity, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. It offers an excellent balance of speed, sensitivity, and resolving power for the typical byproducts encountered. A reverse-phase C18 column is the standard starting point for method development, as it effectively separates the moderately polar target compound from both less polar starting materials and more polar impurities.[5][6]

Q3: How do I choose between HPLC, GC-MS, and NMR for characterizing an unknown impurity?

A3: The choice depends on the information you need. The following workflow is a logical approach to impurity identification.

G cluster_0 Impurity Identification Workflow Start Crude Reaction Mixture HPLC_Purity HPLC Purity Screen (UV-DAD) Start->HPLC_Purity Decision Unknown Peak Detected? HPLC_Purity->Decision Isolate Isolate Impurity (Prep-HPLC or Column Chromatography) Decision->Isolate  Yes End Structure Confirmed Decision->End  No (Clean) NMR Structural Elucidation (1H, 13C, 2D NMR) Isolate->NMR MS Molecular Weight & Formula (LC-MS or GC-MS) Isolate->MS NMR->End MS->End

Caption: Workflow for Impurity Identification.

  • HPLC with Diode-Array Detection (DAD): Start here. It quantifies the impurity and provides a UV spectrum, which can indicate if the impurity retains the indole chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the next logical step. It provides the molecular weight of the impurity, which is a critical piece of the puzzle.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable only if the impurity is volatile and thermally stable. It can provide valuable fragmentation data for structural clues.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive technique for structural elucidation.[8] After isolating a sufficient quantity of the impurity (often by preparative HPLC), ¹H and ¹³C NMR will reveal its precise structure.

Troubleshooting Guide by Analytical Method

This guide provides solutions to common problems encountered during the analysis of 4-ethoxy-1H-indole-3-carbaldehyde reactions.

High-Performance Liquid Chromatography (HPLC)

Q: My chromatogram shows significant peak tailing for the main product. What is the cause and solution?

A: Peak tailing for indole-based compounds is commonly caused by secondary interactions between the basic nitrogen of the indole ring and acidic silanol groups on the silica-based column packing.

Causality: The lone pair of electrons on the indole nitrogen can form hydrogen bonds with exposed, acidic Si-OH groups on the column surface. This interaction is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.

Solutions:

Solution Mechanism & Rationale
Use an End-Capped Column Modern columns are "end-capped," meaning the free silanol groups are chemically derivatized to reduce their activity. Ensure you are using a high-quality, end-capped C18 or Phenyl-Hexyl column.
Lower Mobile Phase pH Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. By lowering the pH to ~3, the silanol groups are protonated and less active, minimizing the secondary interaction.
Increase Buffer Strength If using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help mask residual silanol activity.[9]

| Check for Column Overload | Injecting too much sample can cause peak distortion, including tailing.[9] Dilute your sample and reinject to see if the peak shape improves. |

Q: I see an unexpected peak that elutes very late in my gradient run. What could it be?

A: A late-eluting peak is typically a high-molecular-weight, nonpolar byproduct. In the context of this reaction, the most likely candidate is the bis(4-ethoxy-indolyl)methane derivative.

Verification Steps:

  • Check UV Spectrum: Use a DAD detector. The bis(indolyl)methane will have a UV spectrum very similar to the 4-ethoxyindole starting material, as it contains two indole chromophores.

  • Run LC-MS: The mass of this byproduct will correspond to (2 x mass of 4-ethoxyindole) + mass of CH₂ - (2 x mass of H).

  • Spiking Experiment: If you have a reference standard or a previously identified batch containing this impurity, "spike" your current sample with a small amount of it. If the late-eluting peak increases in area, its identity is confirmed.

Q: My retention times are drifting between injections. How can I stabilize my method?

A: Retention time drift is almost always due to a lack of system equilibration or changes in the mobile phase or temperature.[10][11]

G troubleshooting Retention Time Drift Cause Solution Temperature Fluctuation Use a column oven. Poor Column Equilibration Increase equilibration time between runs. Mobile Phase Composition Change Prepare fresh mobile phase; ensure proper mixing/degassing. Pump/Flow Rate Issue Check for leaks; purge pump.

Caption: Causes of HPLC Retention Time Drift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: How can I confirm the identity and purity of my 4-ethoxy-1H-indole-3-carbaldehyde using ¹H NMR?

A: The ¹H NMR spectrum provides a unique fingerprint. The key is to identify the characteristic signals.

Expected Chemical Shifts (in DMSO-d₆):

Proton Approx. δ (ppm) Multiplicity Rationale
Indole N-H ~12.2 Broad Singlet Acidic proton, often broad due to exchange.
Aldehyde CHO ~9.9 Singlet Highly deshielded by the adjacent carbonyl group.
H2 (Indole) ~8.3 Singlet Adjacent to the electron-withdrawing aldehyde and nitrogen.
Aromatic Protons 7.0 - 7.8 Multiplets Protons on the benzene portion of the indole ring.
Ethoxy -CH₂- ~4.1 Quartet Methylene group adjacent to the oxygen.

| Ethoxy -CH₃ | ~1.4 | Triplet | Terminal methyl group of the ethoxy chain. |

Reference data for indole-3-carboxaldehyde can be found in the literature.[8]

Purity Assessment: Integrating these signals relative to an internal standard of known concentration allows for quantitative analysis (qNMR). For qualitative purity, look for small peaks that do not correspond to the expected structure. Common impurities to watch for are residual starting material (4-ethoxyindole, which lacks the aldehyde and H2 singlets) and solvents.[12]

Q: I see broad signals in my ¹H NMR spectrum. What is causing this?

A: Broadening of NMR signals can be attributed to several factors:

  • Chemical Exchange: The N-H proton of the indole is acidic and can exchange with trace amounts of water or other protic impurities, leading to a broad signal. This is normal.

  • Paramagnetic Impurities: Trace metals from reagents or reaction vessels can cause significant broadening of all nearby proton signals. To test for this, add a small amount of a chelating agent like EDTA to your NMR tube, shake well, and re-acquire the spectrum. If the peaks sharpen, paramagnetic contamination is the culprit.

  • Low Solubility/Aggregation: If the sample is not fully dissolved or is aggregating at the concentration used for NMR, signals can broaden. Try diluting the sample or acquiring the spectrum at a slightly elevated temperature.

  • Poor Shimming: The magnetic field may not be homogeneous. Ensure the instrument is properly shimmed before acquisition.

Detailed Analytical Protocols
Protocol 1: HPLC-DAD Method for Purity Analysis

This protocol provides a robust starting point for the analysis of 4-ethoxy-1H-indole-3-carbaldehyde.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column:

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    Time (min) %A %B Flow Rate (mL/min)
    0.0 70 30 1.0
    15.0 10 90 1.0
    18.0 10 90 1.0
    18.1 70 30 1.0

    | 22.0 | 70 | 30 | 1.0 |

  • Method Parameters:

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • DAD Wavelength: Monitor at 254 nm and 300 nm. Collect spectra from 200-400 nm.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the reaction sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Expected Elution Order:

    • More polar degradation byproducts will elute first.

    • 4-ethoxy-1H-indole-3-carbaldehyde will be the main peak.

    • Unreacted 4-ethoxyindole will elute slightly later than the product.

    • The nonpolar bis(indolyl)methane byproduct will elute last.

Protocol 2: Sample Preparation for NMR and MS Characterization
  • Isolation:

    • If an impurity is present at >5%, perform preparative HPLC or flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the impurity.

  • NMR Sample Preparation:

    • Dissolve 2-5 mg of the purified compound (product or byproduct) in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • DMSO-d₆ is often preferred as it solubilizes most indole derivatives well and shifts the residual water peak away from the aromatic region.[12][13]

    • Filter the sample through a glass wool plug into a clean, dry NMR tube.

  • MS Sample Preparation (LC-MS):

    • Prepare a dilute solution of the sample (~10-50 µg/mL) in the initial mobile phase of your LC method (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).

    • Direct infusion into the mass spectrometer is also possible after dissolving the sample in a suitable solvent like methanol or acetonitrile.

References
  • Benchchem. (2025).
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 897-909.
  • ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic acid, (a)), metabolite II (indole-3-glyoxylic acid, (b)), and metabolite III (indole-3-aldehyde, (c)).
  • Der Pharma Chemica. (2025).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Majors, J. (2018).
  • Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. (n.d.).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Alizadeh, A., & Zohreh, N. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactions. International Letters of Chemistry, Physics and Astronomy, 12, 186-194.
  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Gribble, G. W. (2018). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. Molecules, 23(10), 2641.
  • Palladino, P., et al. (2024). A novel colorimetric assay for indole-3-carbaldehyde detection in foods. Food Chemistry Advances, 4, 100643.
  • Der Pharma Chemica. (n.d.).
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. 101, 21–33.
  • Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 209-217.
  • MedChemExpress. (n.d.). 4-Hydroxy-1H-indole-3-carbaldehyde.
  • Al-Mousawi, S. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Mini-Reviews in Organic Chemistry, 14(5), 379-391.
  • ACS Omega. (2025).
  • National Institutes of Health. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Separation and characterization of urinary indoles resembling 5-hydroxytryptamine and tryptamine.
  • SIELC Technologies. (n.d.). Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column.
  • Smith, G. F. (1954). Indoles. Part I. The formylation of indole and some reactions of 3-formylindole. Journal of the Chemical Society (Resumed), 3842.
  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.

Sources

Optimization

Overcoming solubility issues of 4-ethoxy-1H-indole-3-carbaldehyde in organic solvents

Welcome to the technical support center for 4-ethoxy-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-ethoxy-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges with this compound.

Compound Profile: Understanding 4-Ethoxy-1H-indole-3-carbaldehyde

4-Ethoxy-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde. Its structure, featuring a bicyclic aromatic indole core, a polar carbaldehyde group, and an ethoxy substituent, results in a molecule with mixed polarity. The indole ring system is largely hydrophobic, while the aldehyde and the nitrogen heteroatom can participate in hydrogen bonding.[1] The addition of the ethoxy group increases its lipophilicity compared to its hydroxylated counterpart, 4-hydroxy-1H-indole-3-carbaldehyde.[2] Consequently, the compound is expected to have low solubility in aqueous media and limited solubility in non-polar solvents, while showing better solubility in polar organic solvents.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of 4-ethoxy-1H-indole-3-carbaldehyde?

A1: Based on its structural similarity to other indole-3-carbaldehyde derivatives, it is predicted to be poorly soluble in water and non-polar solvents like hexane.[1][4] It should exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol.[1][5]

Q2: I am having difficulty preparing a stock solution at my desired concentration. What are the first solvents I should try?

A2: For preparing high-concentration stock solutions, begin with strong, polar aprotic solvents.

SolventAbbreviationTypical Starting ConcentrationNotes
Dimethyl SulfoxideDMSO10-50 mg/mLA powerful and common solvent for indole derivatives.[5] Note that hygroscopic DMSO can impact solubility; use a fresh, unopened bottle.[6]
DimethylformamideDMF10-50 mg/mLAnother excellent choice for achieving high concentrations.[5]
EthanolEtOH≥10 mg/mLA less toxic option, suitable for many applications.[7]
MethanolMeOHVariableGenerally a good solvent for polar organic molecules.[1]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and what can I do?

A3: This is a common issue known as "antisolvent precipitation." Your compound is highly soluble in the DMSO stock but poorly soluble in the final aqueous buffer. When diluted, the concentration of DMSO is no longer sufficient to keep the compound in solution.

Immediate Solutions:

  • Decrease the Final Concentration: The simplest solution is to lower the final concentration of the compound in your aqueous medium.

  • Use an Intermediate Dilution Step: First, dilute the DMSO stock into a solution containing a co-solvent before the final dilution into the aqueous buffer.

  • Incorporate Co-solvents: For maximum solubility in aqueous buffers, the recommended approach is to first dissolve the compound in a strong solvent like DMSO and then dilute it with the aqueous buffer of choice.[5] A 1:1 solution of DMSO:PBS (pH 7.2) is a common starting point.[5]

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

If basic solvent selection fails, a more systematic approach is required. This workflow will guide you through proven techniques to improve solubility.

G cluster_0 Initial Troubleshooting Workflow start Start: Compound fails to dissolve in desired solvent screen Q: Have you tried strong polar aprotic solvents? (e.g., DMSO, DMF) start->screen try_dmso Action: Attempt dissolution in 100% DMSO or DMF. screen->try_dmso No cosolvency Q: Does the compound precipitate upon aqueous dilution? screen->cosolvency Yes try_dmso->cosolvency use_cosolvent Action: Implement a co-solvent system. (e.g., DMSO/PEG/Tween) cosolvency->use_cosolvent Yes ph_adjust Q: Is the solubility still insufficient? cosolvency->ph_adjust No use_cosolvent->ph_adjust adjust_ph Action: Modify the pH of the aqueous buffer. Try acidic conditions (pH 3-5). ph_adjust->adjust_ph Yes success Success: Compound Solubilized ph_adjust->success No advanced Consider Advanced Techniques: - Solid Dispersions - Surfactants - Complexation adjust_ph->advanced advanced->success

Caption: A workflow for initial solubility troubleshooting.

Q4: How does co-solvency work, and what systems should I try?

A4: Co-solvency involves adding a water-miscible organic solvent to an aqueous solution to increase the solubility of a hydrophobic compound.[8][9] The co-solvent works by reducing the polarity of the water, making the solvent system more favorable for your nonpolar compound.[10][11]

Recommended Co-solvent Systems:

System ComponentsRatio (v/v/v) ExampleApplication Notes
DMSO / PEG300 / Tween-80 / Saline10% / 40% / 5% / 45%A robust system for increasing the solubility of indole derivatives for in vivo and in vitro studies.[6]
Ethanol / Propylene Glycol / Water20% / 30% / 50%Common in pharmaceutical formulations. Ethanol and propylene glycol are well-tolerated co-solvents.[8][9]
DMSO / PBS (pH 7.2)50% / 50%A simple starting point for cell-based assays, though cytotoxicity of DMSO must be considered.[5]

Q5: Can pH adjustment improve the solubility of 4-ethoxy-1H-indole-3-carbaldehyde?

A5: Yes, it is a viable strategy. The solubility of compounds with ionizable groups is often pH-dependent.[12][13] While the indole nitrogen is only weakly basic, decreasing the pH of the solution can lead to its protonation. This resulting cationic form of the molecule will have significantly higher aqueous solubility.[14][15]

Recommendation:

  • Determine the pKa: If possible, determine the pKa of your compound.

  • Test Acidic Conditions: Prepare your aqueous buffer at a pH below the compound's pKa. Start with buffers at pH 3, 4, and 5 to see if solubility improves. For weakly basic compounds, lowering the pH generally increases solubility.[12]

Q6: I've tried co-solvents and pH adjustment, but I still see precipitation over time. What's next?

A6: If standard methods are insufficient, you may need to explore more advanced formulation strategies. These techniques often require specialized equipment and expertise but can significantly enhance solubility.

  • Solid Dispersions: This involves dispersing the amorphous form of your compound in a polymer carrier matrix (e.g., PVP, HPMC).[16][17] The amorphous state has higher energy and thus greater solubility than the crystalline form.[16]

  • Use of Surfactants: Surfactants like sodium lauryl sulfate, Tween 80, or Span can increase solubility by forming micelles that encapsulate the hydrophobic compound, increasing its permeability in the dissolution medium.[16]

  • Complexation with Cyclodextrins: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with your compound, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility.[16]

  • Particle Size Reduction (Micronization): Reducing the particle size of your compound increases the surface area available for dissolution.[18][19] While this improves the rate of dissolution, it does not change the intrinsic equilibrium solubility.[19] This is often combined with other methods.[14]

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This is the gold standard method for accurately determining the equilibrium solubility of a compound in a specific solvent system.

G cluster_protocol Shake-Flask Solubility Protocol step1 Step 1: Add Excess Compound Add an excess amount of the solid compound to a known volume of the test solvent in a sealed vial. step2 Step 2: Equilibrate Place the vial on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. step1->step2 step3 Step 3: Separate Phases Allow the suspension to settle. Centrifuge the sample to pellet the remaining undissolved solid. step2->step3 step4 Step 4: Sample Supernatant Carefully withdraw an aliquot of the clear supernatant. step3->step4 step5 Step 5: Dilute & Analyze Dilute the supernatant with a suitable solvent and analyze the concentration using a validated analytical method (e.g., HPLC, UV-Vis Spectroscopy). step4->step5

Caption: The experimental workflow for the shake-flask solubility method.

Methodology:

  • Preparation: Add an excess amount of 4-ethoxy-1H-indole-3-carbaldehyde to a scintillation vial containing a known volume of the solvent system to be tested. "Excess" means that solid material should still be visible after the equilibration period.

  • Equilibration: Seal the vials and place them on an orbital shaker. Maintain a constant temperature (e.g., 25°C) and shake for a sufficient time (typically 24 to 48 hours) to ensure the solution is fully saturated and has reached equilibrium.[14]

  • Phase Separation: After the incubation period, remove the vials and allow them to stand to let undissolved solids settle.[14]

  • Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, centrifuge the sample at high speed.[14]

  • Analysis: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectrophotometry.[14] This concentration represents the equilibrium solubility.

References
  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Ask Ayurveda. (n.d.). Phytochemicals in Food – Uses, Benefits & Food Sources.
  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
  • BenchChem. (n.d.). Technical Support Center: Solubility Enhancement for Isoindole Derivatives.
  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • National Institutes of Health (NIH). (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds.
  • Wikipedia. (n.d.). Cosolvent.
  • MedChemExpress. (n.d.). 4-Hydroxy-1H-indole-3-carbaldehyde.
  • Solubility of Things. (n.d.). Indole-3-carboxaldehyde.
  • The Pharma Times. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Solubility of Things. (n.d.). Indole.
  • Vedantu. (n.d.). How does pH affect solubility class 11 chemistry CBSE.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • PubChem. (n.d.). 4-Hydroxyindole-3-carboxaldehyde.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Khan Academy. (n.d.). pH and solubility.
  • APExBIO. (n.d.). Indole-3-carboxaldehyde.
  • ChemicalBook. (n.d.). Indole-3-carboxaldehyde.
  • Cayman Chemical. (2020). Indole-3-carboxaldehyde.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Spectroscopic Elucidation of 4-Ethoxy-1H-indole-3-carbaldehyde: A Comparative NMR Analysis

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the elucidation of molecular structures. This guide provides an in-depth analysis and predicted spectral assignment for 4-ethoxy-1H-indole-3-carbaldehyde, a substituted indole derivative of interest in medicinal chemistry.[1][2] Indole-3-carbaldehyde and its derivatives are crucial intermediates in the synthesis of biologically active compounds.[1]

This guide moves beyond a simple data report, offering a comparative analysis with structurally related analogues to provide a robust framework for spectral interpretation. The causality behind chemical shifts and coupling patterns will be explored, grounding the assignments in fundamental principles and empirical data from the literature.

Experimental Design & Rationale: The NMR Experiment

The data presented herein is based on established NMR spectroscopic techniques.[3][4] A typical experimental setup for acquiring ¹H and ¹³C NMR spectra involves dissolving the analyte in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), and recording the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3][4] The choice of solvent can influence the chemical shifts of labile protons, such as the N-H proton of the indole ring.[5]

Predicted ¹H NMR Spectral Assignment of 4-Ethoxy-1H-indole-3-carbaldehyde

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. The predicted assignments for 4-ethoxy-1H-indole-3-carbaldehyde are detailed in Table 1 and the rationale is discussed below. The structure and numbering scheme are shown in Figure 1.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale/Comparison
H1 (N-H)~12.0br s-The N-H proton of indoles is typically deshielded and appears as a broad singlet. In DMSO-d₆, this signal is often observed at a high chemical shift.[4][6]
H2~8.3s-The H2 proton is adjacent to the electron-withdrawing aldehyde group and the nitrogen atom, leading to significant deshielding. It appears as a singlet as it has no adjacent protons. For the parent indole-3-carbaldehyde in DMSO-d6, this proton is observed around 8.32 ppm.[7]
H5~7.2-7.4tJ = ~8.0This proton is part of the benzenoid ring and will be a triplet due to coupling with H6 and H7. Its chemical shift will be influenced by the ethoxy group at C4.
H6~6.9-7.1dJ = ~8.0Coupled to H5, this proton will appear as a doublet. The electron-donating effect of the ethoxy group will shield this proton relative to the parent indole.
H7~7.5-7.7dJ = ~8.0This proton will be a doublet due to coupling with H6. Its chemical shift is generally downfield in 4-substituted indoles.
H1' (CHO)~10.0s-The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and appears as a sharp singlet.[3][4]
-OCH₂-~4.1-4.3qJ = ~7.0The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons.
-CH₃~1.4-1.6tJ = ~7.0The methyl protons of the ethoxy group will be a triplet due to coupling with the methylene protons.

¹³C NMR Spectral Assignment of 4-Ethoxy-1H-indole-3-carbaldehyde

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for 4-ethoxy-1H-indole-3-carbaldehyde are presented in Table 2. These predictions are based on the known effects of substituents on the chemical shifts of the indole ring.[8]

CarbonPredicted Chemical Shift (ppm)Rationale/Comparison
C2~138The C2 carbon is typically downfield in indole-3-carbaldehydes. For the parent compound in DMSO-d6, it is observed at 138.20 ppm.[7]
C3~118The presence of the aldehyde group at this position influences its chemical shift. For the parent compound in DMSO-d6, it is observed at 118.24 ppm.[7]
C3a~124This is a quaternary carbon at the ring junction.
C4~155The C4 carbon is directly attached to the electron-donating ethoxy group, causing a significant downfield shift (α-effect). For a similar compound, 7-iodo-4-methoxy-1H-indole-3-carbaldehyde, the C4 carbon is observed at 154.4 ppm.[4]
C5~122The chemical shift of this carbon will be influenced by the adjacent C4-ethoxy group.
C6~115The ethoxy group at C4 will have a shielding effect on the C6 carbon (γ-effect).
C7~110The chemical shift of C7 will be moderately affected by the C4 substituent.
C7a~137This is the other quaternary carbon at the ring junction. For the parent compound in DMSO-d6, it is observed at 137.08 ppm.[7]
C=O~185The aldehyde carbonyl carbon is characteristically found at a very downfield chemical shift.[3]
-OCH₂-~64The methylene carbon of the ethoxy group is deshielded by the oxygen atom.
-CH₃~15The methyl carbon of the ethoxy group is typically observed in the upfield region of the spectrum.

Comparative Analysis with Structurally Similar Compounds

To enhance the confidence in these assignments, a comparison with experimentally determined data for related compounds is invaluable.

  • 1H-Indole-3-carbaldehyde: The parent compound provides a baseline. In DMSO-d₆, the aromatic protons appear between 7.2 and 8.2 ppm, the N-H proton is at 12.19 ppm, and the aldehyde proton is at 9.99 ppm.[6][7] The presence of the C4-ethoxy group in our target molecule is expected to shift the signals of the benzenoid protons (H5, H6, H7) upfield due to its electron-donating nature.

  • 1-ethyl-4-methoxy-1H-indole-3-carbaldehyde: This compound is a close analogue. Although the N-H is substituted, the shifts of the aromatic protons provide a good comparison. In CDCl₃, the aromatic protons are observed at 7.23 (t), 7.03 (d), and 6.73 (d) ppm.[3] The ethoxy group in our target molecule is expected to have a similar electronic effect to the methoxy group.

  • 7-iodo-4-methoxy-1H-indole-3-carbaldehyde: The ¹³C NMR data for this compound shows the C4 carbon at 154.4 ppm due to the methoxy group, which supports our prediction for the C4 chemical shift in the ethoxy analogue.[4]

Visualizing the Molecular Structure and Key Correlations

To further aid in the structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental.

Figure 1: Structure and numbering of 4-ethoxy-1H-indole-3-carbaldehyde.

A COSY spectrum would show correlations between adjacent protons, for example, between H5 and H6, and between H6 and H7. An HMBC spectrum would reveal long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons. For instance, the aldehyde proton (H1') would show a correlation to C3, and the methylene protons of the ethoxy group would show a correlation to C4.

NMR_Workflow cluster_experiment Experimental Protocol cluster_analysis Data Analysis and Assignment Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition 1D (¹H, ¹³C) and 2D (COSY, HMBC) NMR Data Acquisition Sample_Prep->NMR_Acquisition 1D_Analysis Analyze ¹H and ¹³C Spectra (Chemical Shift, Multiplicity) NMR_Acquisition->1D_Analysis 2D_Analysis Analyze 2D Spectra (COSY, HMBC Correlations) 1D_Analysis->2D_Analysis Comparative_Analysis Compare with Data from Related Compounds 2D_Analysis->Comparative_Analysis Final_Assignment Final Spectral Assignment Comparative_Analysis->Final_Assignment

Figure 2: A typical workflow for NMR spectral assignment.

Conclusion

The structural elucidation of 4-ethoxy-1H-indole-3-carbaldehyde can be confidently achieved through a combination of ¹H and ¹³C NMR spectroscopy, supported by 2D NMR techniques and a comparative analysis with known compounds. The predicted spectral data and assignments provided in this guide offer a robust starting point for researchers working with this and related indole derivatives. By understanding the underlying principles of substituent effects and coupling patterns, scientists can approach spectral interpretation with greater confidence and accuracy, ensuring the integrity of their research and development efforts.

References

  • NMR Spectroscopy of Indole Derivatives. (2025). YouTube. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). Thieme Connect. Retrieved from [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
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  • Morales-Ríos, M. S., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 437-450.
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Comparative

A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of 4-Ethoxy-1H-indole-3-carbaldehyde

Introduction: The Analytical Imperative for Novel Heterocycles In the landscape of drug discovery and development, heterocyclic compounds form the backbone of a vast number of therapeutic agents. The indole scaffold, in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of drug discovery and development, heterocyclic compounds form the backbone of a vast number of therapeutic agents. The indole scaffold, in particular, is a privileged structure, serving as a critical pharmacophore in modern medicine.[1] 4-ethoxy-1H-indole-3-carbaldehyde, a functionalized indole derivative, represents a class of molecules with significant potential as a synthetic intermediate or a bioactive compound itself. Its precise and unambiguous characterization is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, efficacy, and quality of potential pharmaceutical products.[2][3] Impurities or structural misinterpretations, even at trace levels, can have profound biological consequences, making the choice of analytical methodology a critical decision point in the development pipeline.[2][4]

This guide provides an in-depth analysis of High-Resolution Mass Spectrometry (HRMS) for the characterization of 4-ethoxy-1H-indole-3-carbaldehyde. We will explore the causality behind the selection of HRMS, objectively compare its performance against established analytical alternatives, and provide detailed, field-proven protocols to empower researchers in their analytical workflows.

The Unrivaled Power of High-Resolution Mass Spectrometry (HRMS)

HRMS, particularly when coupled with liquid chromatography (LC-MS), has emerged as an indispensable tool for the structural elucidation and impurity profiling of pharmaceutical compounds.[5][6] Unlike nominal mass instruments, HRMS analyzers (e.g., Orbitrap, Time-of-Flight) provide mass measurements with exceptional accuracy, typically below 5 parts-per-million (ppm). This capability allows for the determination of a molecule's elemental formula from its exact mass, a crucial first step in identifying an unknown compound or confirming the structure of a synthesized molecule. For a compound like 4-ethoxy-1H-indole-3-carbaldehyde, this precision is paramount for distinguishing it from potential isomeric impurities that would be indistinguishable by low-resolution mass spectrometry.

The HRMS Analytical Workflow

The power of HRMS lies not just in the mass analyzer but in the integrated workflow that ensures robust and reliable data. The choice to couple HRMS with Ultra-High-Performance Liquid Chromatography (UHPLC) is deliberate; it provides superior separation of the target analyte from complex matrix components and closely related impurities prior to mass analysis, thereby reducing ion suppression and improving data quality.

HRMS_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis Prep Dissolution in Mobile Phase LC UHPLC System (Reversed-Phase C18) Prep->LC Injection Ion Ionization Source (ESI+) LC->Ion Elution MS HRMS Analyzer (e.g., Orbitrap, TOF) Ion->MS Full Scan (MS1) MSMS MS/MS Fragmentation (HCD/CID) MS->MSMS Precursor Selection Data Elemental Composition & Structural Elucidation MSMS->Data Fragment Ion Analysis

Caption: A typical UHPLC-HRMS/MS workflow for the analysis of a small molecule.

Comparative Analysis of Key Analytical Techniques

While HRMS offers unparalleled depth of information, a comprehensive analytical strategy often involves orthogonal techniques. The choice depends on the specific question being asked—be it routine purity assessment, definitive structural confirmation, or unknown identification.

Technique Primary Application Strengths Limitations Sensitivity Selectivity
HRMS (LC-MS/MS) Structural Elucidation, Impurity ID, QuantificationProvides exact mass for elemental formula determination; MS/MS fragmentation confirms structure; detects unknowns.[4][5]Higher initial instrument cost; requires skilled operators.pg - fgVery High
HPLC-UV Routine Purity Analysis, QuantificationRobust, reproducible, and widely available; excellent for quantitative analysis against a known standard.[4]Cannot identify unknown impurities; requires chromophores for detection; co-eluting peaks can mislead.[4]ng - µgModerate to High
NMR Spectroscopy Definitive Structural ConfirmationThe "gold standard" for unambiguous structure determination of pure compounds; provides detailed connectivity information.[5]Relatively low sensitivity; requires larger sample amounts (µg-mg); complex mixture analysis is challenging.[7]µg - mgVery High
GC-MS Analysis of Volatile/Semi-Volatile CompoundsExcellent chromatographic resolution; extensive, standardized spectral libraries for identification.[6][8]Compound must be thermally stable and volatile (or be derivatized); not suitable for many larger drug molecules.[9]pg - ngHigh

HRMS in Action: A Deep Dive into 4-Ethoxy-1H-indole-3-carbaldehyde Analysis

Let's consider a practical scenario: confirming the identity and assessing the purity of a newly synthesized batch of 4-ethoxy-1H-indole-3-carbaldehyde.

1. Unambiguous Formula Confirmation (MS1 Analysis)

The elemental composition of 4-ethoxy-1H-indole-3-carbaldehyde is C₁₁H₁₁NO₂ . Using HRMS, we expect to detect the protonated molecule, [M+H]⁺.

  • Calculated Monoisotopic Mass of [M+H]⁺: 190.08630

  • Observed Mass (Hypothetical): 190.08615

  • Mass Accuracy: -0.79 ppm

This sub-ppm mass accuracy provides extremely high confidence in the assigned elemental formula, effectively ruling out other potential formulas within a reasonable tolerance window.

2. Structural Confirmation via MS/MS Fragmentation

Following the initial full scan (MS1), the ion at m/z 190.0863 is isolated and fragmented to produce a tandem mass spectrum (MS2). The resulting fragmentation pattern serves as a structural fingerprint. The fragmentation of indole derivatives often involves characteristic losses from the side chains and cleavage of the indole ring itself.[1][10][11]

For 4-ethoxy-1H-indole-3-carbaldehyde, a plausible fragmentation pathway initiated by collision-induced dissociation (CID) would involve initial losses from the ethoxy and aldehyde groups, which are the most labile parts of the molecule.

Fragmentation_Pathway Parent [M+H]⁺ m/z 190.0863 C₁₁H₁₂NO₂⁺ Frag1 m/z 162.0550 C₁₀H₈NO₂⁺ Parent->Frag1 - C₂H₄ (ethylene) Frag2 m/z 144.0444 C₁₀H₆NO⁺ Frag1->Frag2 - H₂O Frag3 m/z 116.0491 C₈H₆N⁺ Frag2->Frag3 - CO

Sources

Validation

A Comparative Analysis of the Biological Activities of 4-Ethoxy-1H-indole-3-carbaldehyde Derivatives

In the ever-evolving landscape of drug discovery, the indole nucleus stands out as a privileged scaffold, forming the core of numerous compounds with significant therapeutic potential. Among these, derivatives of indole-...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of drug discovery, the indole nucleus stands out as a privileged scaffold, forming the core of numerous compounds with significant therapeutic potential. Among these, derivatives of indole-3-carbaldehyde have garnered considerable attention for their diverse biological activities. This guide provides a comparative analysis of the biological activities of 4-ethoxy-1H-indole-3-carbaldehyde derivatives, contextualized within the broader family of indole-3-carbaldehyde analogs. While direct experimental data on the 4-ethoxy substituted derivatives are emerging, we can infer their potential activities by examining the structure-activity relationships (SAR) of related compounds, particularly those with substitutions at the 4-position of the indole ring.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by experimental data from published studies.

The Indole-3-Carbaldehyde Scaffold: A Versatile Template for Bioactivity

Indole-3-carbaldehyde serves as a versatile starting material for the synthesis of a wide array of bioactive molecules.[1][2] The reactivity of the aldehyde group at the C-3 position allows for the facile introduction of various functional groups, leading to the generation of diverse chemical libraries. These derivatives, including Schiff bases, thiosemicarbazones, and chalcones, have been extensively studied and have shown promising results in preclinical models.[3] The biological activity of these derivatives is often modulated by the nature and position of substituents on the indole ring.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Indole derivatives are well-established as potent anticancer agents.[4][5] Various indole-3-carbaldehyde derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

A study on novel indole-based arylsulfonylhydrazides, which are derivatives of indole-3-carbaldehyde, revealed promising anticancer activity against human breast cancer cell lines.[6] For instance, a derivative bearing a 4-chloro substituent on the phenylsulfonyl moiety exhibited potent inhibition of both MCF-7 and MDA-MB-468 cancer cells.[6] While this study did not include a 4-ethoxy derivative, the data on a 4-methoxy analog provides a valuable point of reference.

Comparative Anticancer Activity of Indole-3-Carbaldehyde Derivatives
Derivative ClassSubstituent (R)Cancer Cell LineIC50 (µM)Reference
Arylsulfonylhydrazide4-MethoxyMCF-7>100[6]
Arylsulfonylhydrazide4-MethylMCF-782.03[6]
Arylsulfonylhydrazide4-ChloroMCF-713.2[6]
Arylsulfonylhydrazide4-ChloroMDA-MB-4688.2[6]
Palladium(II) Complex with ThiosemicarbazoneTriphenylphosphineHepG-222.8[7]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

The data suggests that the electronic properties of the substituent on the phenyl ring significantly influence the anticancer activity. The strong electron-withdrawing nature of the chloro group appears to enhance cytotoxicity compared to the electron-donating methoxy and methyl groups. This trend provides a rationale for synthesizing and testing a 4-ethoxy derivative, which has similar electronic properties to the methoxy group, to further explore this structure-activity relationship.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at ~570 nm using a plate reader G->H

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of compounds.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Indole-3-carbaldehyde derivatives, particularly Schiff bases and semicarbazones, have emerged as a promising class of antimicrobial compounds.[8][9] Their mode of action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

A study on 4-indolecarbaldehyde, a structurally related compound, demonstrated broad-spectrum antimicrobial activity against a panel of 12 different bacteria and fungi.[10] This finding suggests that substitution at the 4-position of the indole ring is compatible with antimicrobial activity.

Comparative Antimicrobial Activity of Indole-3-Carbaldehyde Semicarbazone Derivatives
DerivativeSubstituentBacterial StrainMIC (µg/mL)Reference
Semicarbazone5-BromoStaphylococcus aureus100[9]
Semicarbazone5-BromoBacillus subtilis100[9]
Semicarbazone5-ChloroStaphylococcus aureus150[9]
Semicarbazone5-ChloroBacillus subtilis150[9]
Semicarbazone5-MethoxyStaphylococcus aureus>200[9]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

The data indicates that halogen substituents at the 5-position enhance antibacterial activity against Gram-positive bacteria compared to a methoxy group. While this data is for the 5-position, it highlights the importance of the electronic and lipophilic properties of the substituent. An ethoxy group at the 4-position would increase lipophilicity, which could potentially enhance membrane permeability and, consequently, antimicrobial activity.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Workflow for Agar Well Diffusion Assay

Agar_Well_Diffusion A Prepare a lawn of the test microorganism on an agar plate B Create wells in the agar using a sterile cork borer A->B C Add a known concentration of the test compound to each well B->C D Incubate the plates under appropriate conditions C->D E Measure the diameter of the zone of inhibition around each well D->E

Caption: Workflow of the agar well diffusion method for antimicrobial susceptibility testing.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and there is a continuous search for new anti-inflammatory agents. Indole-3-carboxaldehyde (ICA) itself has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[11][12][13][14] Derivatives of ICA are therefore of great interest for the development of novel anti-inflammatory drugs.

ICA has been reported to alleviate lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting reactive oxygen species (ROS) production and the activation of the NLRP3 inflammasome.[13] This activity is mediated through the activation of the aryl hydrocarbon receptor (AhR).

Signaling Pathway of Indole-3-Carboxaldehyde in Inflammation

Inflammation_Pathway ICA Indole-3-Carboxaldehyde (ICA) AhR Aryl Hydrocarbon Receptor (AhR) ICA->AhR activates ROS Reactive Oxygen Species (ROS) Production AhR->ROS inhibits NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 activates Inflammation Inflammation NLRP3->Inflammation promotes

Caption: Simplified signaling pathway of Indole-3-Carboxaldehyde's anti-inflammatory action.

Given that the parent compound exhibits anti-inflammatory activity, it is highly probable that its derivatives, including those with a 4-ethoxy substitution, will retain or even surpass this activity. The ethoxy group could influence the compound's solubility and ability to interact with the AhR, potentially modulating its anti-inflammatory potency.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

Nitric oxide is a key inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory activity.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in treated and untreated (LPS only) wells.

Structure-Activity Relationship at the 4-Position and the Potential of the Ethoxy Group

While direct experimental data for 4-ethoxy-1H-indole-3-carbaldehyde derivatives is limited, we can extrapolate from the available literature on other 4-substituted indoles. The presence of a substituent at the 4-position can influence the electronic and steric properties of the indole ring, thereby affecting its interaction with biological targets.

  • Electronic Effects: The ethoxy group is an electron-donating group. In the context of anticancer activity, where electron-withdrawing groups on appended aromatic rings seem to enhance potency, an electron-donating group on the indole nucleus itself might have a different effect. It could modulate the reactivity of the indole ring and its ability to participate in key interactions with target proteins.

  • Lipophilicity: The ethoxy group increases the lipophilicity of the molecule compared to a hydroxyl or methoxy group. This could enhance the compound's ability to cross cell membranes, potentially leading to increased intracellular concentrations and improved biological activity. This is particularly relevant for antimicrobial activity, where penetration of the bacterial cell wall is crucial.

  • Steric Effects: The bulkiness of the ethoxy group compared to a hydrogen or methoxy group could influence the binding of the molecule to its target. This could either be beneficial, by providing a better fit into a binding pocket, or detrimental, by causing steric hindrance.

The synthesis and biological evaluation of 4-ethoxy-1H-indole-3-carbaldehyde derivatives are therefore a logical next step to fully elucidate the structure-activity relationships of this promising class of compounds.

Conclusion and Future Directions

Derivatives of indole-3-carbaldehyde represent a rich source of biologically active compounds with potential applications in the treatment of cancer, infectious diseases, and inflammatory conditions. While the specific biological profile of 4-ethoxy-1H-indole-3-carbaldehyde derivatives remains to be fully characterized, the analysis of related compounds suggests that they are likely to possess significant therapeutic potential.

Future research should focus on the synthesis of a library of 4-ethoxy-1H-indole-3-carbaldehyde derivatives and their systematic evaluation in a panel of biological assays. Such studies will not only shed light on the specific activities of these compounds but also contribute to a deeper understanding of the structure-activity relationships that govern the biological effects of the indole-3-carbaldehyde scaffold. This knowledge will be invaluable for the rational design of new and more potent therapeutic agents.

References

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  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.). ResearchGate. [Link]

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  • Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones. (2018). New Journal of Chemistry, 42(13). [Link]

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  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega. [Link]

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  • Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action. (2018). Molecules. [Link]

  • (PDF) Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. (2024). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. (n.d.). Taylor & Francis Online. [Link]

  • Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. (2023). Communications Biology. [Link]

  • Synthesis, Structure–Activity Relationships, and Parasitological Profiling of Brussonol Derivatives as New Plasmodium falciparum Inhibitors. (2022). Molecules. [Link]

  • Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. (2018). R Discovery. [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. [Link]

  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (2020). RSC Advances. [Link]

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Comparative

A Comparative Guide to Structural Elucidation: X-ray Crystallography for 4-ethoxy-1H-indole-3-carbaldehyde Derivatives

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a critical juncture in the journey from discovery to application. In the realm...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a critical juncture in the journey from discovery to application. In the realm of medicinal chemistry, the indole scaffold is a privileged structure, and its derivatives, such as 4-ethoxy-1H-indole-3-carbaldehyde, are of significant interest. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural confirmation of this class of compounds. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate method for your research needs.

The Gold Standard: Unambiguous Structure by X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed three-dimensional map of electron density. From this map, atomic positions, bond lengths, and bond angles can be determined with unparalleled accuracy.[1] This level of detail is often crucial in drug design, where understanding protein-ligand interactions at the atomic level can guide the development of more potent and specific therapeutics.[3]

The primary advantage of X-ray crystallography is its ability to provide a complete and unambiguous structural determination, including the absolute stereochemistry of chiral molecules.[4] However, the technique is not without its limitations. The most significant hurdle is the need for high-quality single crystals, which can be challenging and time-consuming to grow.[1] Furthermore, the determined structure represents the molecule in a solid, crystalline state, which may not always perfectly reflect its conformation in a biological, solution-phase environment.[5]

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are invaluable tools in the chemist's arsenal. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely used for the characterization of novel compounds. The following table provides a comparative overview of these techniques for the structural analysis of 4-ethoxy-1H-indole-3-carbaldehyde derivatives.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Connectivity of atoms (1D & 2D NMR), relative stereochemistry, information about the electronic environment of nuclei.[6][7]Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.[8][9]
Sample Requirements High-quality single crystal (typically 0.1-0.5 mm).1-10 mg of pure sample dissolved in a deuterated solvent.[10]Micrograms to nanograms of sample.
State of Sample Solid (crystalline).Solution.Gas phase (after ionization).
Throughput Low to medium; crystal growth can be a bottleneck.High for 1D NMR; medium for 2D NMR.High.
Cost High (instrumentation and maintenance).Medium to high.Medium.
Key Advantage Unambiguous and complete 3D structure determination.[1]Provides structural information in solution, which can be more biologically relevant.[11]High sensitivity and ability to determine molecular formula.
Key Disadvantage Requires single crystals, which can be difficult to obtain.[1]Does not provide absolute stereochemistry directly and can be complex to interpret for large molecules.Provides limited information on stereochemistry and connectivity.

Experimental Protocols

To provide a practical context for this comparison, the following are detailed, step-by-step methodologies for the key experiments discussed.

Experimental Workflow: From Synthesis to Structural Confirmation

The overall process of synthesizing and characterizing a novel 4-ethoxy-1H-indole-3-carbaldehyde derivative involves a logical flow of these analytical techniques.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_definitive_char Definitive Structural Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Crystallization Crystallization NMR->Crystallization MS->Crystallization XRD X-ray Diffraction Crystallization->XRD Final_Structure Final_Structure XRD->Final_Structure Final 3D Structure

Caption: A typical experimental workflow for the synthesis and structural confirmation of a novel organic compound.

Protocol 1: Single-Crystal X-ray Diffraction

This protocol outlines the key steps for determining the crystal structure of a 4-ethoxy-1H-indole-3-carbaldehyde derivative.

1. Crystallization:

  • Rationale: The goal is to slowly bring a supersaturated solution of the compound to a state where nucleation and crystal growth can occur. The choice of solvent is critical and is often determined empirically.

  • Procedure:

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile) in a small, clean vial.[12][13]

    • Employ a slow evaporation technique by covering the vial with a cap containing a few pinholes and leaving it undisturbed in a vibration-free environment.

    • Alternatively, use a solvent/anti-solvent diffusion method. Place the solution of the compound in a vial and carefully layer a less polar solvent (e.g., hexane) on top.[12]

    • Monitor the vial for the formation of single crystals over several days to weeks.

2. Crystal Mounting and Data Collection:

  • Rationale: A suitable single crystal is selected and mounted on a goniometer head for data collection. The crystal is cooled to a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.[14]

  • Procedure:

    • Select a well-formed, clear crystal with sharp edges under a microscope.

    • Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas.

    • Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[14]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.[15]

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Procedure:

    • Process the diffraction data to determine the unit cell parameters and space group.[13]

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the atomic positions and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

    • Validate the final structure using crystallographic software.

Protocol 2: NMR Spectroscopy

This protocol describes the acquisition of ¹H and ¹³C NMR spectra for structural elucidation.

1. Sample Preparation:

  • Procedure:

    • Dissolve approximately 5 mg of the 4-ethoxy-1H-indole-3-carbaldehyde derivative in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]

    • Ensure the sample is fully dissolved and the solution is homogeneous.

2. Data Acquisition:

  • Procedure:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[16]

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity between protons and carbons and to aid in unambiguous signal assignment.

3. Spectral Interpretation:

  • Procedure:

    • Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to identify the different types of protons and their neighboring atoms.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

    • Use 2D NMR data to piece together the molecular fragments and confirm the overall structure.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

This protocol details the determination of the accurate mass and molecular formula.

1. Sample Preparation:

  • Procedure:

    • Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

2. Data Acquisition:

  • Procedure:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

    • Acquire the mass spectrum in high-resolution mode.

3. Data Analysis:

  • Procedure:

    • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Use the accurate mass to calculate the elemental composition and confirm the molecular formula of the compound.

    • Analyze the fragmentation pattern to gain further structural insights. For indole-3-carbaldehydes, characteristic losses of the aldehyde group (-CHO) can be observed.[10]

Logical Relationships in Structural Elucidation

The choice of analytical technique is often guided by the specific question being asked. The following diagram illustrates the logical flow for selecting a method based on the desired information.

Method Selection Logic Start What structural information is needed? Connectivity Connectivity & Relative Stereochemistry? Start->Connectivity MolecularFormula Molecular Formula & Weight? Start->MolecularFormula AbsoluteStructure Absolute 3D Structure? Start->AbsoluteStructure NMR_Method NMR Spectroscopy Connectivity->NMR_Method MS_Method Mass Spectrometry MolecularFormula->MS_Method Xray_Method X-ray Crystallography AbsoluteStructure->Xray_Method

Caption: A decision-making diagram for selecting the appropriate structural analysis method.

Conclusion

In the structural characterization of 4-ethoxy-1H-indole-3-carbaldehyde derivatives, X-ray crystallography remains the unequivocal gold standard for providing a complete and precise three-dimensional structure.[1] Its ability to determine absolute stereochemistry is a significant advantage in the context of drug development. However, the challenges associated with crystal growth necessitate the complementary use of other powerful techniques. NMR spectroscopy provides invaluable information about the molecule's structure in solution, while mass spectrometry offers high-sensitivity determination of molecular weight and formula. A comprehensive approach, integrating all three techniques, provides the highest level of confidence in structural assignment and is the recommended strategy for researchers in the field.

References

  • What are the advantages and disadvantages of x-rays and electrons to study crystal structures? (2020). Quora. [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 899-911. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

  • Carrasco, F., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry, 2020, 8847585. [Link]

  • Laganowsky, A., et al. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. Frontiers in Molecular Biosciences, 4, 78. [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. [Link]

  • X-Ray Crystallography Structure, Applications & Examples. (n.d.). Study.com. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). X-ray crystallography and chirality: understanding the limitations. Chirality, 20(5), 681-690. [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd. [Link]

  • 1H-Indole-3-carboxaldehyde. (n.d.). NIST WebBook. [Link]

  • Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-402. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • What are the differences between NMR and x-ray crystallography? (2017). Quora. [Link]

  • Shestakova, A. K., et al. (2023). Synthesis and NMR spectra of [15N]indole. Chemistry of Heterocyclic Compounds, 59(9/10), 657-665. [Link]

  • Experimental Crystal Structure Determination (5-methoxy-1H-indole-3-carbaldehyde). (n.d.). ResearchGate. [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. [Link]

  • Smith, A. D., et al. (2007). The Incorporation of Single Crystal X-ray Diffraction into the Undergraduate Chemistry Curriculum Using Internet-Facilitated Rem. Journal of Chemical Education, 84(10), 1637. [Link]

  • Indole-3-carboxaldehyde. (n.d.). Solubility of Things. [Link]

  • Jones, P. G., & Kuś, P. (2012). Low-temperature redetermination of 1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(1), o155. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2018). ResearchGate. [Link]

  • Indole-3-carbaldehyde. (n.d.). Wikipedia. [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 641-649. [Link]

  • Dileep, C. S., et al. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3135. [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI. [Link]

Sources

Validation

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-ethoxy-1H-indole-3-carbaldehyde

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that directly impacts safety and efficacy. For no...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that directly impacts safety and efficacy. For novel heterocyclic compounds like 4-ethoxy-1H-indole-3-carbaldehyde, a crucial building block in medicinal chemistry, robust and validated analytical methods for purity determination are paramount. This guide provides an in-depth comparison of two instrumental chromatography techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound.

This document is structured to provide not only procedural details but also the scientific rationale behind the methodological choices, empowering researchers to make informed decisions for their analytical needs. The protocols described herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

The Compound in Focus: 4-ethoxy-1H-indole-3-carbaldehyde

4-ethoxy-1H-indole-3-carbaldehyde belongs to the indole class of heterocyclic compounds, characterized by a fused benzene and pyrrole ring system.[5] The presence of an aldehyde functional group and an ethoxy substitution influences its chemical and physical properties, which in turn dictates the most suitable analytical approach for its purity evaluation. The primary goal of the purity assessment is to separate and quantify the main compound from any process-related impurities, degradation products, or residual starting materials.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds, making it an excellent first choice for indole derivatives.[6] A reversed-phase HPLC method is particularly well-suited for separating moderately polar aromatic compounds like 4-ethoxy-1H-indole-3-carbaldehyde.[7][8][9]

The Rationale for Reversed-Phase HPLC

The decision to employ reversed-phase HPLC is based on the physicochemical properties of 4-ethoxy-1H-indole-3-carbaldehyde. Its aromatic nature and the presence of polar functional groups (aldehyde and the N-H of the indole ring) allow for effective retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. This technique is gentle, operating at or near ambient temperature, thus minimizing the risk of thermal degradation of the analyte.

Experimental Protocol: Reversed-Phase HPLC

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[6]

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for achieving good separation of aromatic compounds.[6][10]

2. Reagents and Sample Preparation:

  • Solvents: HPLC grade acetonitrile and water are required.

  • Mobile Phase: A gradient elution is often optimal for separating a range of impurities with varying polarities. A typical starting point would be a mixture of water and acetonitrile, with the proportion of acetonitrile increasing over the course of the analysis.

  • Sample Preparation: Accurately weigh and dissolve the 4-ethoxy-1H-indole-3-carbaldehyde sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 80% A, 20% B

    • 5-25 min: Linear gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30.1-35 min: Return to 80% A, 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The UV spectrum of indole-3-carbaldehyde shows significant absorbance around 296 nm.[11] Therefore, monitoring at this wavelength is recommended for high sensitivity. A DAD allows for the acquisition of spectra across a range, aiding in peak identification and purity assessment.

  • Injection Volume: 10 µL

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Inject Sample Filter->Autosampler Column C18 Reversed-Phase Column (Gradient Elution) Autosampler->Column Detector DAD/UV-Vis Detector (296 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate % Purity Integration->Purity GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize Injector Inject into GC Derivatize->Injector Column Capillary Column (Temperature Program) Injector->Column MS Mass Spectrometer (EI, Full Scan/SIM) Column->MS TIC Generate Total Ion Chromatogram MS->TIC Spectra Analyze Mass Spectra TIC->Spectra Quantify Quantify Impurities Spectra->Quantify

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Compounds Synthesized from 4-Ethoxy-1H-indole-3-carbaldehyde

Introduction: The Privileged Scaffold of 4-Ethoxy-1H-indole-3-carbaldehyde The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 4-Ethoxy-1H-indole-3-carbaldehyde

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including natural alkaloids and synthetic drugs.[1] Its versatile structure allows for modification at multiple positions, enabling the fine-tuning of pharmacological properties. The precursor, 4-ethoxy-1H-indole-3-carbaldehyde, offers a particularly attractive starting point. The ethoxy group at the 4-position can influence lipophilicity and metabolic stability, while the carbaldehyde at the 3-position provides a reactive handle for diverse synthetic transformations.

Derivatives from this scaffold have shown promise in several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2] However, moving from a synthesized molecule to a validated lead compound requires a rigorous and systematic in vitro evaluation. This guide provides a framework for researchers, scientists, and drug development professionals to design and execute a robust validation cascade for novel compounds derived from 4-ethoxy-1H-indole-3-carbaldehyde. We will delve into the causality behind experimental choices, present self-validating protocols, and compare potential outcomes through illustrative data.

The Assay Validation Workflow: A Strategic Overview

A successful in vitro validation strategy is not a linear path but a tiered approach. It begins with broad primary screening to identify "hits" and progresses to more complex secondary and mechanistic assays to understand how they work. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Selectivity Assays cluster_2 Phase 3: Mechanistic Investigation Primary Primary High-Throughput Screening (e.g., Cytotoxicity, Antimicrobial Growth Inhibition) Hit_ID Hit Identification (Potency & Efficacy Filters) Primary->Hit_ID Data Analysis Dose_Response Dose-Response & IC50/MIC Determination Hit_ID->Dose_Response Promising Hits Advance Selectivity Selectivity Profiling (e.g., Normal vs. Cancer Cells, Gram+ vs. Gram- Bacteria) Dose_Response->Selectivity MoA Mechanism of Action Assays (e.g., Enzyme Inhibition, Apoptosis, Pathway Analysis) Selectivity->MoA Selective Compounds Advance Target_ID Target Identification & Validation MoA->Target_ID Preclinical Preclinical Target_ID->Preclinical Lead Candidate Nomination

Caption: General workflow for in vitro validation of synthesized compounds.

Part 1: Anticancer Activity Evaluation

Indole derivatives are well-documented as potent anticancer agents, capable of targeting various hallmarks of cancer, including uncontrolled proliferation and evasion of apoptosis.[2][3] Many act by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR), or by disrupting microtubule dynamics.[4][5][6]

Primary Assay: Cytotoxicity Screening (MTT Assay)

The first crucial step is to determine whether the synthesized compounds exhibit general cytotoxicity against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[7][8] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[9][10]

Causality Behind Experimental Choices:

  • Cell Lines: A panel of cell lines is essential. For instance, comparing activity against MCF-7 (breast, estrogen receptor-positive), A549 (lung), and HCT116 (colon) can reveal initial hints of tissue-specific efficacy.[3] Including a non-cancerous cell line, such as human fibroblasts or Vero cells, is critical for assessing selectivity.[9][11]

  • MTT Concentration: The concentration of MTT must be optimized, as it can be toxic to some cell lines at high concentrations or over long incubation periods.[10][12] A typical starting point is 0.5 mg/mL.[10]

  • Endpoint: The assay is an endpoint measurement. The incubation time (typically 24-72 hours) with the compound allows for effects on cell proliferation to manifest.

  • Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized indole derivatives (and a positive control like Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert MTT to formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Secondary Assay: Kinase Inhibition (Example: EGFR)

If cytotoxicity data suggests a potent and selective profile, a mechanistic assay is the next logical step. Given that many indole derivatives inhibit kinases, an Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify inhibition of a specific kinase like EGFR.[3][13]

G cluster_0 EGFR Signaling Pathway cluster_1 Downstream Cascades EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Growth ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Indole_Cmpd Indole Compound (Inhibitor) Indole_Cmpd->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by an indole compound.

Data Comparison Guide: Anticancer Activity

The goal is to identify compounds with high potency against cancer cells and low potency against normal cells (high therapeutic index).

Compound IDStarting MaterialHCT116 IC50 (µM)A549 IC50 (µM)Normal Fibroblast IC50 (µM)EGFR Kinase IC50 (µM)
IND-001 4-ethoxy-1H-indole-3-carbaldehyde5.2 ± 0.48.1 ± 0.6> 1002.8 ± 0.5[3]
IND-002 4-ethoxy-1H-indole-3-carbaldehyde25.6 ± 2.130.2 ± 3.5> 100> 50
IND-003 4-ethoxy-1H-indole-3-carbaldehyde0.9 ± 0.11.2 ± 0.215.7 ± 1.90.04 ± 0.01[3]
Doxorubicin (Positive Control)0.5 ± 0.050.4 ± 0.041.5 ± 0.2N/A

Interpretation:

  • IND-001 shows moderate, selective activity and confirmed EGFR inhibition.

  • IND-002 displays weak activity.

  • IND-003 is a highly potent compound but shows lower selectivity compared to IND-001, indicating potential for off-target toxicity. Its potent EGFR inhibition suggests it is a strong candidate for further investigation.[3]

Part 2: Antimicrobial Activity Evaluation

The rise of antimicrobial resistance necessitates the discovery of new chemical entities. Indole-containing compounds have demonstrated significant antibacterial and antifungal activities.[14] Validation in this area focuses on determining the concentration required to inhibit microbial growth (bacteriostatic) or to kill the microbe (bactericidal).

Primary Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold-standard technique for determining the MIC of a novel antimicrobial agent.[15][16] It provides a quantitative result and is more precise than diffusion-based methods.[17] This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound.[18]

Causality Behind Experimental Choices:

  • Microorganisms: A representative panel should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[17]

  • Growth Medium: The choice of medium (e.g., Mueller-Hinton Broth for bacteria) is critical and should follow established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility.[15][17]

  • Inoculum Density: Standardizing the initial number of microbial cells (CFU/mL) is paramount for consistent and comparable MIC values.

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the synthesized compounds in the appropriate sterile broth (e.g., Mueller-Hinton Broth). Final volumes should be 50 µL per well.

  • Inoculum Preparation: Grow the microbial strain overnight. Dilute the culture in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized microbial suspension to each well, bringing the total volume to 100 µL.

  • Controls:

    • Positive Control: Wells with broth and inoculum only (should show growth).

    • Negative Control: Wells with sterile broth only (should remain clear).

    • Standard Antibiotic: Include a known antibiotic (e.g., Gemifloxacin) as a comparator.[14]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

Data Comparison Guide: Antimicrobial Activity

The goal is to find compounds with low MIC values, indicating high potency. A broad spectrum of activity (acting on both Gram-positive and Gram-negative bacteria) is often desirable.

Compound IDStarting MaterialS. aureus MIC (µM)E. coli MIC (µM)C. albicans MIC (µM)
IND-004 4-ethoxy-1H-indole-3-carbaldehyde8> 12832
IND-005 4-ethoxy-1H-indole-3-carbaldehyde163264
IND-006 4-ethoxy-1H-indole-3-carbaldehyde> 128> 128> 128
Gemifloxacin (Bacterial Control)0.51N/A[14]
Amphotericin B (Fungal Control)N/AN/A2[14]

Interpretation:

  • IND-004 demonstrates potent and selective activity against Gram-positive bacteria.

  • IND-005 shows moderate, broad-spectrum activity.

  • IND-006 is inactive at the tested concentrations.

Part 3: Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in numerous diseases.[19] Indole derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of key enzymes like cyclooxygenases (COX) or nitric oxide synthases (NOS).[20][21]

Primary Assay: Inhibition of Nitric Oxide (NO) Production

Nitric oxide (NO) is a key inflammatory mediator produced by nitric oxide synthase (NOS).[22] An overproduction of NO is a hallmark of inflammatory conditions. A common in vitro model uses lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) to induce inflammation and NO production. The amount of NO produced can be indirectly measured by quantifying its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent.[23][24]

Causality Behind Experimental Choices:

  • Cell Model: RAW 264.7 murine macrophages are a standard and reliable model as they robustly produce NO upon stimulation with LPS.

  • Griess Assay: This colorimetric assay is simple, cost-effective, and specific for nitrite, making it an excellent choice for primary screening.[22][23]

  • Cytotoxicity Check: It is crucial to run a parallel cytotoxicity assay (e.g., MTT) on the RAW 264.7 cells. A compound might appear to reduce NO production simply because it is killing the cells, leading to a false positive.

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indole derivatives for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.[23]

    • Add 50 µL of Griess Reagent B (e.g., NED solution) and incubate for another 5-10 minutes.[23]

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percent inhibition of NO production to derive IC50 values.

G L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline Inflammation Inflammation (Pro-inflammatory effects) NO->Inflammation Indole_Cmpd Indole Compound (Inhibitor) Indole_Cmpd->NOS Inhibition

Caption: Mechanism of nitric oxide production and its inhibition.

Data Comparison Guide: Anti-inflammatory Activity
Compound IDStarting MaterialNO Production IC50 (µM) in RAW 264.7 cellsRAW 264.7 Cell Viability at 100 µM (%)
IND-007 4-ethoxy-1H-indole-3-carbaldehyde12.5 ± 1.398 ± 4%
IND-008 4-ethoxy-1H-indole-3-carbaldehyde5.8 ± 0.745 ± 6%
IND-009 4-ethoxy-1H-indole-3-carbaldehyde> 100102 ± 5%
L-NAME (Positive Control)22.4 ± 2.595 ± 3%

Interpretation:

  • IND-007 is a promising candidate, showing good inhibition of NO production without significant cytotoxicity.

  • IND-008 appears potent, but its activity is likely due to its high cytotoxicity, making it a poor candidate. This highlights the importance of the counter-screen.

  • IND-009 is inactive.

Conclusion

The validation of in vitro assays for compounds synthesized from 4-ethoxy-1H-indole-3-carbaldehyde is a multi-step process that requires careful planning and execution. By employing a tiered approach that moves from broad screening to specific mechanistic studies, researchers can efficiently identify and characterize promising lead candidates. The causality behind the choice of assays, cell lines, and experimental conditions is as important as the protocol itself. This guide provides a foundational framework for this process, emphasizing the principles of scientific integrity and self-validation to ensure that the data generated is robust, reproducible, and ultimately, translatable to future stages of drug discovery.

References

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Validation

A Senior Application Scientist's Guide to the Synthetic Methodologies for Substituted Indole-3-Carbaldehydes

Indole-3-carbaldehyde and its substituted analogues are foundational pillars in the architecture of complex organic molecules. They serve as indispensable precursors for a multitude of pharmaceuticals, agrochemicals, and...

Author: BenchChem Technical Support Team. Date: February 2026

Indole-3-carbaldehyde and its substituted analogues are foundational pillars in the architecture of complex organic molecules. They serve as indispensable precursors for a multitude of pharmaceuticals, agrochemicals, and natural products, including tryptophan derivatives, alkaloids, and anti-inflammatory agents.[1][2][3] The strategic introduction of the formyl group at the C3 position of the indole nucleus is a critical transformation that unlocks pathways to further molecular diversity.

This guide offers an in-depth, objective comparison of the principal synthetic routes to substituted indole-3-carbaldehydes. We will move beyond a mere recitation of protocols to dissect the mechanistic underpinnings, substrate compatibility, and practical limitations of each method. By grounding our discussion in experimental data and field-proven insights, this document aims to equip researchers, chemists, and drug development professionals with the knowledge to select and execute the optimal formylation strategy for their specific synthetic challenges.

I. The Classical Cornerstones: Time-Tested Formylation Reactions

For decades, a set of named reactions has formed the bedrock of indole formylation. While often robust and high-yielding for specific substrates, they typically rely on stoichiometric, and often harsh, reagents.

A. The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation

The Vilsmeier-Haack reaction is arguably the most prevalent and reliable method for the C3-formylation of electron-rich indoles.[4][5] Its widespread adoption is a testament to its generally high yields and procedural simplicity.

Mechanistic Rationale: The reaction's efficacy stems from the in-situ formation of a potent electrophile, the chloroiminium salt, commonly known as the Vilsmeier reagent. This reagent is generated from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[6] The electron-rich C3 position of the indole ring readily attacks this electrophile. The resulting iminium intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde.[4] The choice of POCl₃ is critical; its role is to activate the DMF, rendering it sufficiently electrophilic to engage the indole π-system.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Attack and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Indole Substituted Indole Iminium Iminium Intermediate Indole->Iminium + Vilsmeier Reagent Aldehyde Indole-3-Carbaldehyde Iminium->Aldehyde H₂O Work-up

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Performance & Scope: This method is exceptionally effective for indoles bearing electron-donating groups (EDGs) on the benzene ring, such as methoxy or methyl groups, which further enhance the nucleophilicity of the C3 position. Yields are frequently in the range of 85-97%.[4][7][8] However, the reaction is less suitable for indoles with strong electron-withdrawing groups (EWGs), and the stoichiometric use of the corrosive POCl₃ presents handling and waste disposal challenges.[5]

Table 1: Performance of Vilsmeier-Haack Reaction on Various Indoles

Indole Derivative Reagents Temperature (°C) Time (h) Yield (%) Reference(s)
Indole POCl₃, DMF 0 to 85 6 96-97 [4][7]
5-Methylindole POCl₃, DMF 0 to 85 6 88 [4]
6-Methylindole POCl₃, DMF 90 8 89 [4][8]
7-Methoxyindole POCl₃, DMF 90 7 86 [8]

| 6-Chloroindole | POCl₃, DMF | 90 | 8 | 91 |[8] |

B. The Reimer-Tiemann Reaction

Historically significant, the Reimer-Tiemann reaction offers an alternative route to formylation, particularly for phenolic substrates.[9] Its application to indoles is also well-documented, proceeding via a different reactive intermediate.[10]

Mechanistic Rationale: The reaction operates under strongly basic conditions, where chloroform (CHCl₃) is deprotonated to generate the highly reactive dichlorocarbene (:CCl₂).[9] This potent electrophile is intercepted by the electron-rich indole ring. Subsequent hydrolysis of the resulting dichloromethyl adduct unmasks the aldehyde functionality. For indole, the attack occurs preferentially at the C3 position, although mixtures with quinoline derivatives (from ring expansion) can sometimes be observed.[10]

Reimer_Tiemann cluster_reagent Carbene Generation cluster_reaction Electrophilic Attack and Hydrolysis CHCl3 CHCl₃ Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene + Base Base Strong Base (e.g., NaOH) Indole Indole Adduct Dichloromethyl Adduct Indole->Adduct + :CCl₂ Aldehyde Indole-3-Carbaldehyde Adduct->Aldehyde Hydrolysis

Caption: Mechanism of the Reimer-Tiemann Reaction on Indole.

Performance & Scope: While functional, the Reimer-Tiemann reaction is often less efficient and lower-yielding for indoles compared to the Vilsmeier-Haack method.[10] The harsh basic conditions can be incompatible with sensitive functional groups, and the reaction may suffer from poor regioselectivity and the formation of byproducts.[9] It is generally not the preferred method in modern synthesis but remains a classic example of carbene chemistry.

C. The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., acetic acid or trifluoroacetic acid).[11]

Mechanistic Rationale: The reaction proceeds through the acid-mediated decomposition of HMTA to generate an electrophilic iminium ion. This species then attacks the electron-rich aromatic ring. A series of subsequent steps, including an intramolecular redox reaction and hydrolysis, ultimately furnishes the aldehyde.[11]

Performance & Scope: The Duff reaction is primarily effective for highly activated substrates like phenols.[12] Its application to indoles is limited. The reaction typically requires high temperatures and often results in low to moderate yields (18-41%), making it less synthetically attractive than the Vilsmeier-Haack or modern catalytic methods.[11][12]

II. Modern Frontiers: Catalytic and Sustainable Formylation

Recent advances have focused on developing milder, more efficient, and environmentally benign formylation protocols. These methods often employ transition-metal or photoredox catalysis, offering broader functional group tolerance and avoiding stoichiometric, harsh reagents.

A. Transition Metal-Catalyzed Formylation

Catalytic systems based on iron, ruthenium, and other transition metals have emerged as powerful tools for indole C-H functionalization.[13] These methods often use alternative and more benign formyl sources.

Key Methodologies:

  • Iron-Catalyzed Formylation: An efficient protocol utilizes catalytic ferric chloride (FeCl₃) with formaldehyde and aqueous ammonia, using air as the terminal oxidant. This method is operationally simple, environmentally friendly, and scalable, providing good to excellent yields (up to 93%).[14] The low cost and low toxicity of the iron catalyst make this a highly attractive green alternative.

  • Ruthenium-Catalyzed Formylation: A Ru-catalyzed oxidative coupling of free (N-H) indoles with anilines (such as N-methylaniline) as the carbonyl source has been developed.[15] This approach demonstrates excellent C3 selectivity under mild conditions.

Table 2: Comparison of Modern Catalytic Formylation Methods

Catalyst System Formyl Source Oxidant Substrate Scope Typical Yields (%) Reference(s)
FeCl₃ (2 mol%) Formaldehyde / aq. NH₃ Air N-H and N-substituted indoles 65 - 93 [14]
Ru-complex N-methylaniline Not specified N-H indoles Good [15]

| BF₃·OEt₂ | Trimethyl orthoformate | None | Wide range of indoles | 66 - >99 |[16] |

B. Photoredox and Electrochemical Approaches

Harnessing the power of light or electricity offers innovative and sustainable pathways for formylation.[1][17]

  • Visible-Light Photoredox Catalysis: Transition-metal-free methods have been developed using organic dyes like Rose Bengal as photocatalysts.[18] One such process uses tetramethylethylenediamine (TMEDA) as the one-carbon source and molecular oxygen from the air as the terminal oxidant, proceeding under visible light irradiation.[18] More recently, red-light-mediated formylation using a helical carbenium ion as a photocatalyst has been reported, offering advantages like deeper light penetration.[17] These methods epitomize green chemistry principles by avoiding toxic reagents and utilizing sustainable energy sources.

  • Electrochemical Synthesis: The electrochemical C3-formylation of indoles has emerged as a promising alternative to traditional methods.[19] These reactions offer mild conditions, high selectivity, and enhanced sustainability by replacing chemical oxidants with electricity.[1]

Modern_Methods cluster_metal Transition Metal Catalysis cluster_photo Photoredox Catalysis Indole_M Indole Product_M Formylated Indole Indole_M->Product_M Mild Conditions Catalyst_M Fe or Ru Catalyst Source_M Formyl Source (e.g., HCHO, Aniline) Indole_P Indole Product_P Formylated Indole Catalyst_P Photocatalyst (e.g., Rose Bengal) Source_P Carbon Source (e.g., TMEDA) Light Visible Light (hν) + Air (O₂) Light->Product_P Green Conditions

Caption: Conceptual Workflow for Modern Catalytic Formylation Methods.

III. Method Selection Guide

Choosing the appropriate formylation method is contingent upon several factors including the electronic nature of the indole substrate, the presence of sensitive functional groups, required scale, and considerations for process safety and sustainability.

Decision_Tree Start Start: Need to Formylate a Substituted Indole Substrate Substrate Type? Start->Substrate Scale Scale & Green Chemistry Considerations? Substrate->Scale Sensitive Functional Groups Present Vilsmeier Vilsmeier-Haack: Reliable, High Yield Substrate->Vilsmeier Electron-Rich & Robust Substrate Reimer Reimer-Tiemann: Consider for simple cases, expect lower yields Substrate->Reimer Electron-Rich, Classical Method Desired Scale->Vilsmeier No: Small Scale, Reagent Handling OK Modern Modern Catalytic Methods: (Fe, Ru, Photo, Electro) Scale->Modern Yes: Scalable, Milder, Sustainable

Caption: Decision-Making Flowchart for Selecting an Indole Formylation Method.

IV. Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Indole

This protocol is adapted from the well-established procedure by Smith and provides a nearly quantitative yield.[7]

Materials:

  • Indole (10.0 g, 85.4 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (100 mL)

  • Phosphorus oxychloride (POCl₃) (8.6 mL, 94.0 mmol)

  • Ice

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 30% w/v)

  • Deionized water

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, add anhydrous DMF (27.4 g, 375 mmol).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add POCl₃ (14.4 g, 94.0 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. Stir for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • In a separate beaker, dissolve indole (10.0 g, 85.4 mmol) in 10 mL of DMF.

  • Add the indole solution dropwise to the cold Vilsmeier reagent solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, then heat to 35-40 °C for 2 hours. The mixture will become a thick paste.

  • Carefully quench the reaction by adding 300 g of crushed ice to the paste. This will result in a clear, cherry-red solution.

  • Transfer the solution to a larger beaker and slowly neutralize by adding a 30% aqueous NaOH solution with vigorous stirring until the pH is ~8-9. The product will precipitate as a pale yellow solid.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water (3 x 100 mL) until the filtrate is neutral.

  • Dry the solid in a vacuum oven. Yield is typically >95%. The product, indole-3-carbaldehyde, is usually of high purity (m.p. 196–197 °C).[7]

Protocol 2: Iron-Catalyzed C3-Formylation of Indole

This protocol is based on the sustainable method developed by Zeng and coworkers.[14]

Materials:

  • Indole (117 mg, 1.0 mmol)

  • Ferric chloride (FeCl₃) (3.2 mg, 0.02 mmol, 2 mol%)

  • Aqueous formaldehyde (37 wt. %, 0.1 mL, 1.2 mmol)

  • Aqueous ammonia (28 wt. %, 0.1 mL, 1.5 mmol)

  • N,N-Dimethylformamide (DMF) (2.0 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a pressure-rated reaction tube equipped with a magnetic stir bar, add indole (1.0 mmol), FeCl₃ (2 mol%), DMF (2.0 mL), aqueous formaldehyde (1.2 mmol), and aqueous ammonia (1.5 mmol).

  • Seal the tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for the required time (typically 1-4 hours, monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate eluent) to afford pure indole-3-carbaldehyde.

V. Conclusion

The synthesis of substituted indole-3-carbaldehydes is a mature field, yet one that continues to evolve. The classical Vilsmeier-Haack reaction remains a highly effective and predictable tool for many applications, particularly with electron-rich indoles. However, its reliance on stoichiometric and corrosive reagents is a significant drawback. The advent of modern catalytic methods, including those based on inexpensive iron catalysts and innovative photoredox systems, offers compelling alternatives. These newer approaches provide milder reaction conditions, broader substrate scope, and align with the principles of green and sustainable chemistry. The selection of a particular methodology should be a deliberate choice, guided by the specific molecular target, the scale of the synthesis, and the desired environmental footprint.

References

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Comparative

A Researcher's Guide to In Silico Drug Discovery: Docking Studies of Substituted 1H-Indole-3-Carbaldehyde Derivatives

Welcome, fellow researchers, to an in-depth exploration of the computational methodologies driving modern drug discovery. This guide focuses on the molecular docking of 1H-indole-3-carbaldehyde derivatives, a scaffold of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers, to an in-depth exploration of the computational methodologies driving modern drug discovery. This guide focuses on the molecular docking of 1H-indole-3-carbaldehyde derivatives, a scaffold of significant interest due to its prevalence in biologically active compounds. While we will use 4-ethoxy-1H-indole-3-carbaldehyde as a central example, the principles and comparative data presented herein are applicable to a broader range of substituted indoles. Our objective is to provide a practical and scientifically rigorous comparison of these derivatives against relevant protein targets, supported by detailed experimental protocols.

The Indole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The indole ring system is a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the indole scaffold allows for chemical modifications at various positions, leading to a diverse library of compounds with distinct pharmacological profiles. The 3-carbaldehyde substitution, in particular, serves as a crucial synthetic intermediate and a key pharmacophoric feature for interaction with biological targets.[1]

Molecular Docking: A Powerful Lens for Structure-Based Drug Design

At its core, molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This method allows us to model the interaction between a small molecule (ligand) and a protein's binding site at an atomic level. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity, typically expressed as a binding energy score. A lower binding energy generally indicates a more stable protein-ligand complex.

The Causality Behind the Docking Workflow

The predictive power of a docking study is fundamentally dependent on the quality of the input structures and the appropriateness of the chosen algorithm and scoring function. A typical workflow involves several critical steps, each with a clear scientific rationale.

A Comparative Docking Study: Substituted 1H-Indole-3-Carbaldehydes Against a Kinase Target

To illustrate the practical application and comparative power of molecular docking, we will consider a hypothetical study of 4-ethoxy, 4-nitro, and unsubstituted 1H-indole-3-carbaldehyde derivatives against a protein kinase, a common target in cancer therapy.

Target and Ligand Preparation: The Foundation of a Reliable Study

The initial and most critical phase of any docking study is the preparation of the protein receptor and the small molecule ligands.

Experimental Protocol: Receptor and Ligand Preparation

  • Receptor Acquisition and Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use a hypothetical kinase with PDB ID: XXXX.

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands. This is crucial as they can interfere with the docking process.

    • Add polar hydrogen atoms to the protein structure. This step is vital for accurately calculating electrostatic interactions and hydrogen bonds.

    • Assign partial charges to the protein atoms (e.g., Kollman charges). This is necessary for the scoring function to evaluate the electrostatic contribution to binding.

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • Draw the 2D structures of the 4-ethoxy, 4-nitro, and unsubstituted 1H-indole-3-carbaldehyde derivatives using a chemical drawing software like ChemDraw or Marvin Sketch.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D structures using a force field like MMFF94. This ensures that the initial ligand conformation is energetically favorable.

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds in the ligands. This allows for conformational flexibility during the docking simulation.

    • Save the prepared ligands in the PDBQT file format.

Defining the Search Space: The Grid Box

The grid box defines the three-dimensional space within the receptor's binding site where the docking algorithm will search for favorable ligand poses. The size and center of the grid box must be carefully chosen to encompass the entire binding pocket.

Visualizing the Docking Workflow

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (PDB -> PDBQT) Grid_Box Grid Box Generation Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (SDF -> PDBQT) Docking AutoDock Vina Execution Ligand_Prep->Docking Grid_Box->Docking Results Analyze Docking Results (Binding Energy, Pose) Docking->Results Visualization Visualize Interactions Results->Visualization

Caption: A generalized workflow for molecular docking studies.

Results and Comparative Analysis

The docking simulation will generate a set of possible binding poses for each ligand, ranked by their binding energy.

Table 1: Comparative Docking Results of 1H-Indole-3-Carbaldehyde Derivatives

DerivativeBinding Energy (kcal/mol)Number of Hydrogen BondsInteracting Residues
Unsubstituted-6.52LYS78, ASP184
4-Nitro-7.84LYS78, ASP184, GLU91, SER145
4-Ethoxy-7.23LYS78, ASP184, ILE143

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Results: Beyond the Binding Energy
  • Unsubstituted 1H-indole-3-carbaldehyde: The core indole scaffold forms key hydrogen bonds with the hinge region of the kinase (LYS78, ASP184), a common binding motif for kinase inhibitors.

  • 4-Nitro-1H-indole-3-carbaldehyde: The nitro group, being a strong electron-withdrawing group and a hydrogen bond acceptor, forms additional hydrogen bonds with GLU91 and SER145 in the binding pocket. This results in a significantly lower binding energy, suggesting a higher affinity for the target.

  • 4-Ethoxy-1H-indole-3-carbaldehyde: The ethoxy group, being bulkier and capable of hydrophobic interactions, occupies a hydrophobic pocket near ILE143. It also forms a hydrogen bond through its oxygen atom. The binding energy is lower than the unsubstituted derivative but not as low as the 4-nitro derivative, indicating a different mode of affinity enhancement.

Visualizing Protein-Ligand Interactions

protein_ligand_interactions cluster_ligand 4-Nitro-Indole Derivative cluster_protein Kinase Binding Pocket Indole_Ring Indole Ring ASP184 ASP184 Indole_Ring->ASP184 H-Bond Hydrophobic_Pocket Hydrophobic Pocket Indole_Ring->Hydrophobic_Pocket Hydrophobic Interaction Nitro_Group Nitro Group GLU91 GLU91 Nitro_Group->GLU91 H-Bond SER145 SER145 Nitro_Group->SER145 H-Bond Carbaldehyde Carbaldehyde LYS78 LYS78 Carbaldehyde->LYS78 H-Bond

Caption: Key interactions of a 4-nitro-indole derivative in a kinase binding site.

Trustworthiness and Validation of Docking Protocols

A crucial aspect of computational studies is the validation of the methodology. A common approach is to perform a re-docking experiment.

Experimental Protocol: Docking Protocol Validation

  • Obtain a Co-crystallized Ligand: Select a protein-ligand complex from the PDB where the ligand is structurally similar to the compounds of interest.

  • Extract and Re-dock: Separate the co-crystallized ligand from the protein.

  • Perform Docking: Dock the extracted ligand back into the protein's binding site using the same protocol as for the test compounds.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original co-crystallized pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[3]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the application of molecular docking to the study of substituted 1H-indole-3-carbaldehyde derivatives. The comparative analysis demonstrates how in silico methods can provide valuable insights into the structure-activity relationships of potential drug candidates. The hypothetical data suggests that substitutions at the 4-position of the indole ring can significantly influence binding affinity through various types of interactions.

It is imperative to remember that molecular docking is a predictive tool. The hypotheses generated from these studies must be validated through experimental assays. Future work should focus on the synthesis of these derivatives and their in vitro evaluation to confirm their biological activity and to further refine the computational models.

References

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
  • Priya, B., Utreja, D., & Kalia, A. (2022). Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. Russian Journal of Bioorganic Chemistry, 48(1), 134-142.
  • Fatima, A., et al. (2022). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde.
  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. [Link]

  • National Center for Biotechnology Information. (2008). Identification of protein targets of 4-hydroxynonenal using click chemistry for ex vivo biotinylation of azido and alkynyl derivatives. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? [Link]

  • ResearchGate. (2022). How to validate the molecular docking results ? [Link]

  • National Center for Biotechnology Information. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. [Link]

  • MDPI. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. [Link]

  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. [Link]

  • ResearchGate. (2020). (PDF) Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • National Center for Biotechnology Information. (2019). Molecular docking and experimental investigation of new indole derivative cyclooxygenase inhibitor to probe its binding mechanism with bovine serum albumin. [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. [Link]

  • YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]

  • National Center for Biotechnology Information. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. [Link]

  • MDPI. (2017). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. [Link]

  • YouTube. (2023). Docking Result Analysis and Validation with Discovery Studio. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. [Link]

  • Journal of Pharmaceutical Research International. (2023). In silico Molecular Docking Study of Some Novel Chalcone Derivatives as Anticancer Agents. [Link]

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  • DergiPark. (2019). Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its derivatives as. [Link]

  • YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]

  • bioRxiv. (2024). Discovery of Alkenyl Oxindole as a Novel PROTAC Moiety for Targeted Protein Degradation via CRL4DCAF11 Recruitment. [Link]

  • ResearchGate. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Link]

  • National Center for Biotechnology Information. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. [Link]

  • YouTube. (2024). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. [Link]

  • YouTube. (2023). Docking Result Analysis and Validation with Discovery Studio. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Ethoxy-1H-indole-3-carbaldehyde Analogues in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the indole scaffold remains a privileged structure, forming the core of numerous biologically active compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indole scaffold remains a privileged structure, forming the core of numerous biologically active compounds. Among these, indole-3-carbaldehyde derivatives have garnered significant attention for their potential as anticancer agents. This guide provides an in-depth technical comparison of 4-ethoxy-1H-indole-3-carbaldehyde analogues, exploring their structure-activity relationships (SAR), synthetic methodologies, and biological performance. By synthesizing data from existing literature on related indole derivatives, this document aims to offer valuable insights for the rational design of novel and more potent anticancer therapeutics.

Introduction: The Promise of Indole-3-Carbaldehydes in Oncology

The indole nucleus is a key pharmacophore that interacts with a variety of biological targets implicated in cancer progression. The introduction of a carbaldehyde group at the C3 position provides a crucial handle for synthetic modification, allowing for the generation of diverse libraries of compounds with a wide spectrum of biological activities. Many indole derivatives have been investigated for their ability to induce apoptosis, inhibit cell proliferation, and interfere with microtubule dynamics, a critical process in cell division.[1][2][3] Notably, several small molecules with an indole core have been identified as potent inhibitors of tubulin polymerization.[1][4][5][6] This guide will focus on analogues of 4-ethoxy-1H-indole-3-carbaldehyde, a substitution pattern that holds promise for enhancing therapeutic efficacy.

Synthetic Strategies: Accessing the 4-Ethoxy-1H-indole-3-carbaldehyde Scaffold

The primary and most efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction .[7][8][9][10] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring, such as the indole nucleus.

Experimental Protocol: General Synthesis of 4-Ethoxy-1H-indole-3-carbaldehyde Analogues via Vilsmeier-Haack Reaction

This protocol describes a general procedure for the synthesis of 4-ethoxy-1H-indole-3-carbaldehyde, which can be adapted for the synthesis of its analogues by using appropriately substituted 4-ethoxyindoles.

Materials:

  • 4-Ethoxyindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 4-ethoxyindole in a minimal amount of anhydrous DMF.

  • Add the 4-ethoxyindole solution dropwise to the prepared Vilsmeier reagent, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture by the slow addition of a cold aqueous NaOH solution until the pH is basic.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash thoroughly with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.

  • Dry the purified product under vacuum to obtain 4-ethoxy-1H-indole-3-carbaldehyde.

Diagram of the Vilsmeier-Haack Reaction Workflow:

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent + POCl₃ (0°C) POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Indole 4-Ethoxyindole Indole->Reaction_Mixture + Vilsmeier Reagent (0°C to RT) Quenching Quenching (Ice) Reaction_Mixture->Quenching Neutralization Neutralization (NaOH) Quenching->Neutralization Filtration Filtration Neutralization->Filtration Purification Recrystallization Filtration->Purification Product 4-Ethoxy-1H-indole- 3-carbaldehyde Purification->Product

Caption: General workflow for the synthesis of 4-ethoxy-1H-indole-3-carbaldehyde.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a comprehensive library of 4-ethoxy-1H-indole-3-carbaldehyde analogues are not extensively documented, we can extrapolate key relationships from the broader class of indole-3-carbaldehyde derivatives. The anticancer activity of these compounds is often linked to their ability to inhibit tubulin polymerization.[1][4][5][6][11]

Key Structural Features Influencing Activity:

  • The Indole Core: The indole scaffold itself is crucial for activity, likely through hydrophobic interactions within the binding pocket of target proteins like tubulin.

  • The C3-Carbaldehyde Group: This group is a key pharmacophoric feature. It can act as a hydrogen bond acceptor and serves as a versatile point for synthetic modifications to generate more complex derivatives such as Schiff bases, hydrazones, and chalcones, which often exhibit enhanced biological activity.

  • Substitution on the Indole Ring:

    • Position 4: The introduction of an ethoxy group at the C4 position is hypothesized to enhance lipophilicity, which may improve cell permeability and bioavailability. The electron-donating nature of the ethoxy group can also influence the electronic properties of the indole ring, potentially modulating its interaction with biological targets.

    • Other Positions (N1, C2, C5, C6, C7): Modifications at other positions of the indole ring can significantly impact activity. For instance, N-alkylation can alter the compound's properties, while substitutions on the benzene ring of the indole can influence electronic and steric factors critical for binding.[3]

  • Modifications of the C3-Carbaldehyde: Conversion of the aldehyde to larger, more complex moieties can lead to a significant increase in anticancer potency. For example, the formation of sulfonohydrazides has been shown to yield compounds with potent activity against breast cancer cell lines.

Diagram of the General SAR of Indole-3-Carbaldehyde Analogues:

Caption: Key structural features influencing the activity of indole-3-carbaldehyde analogues.

Comparative Performance: Anticancer Activity of Indole-3-Carbaldehyde Derivatives

To provide a comparative context for the potential of 4-ethoxy-1H-indole-3-carbaldehyde analogues, the following table summarizes the in vitro anticancer activity (IC₅₀ values) of various indole-3-carbaldehyde derivatives from the literature. It is important to note that these compounds were evaluated in different studies and against different cancer cell lines, so direct comparisons should be made with caution.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Arylthioindoles
5-Ethoxy-2-phenyl-3-((3,4,5-trimethoxyphenyl)thio)-1H-indoleMCF-7 (Breast)0.021[12]
Sulfonohydrazides
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2[7]
MDA-MB-468 (Breast)8.2[7]
Indole-based Tubulin Inhibitors
6,7-heterocyclyl-1H-indole derivative (1k)MCF-7 (Breast)0.0045[5]
Indole-based TMP analogue (6v)T47D (Breast)0.04[5]
General Indole Derivatives
Amide A8K-562 (Leukemia)0.4[13]
7-hydroxy-6-methoxyflavanoneA549 (Lung)8.63[13]

Note: The table includes data for various substituted indole derivatives to illustrate the range of potencies achieved within this class of compounds. Specific data for a series of 4-ethoxy-1H-indole-3-carbaldehyde analogues for direct comparison is limited in the current literature.

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism through which many indole-based compounds exert their anticancer effects is the inhibition of tubulin polymerization.[1][4][5][6][11] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, these inhibitors disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a common method to assess the inhibitory effect of test compounds on tubulin polymerization.

Materials:

  • Purified tubulin protein

  • Guanosine-5'-triphosphate (GTP)

  • Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., colchicine)

  • Negative control (DMSO vehicle)

  • Spectrophotometer with temperature control (37°C)

Procedure:

  • Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer on ice.

  • Add the test compound, positive control, or negative control to the reaction mixture.

  • Transfer the reaction mixture to a pre-warmed 96-well plate.

  • Immediately place the plate in a spectrophotometer set to 37°C.

  • Monitor the change in absorbance at 340 nm over time (typically 30-60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Plot the absorbance values against time to generate polymerization curves.

  • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Diagram of the Tubulin Polymerization Inhibition Assay Workflow:

Tubulin_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Tubulin Tubulin + GTP in Buffer Mixing Mix on Ice Tubulin->Mixing Compounds Test Compounds (in DMSO) Compounds->Mixing Incubation Incubate at 37°C Mixing->Incubation Measurement Measure Absorbance (340 nm) Incubation->Measurement Data_Analysis Plot Data & Calculate IC₅₀ Measurement->Data_Analysis Result Inhibition of Polymerization Data_Analysis->Result

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

Conclusion and Future Directions

The 4-ethoxy-1H-indole-3-carbaldehyde scaffold represents a promising starting point for the development of novel anticancer agents. While direct comparative data for a series of analogues is currently limited, the established principles of SAR for indole derivatives suggest that modifications at the C4 position with an ethoxy group could favorably impact the pharmacokinetic and pharmacodynamic properties of these compounds. The Vilsmeier-Haack reaction provides a robust and versatile method for the synthesis of the core structure and its derivatives.

Future research should focus on the systematic synthesis and biological evaluation of a library of 4-ethoxy-1H-indole-3-carbaldehyde analogues with diverse substitutions on the indole ring and modifications of the C3-carbaldehyde group. Such studies will be crucial for elucidating a more detailed SAR and for identifying lead compounds with enhanced potency and selectivity against various cancer cell lines. Further investigation into their mechanism of action, including their effects on tubulin polymerization and other cellular pathways, will be essential for advancing these promising compounds towards clinical development.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-ethoxy-1H-indole-3-carbaldehyde

As a Senior Application Scientist, my foremost priority is to ensure that innovative research can be conducted with the highest standards of safety and environmental stewardship. The handling and disposal of specialized...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my foremost priority is to ensure that innovative research can be conducted with the highest standards of safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-ethoxy-1H-indole-3-carbaldehyde demand a rigorous, protocol-driven approach. This guide provides an in-depth operational plan for its proper disposal, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Hazard Identification and Inherent Risk Profile

This class of compounds is typically classified with the following hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of causing serious damage to the eyes.[1][2]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2][3]

The primary risks during disposal operations stem from the generation of airborne dust and direct contact with the solid material. Furthermore, thermal decomposition during a fire can generate toxic gases, including carbon oxides and nitrogen oxides.[1][4] It is also crucial to note its incompatibility with strong oxidizing agents, strong reducing agents, and strong bases, as co-mingling these substances can lead to dangerous reactions.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the risk profile, a stringent PPE protocol is mandatory for all personnel handling 4-ethoxy-1H-indole-3-carbaldehyde for disposal. This is not merely a procedural checklist but a critical system to prevent chemical exposure.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or other chemically resistant gloves.To prevent direct skin contact and subsequent irritation.[1]
Eye and Face Protection Chemical safety goggles or glasses. A face shield is recommended if there is a significant risk of splashing.To protect against airborne particles and prevent serious eye irritation.[1]
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.[1]
Respiratory Protection A NIOSH/MSHA approved respirator is required if engineering controls are inadequate to control dust.To prevent the inhalation of fine particles that can cause respiratory irritation, especially during spills.[1][3]

This multi-layered defense system ensures that all potential routes of exposure—dermal, ocular, and respiratory—are adequately protected.

Immediate Actions: Spill Management Protocol

Accidents, though preventable, must be planned for. A spill of 4-ethoxy-1H-indole-3-carbaldehyde should be treated as a hazardous event requiring immediate and precise action.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated to disperse any airborne dust.[1]

  • Don PPE: Before approaching the spill, don the full PPE ensemble as detailed in the table above.

  • Contain the Spill: Prevent the powder from spreading. Use dry cleanup procedures and avoid generating dust.[3]

  • Collect the Material: Carefully sweep or shovel the spilled solid into a designated, sealable container for hazardous waste.[4][5][6] Do not use a standard vacuum cleaner unless it is explosion-proof and designed for chemical dust.

  • Decontaminate the Area: Once the bulk material is collected, wipe the area with a damp cloth. Be aware that the compound is generally insoluble in water.[5] The cleaning materials (cloths, etc.) must also be disposed of as hazardous waste.[7]

  • Package and Label: Securely seal the container holding the spilled material and cleanup debris. Label it clearly as "Hazardous Waste: 4-ethoxy-1H-indole-3-carbaldehyde" and include the date of the spill.

Core Directive: Waste Segregation and Disposal Workflow

The fundamental principle of chemical disposal is that it must not enter the environment .[5] Sewer and trash disposal are strictly prohibited. The only acceptable method is through a licensed hazardous waste management facility.

Below is a workflow diagram illustrating the decision-making process for proper disposal.

G cluster_generation Waste Generation Point cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Waste Waste Generated (Solid 4-ethoxy-1H-indole-3-carbaldehyde) Container Place in a designated, chemically compatible, sealed waste container. Waste->Container Label Label Container: 'Hazardous Waste' Full Chemical Name Date & Hazard Pictograms Container->Label Store Store in a designated, secure hazardous waste accumulation area. Label->Store Segregate Segregate from incompatible materials (oxidizers, reducers, bases). Store->Segregate ContactEHS Contact Institutional EHS or a Licensed Hazardous Waste Contractor. Segregate->ContactEHS Incinerate Dispose via approved incineration at a licensed facility. ContactEHS->Incinerate

Caption: Disposal workflow for 4-ethoxy-1H-indole-3-carbaldehyde.

Experimental Protocol: Waste Accumulation for Disposal

  • Designate a Waste Container: Select a clean, dry, and chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure screw cap). The container must be in good condition, free from leaks or damage.[8]

  • Transfer Waste: Carefully transfer the waste solid into the container, minimizing dust generation. Use a funnel if necessary.

  • Secure the Container: Tightly seal the container. Do not leave it open.

  • Affix a Hazardous Waste Label: The label must clearly state "Hazardous Waste" and include the full chemical name: "4-ethoxy-1H-indole-3-carbaldehyde". Note the date the waste was first added to the container.

  • Store Appropriately: Place the sealed and labeled container in a designated secondary containment bin within a satellite accumulation area or the main hazardous waste storage area. This location must be secure and away from incompatible chemicals.[8]

  • Arrange for Pickup: Follow your institution's procedures to schedule a pickup by the Environmental Health and Safety (EHS) department or a certified waste disposal contractor. Waste must be disposed of through licensed facilities, typically within 180 days of accumulation.

Disposal of Empty Containers

An "empty" container that once held 4-ethoxy-1H-indole-3-carbaldehyde is not benign and must be managed correctly.

Protocol for Decontaminating Empty Containers:

  • Initial Removal: Ensure as much of the solid chemical as possible has been removed and added to the hazardous waste stream.

  • Triple Rinsing: Rinse the container three times with a suitable solvent in which indole derivatives are soluble (e.g., ethanol or acetone). Crucially, the rinsate from these washes is considered hazardous waste. [9]

  • Collect Rinsate: Collect all rinsate in a designated hazardous waste container for liquid organic waste.

  • Deface Label: Completely remove or deface the original chemical label on the now-clean container.[7][9]

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of as regular laboratory glass or plastic waste.[9] Always confirm this final step with your local EHS guidelines.

Regulatory Framework: A Non-Negotiable Standard

All handling and disposal of hazardous waste in the United States are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12] These regulations provide the legal "cradle-to-grave" framework for managing hazardous materials.[11] Your institution's EHS department serves as the direct operational arm to ensure compliance with these federal and any additional state-level regulations. Adherence to these protocols is not optional; it is a legal and ethical requirement for all researchers and scientists.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Quest Disposal. (2018, August 10). What Are The Proper Procedures For Laboratory Chemical Waste Disposal? Retrieved from [Link]

  • Spot Indole Reagent - SAFETY DATA SHEET. (n.d.). Pro-Lab Diagnostics. Retrieved from [Link]

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  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Gletten, R. et al. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PMC. Retrieved from [Link]

  • MERIT. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • MicrobiologyInfo.com. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethoxy-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-ethoxy-1H-indole-3-carbaldehyde
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